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  • Product: N-(piperidin-3-ylmethyl)butanamide
  • CAS: 1016504-85-0

Core Science & Biosynthesis

Foundational

Synthesis Pathway of N-(piperidin-3-ylmethyl)butanamide: A Comprehensive Technical Guide

Executive Summary & Rationale N-(piperidin-3-ylmethyl)butanamide (CAS: 1016504-85-0) is a versatile aliphatic heterocycle building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-(piperidin-3-ylmethyl)butanamide (CAS: 1016504-85-0) is a versatile aliphatic heterocycle building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it consists of a piperidine ring substituted at the 3-position with a methylamine group that has been acylated with a butyryl chain.

Synthesizing this molecule requires strict control over chemoselectivity. The presence of both a secondary amine (within the piperidine ring) and a primary amine (on the methylamine branch) in the theoretical precursor, 3-(aminomethyl)piperidine, presents a challenge: direct amidation would yield a complex mixture of N-acylated, N'-acylated, and di-acylated products. To circumvent this, the synthesis pathway mandates a pre-protected starting material, 1-Boc-3-(aminomethyl)piperidine , ensuring absolute regiocontrol during the amide bond formation.

Retrosynthetic Analysis & Pathway Design

The retrosynthetic disconnection of N-(piperidin-3-ylmethyl)butanamide cleaves the primary amide bond, leading to two primary synthons: a butyryl acyl donor and a protected piperidine scaffold.

Protecting Group Causality

The tert-butyloxycarbonyl (Boc) group is specifically selected over alternative protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or Carboxybenzyl (Cbz). As established in standard protective group chemistry, the Boc group is highly stable to the basic conditions required for amidation (preventing premature deprotection) and can be orthogonally cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without risking the hydrolysis of the newly formed amide bond.

SynthesisPathway SM1 1-Boc-3-(aminomethyl)piperidine (CAS: 162167-97-7) Int1 1-Boc-N-(piperidin-3-ylmethyl)butanamide (Intermediate) SM1->Int1 Amidation DIPEA, DCM, 0°C to RT SM2 Butyryl Chloride (CAS: 141-75-3) SM2->Int1 Acyl Donor Prod N-(piperidin-3-ylmethyl)butanamide (CAS: 1016504-85-0) Int1->Prod Deprotection TFA/DCM (1:1)

Retrosynthetic and Forward Synthesis Pathway of N-(piperidin-3-ylmethyl)butanamide.

Amidation Strategy: Causality of Reagent Selection

Amide bond formation is a cornerstone of synthetic chemistry. For this pathway, we deploy the Acid Chloride Route using butyryl chloride. While coupling agents (e.g., HATU, EDC) are milder, the acid chloride route is vastly superior for scalability and atom economy.

N,N-Diisopropylethylamine (DIPEA) is selected as the organic base instead of Triethylamine (TEA). The causality here is steric: DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive butyryl chloride, thereby eliminating the formation of unwanted acylammonium side products.

WorkflowLogic Start Starting Material: 1-Boc-3-(aminomethyl)piperidine Decision Coupling Strategy? Start->Decision RouteA Acid Chloride Route (Butyryl Chloride + DIPEA) Decision->RouteA Scalability RouteB Coupling Agent Route (Butyric Acid + HATU + DIPEA) Decision->RouteB Mildness Inter Intermediate Isolation (Aqueous Workup) RouteA->Inter RouteB->Inter Deprotect Boc Deprotection (TFA in DCM, 2h, RT) Inter->Deprotect Purify Purification (Precipitation / Prep-HPLC) Deprotect->Purify

Experimental Workflow and Reagent Selection Logic for Amidation and Deprotection.

Quantitative Data & Optimization

To ensure reproducibility, the stoichiometric ratios and condition optimizations are summarized below.

Table 1: Stoichiometric Matrix for Amidation

ReagentMW ( g/mol )EquivalentsFunction
1-Boc-3-(aminomethyl)piperidine214.311.0Limiting Reagent / Nucleophile
Butyryl Chloride106.551.1Acyl Donor / Electrophile
DIPEA129.242.0Non-nucleophilic Base / Acid Scavenger
Dichloromethane (DCM)84.93-Solvent (0.2 M concentration)

Table 2: Reaction Condition Optimization (Acyl Chloride vs. Coupling Agent)

ParameterAcid Chloride Route (Selected)Coupling Agent Route (HATU)
Reagents Butyryl chloride, DIPEAButyric acid, HATU, DIPEA
Atom Economy HighLow (generates massive HATU byproducts)
Scalability Excellent (>100g scale)Moderate (cost-prohibitive at scale)
Impurity Profile Trace di-acylation possibleTrace uronium byproducts
Cost LowHigh

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems, incorporating analytical checkpoints to ensure process integrity.

Protocol 1: Synthesis of 1-Boc-N-(piperidin-3-ylmethyl)butanamide (Intermediate)
  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-Boc-3-(aminomethyl)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition : Add DIPEA (2.0 eq) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic nature of the acylation, preventing the degradation of the acyl chloride into reactive ketene species.

  • Acylation : Dissolve butyryl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel.

  • Propagation : Remove the ice bath and allow the reaction to warm naturally to room temperature (RT). Stir for 2 hours.

  • Validation Checkpoint : Perform Thin Layer Chromatography (TLC) using an eluent of 5% Methanol in DCM. Stain the TLC plate with Ninhydrin. The complete disappearance of the primary amine (which stains as a dark purple spot) confirms reaction completion.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Protocol 2: Deprotection to N-(piperidin-3-ylmethyl)butanamide (Final Product)
  • Preparation : Dissolve the crude 1-Boc-N-(piperidin-3-ylmethyl)butanamide in anhydrous DCM to a concentration of 0.1 M.

  • Acidic Cleavage : Cool the flask to 0 °C. Add Trifluoroacetic acid (TFA) dropwise such that the final volumetric ratio of DCM to TFA is 1:1.

  • Propagation : Remove the cooling bath and stir the mixture at RT for 2 hours.

  • Validation Checkpoint : Analyze an aliquot via LC-MS. The target mass spectrum should reflect the fully deprotected product (m/z [M+H]⁺ = 185.1).

  • Workup (Free-Basing) : Concentrate the mixture under reduced pressure to remove volatile TFA. Causality: The product currently exists as a TFA salt. To isolate the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21). Alternatively, partition the residue between 1M aqueous NaOH and a polar organic solvent like 2-Methyltetrahydrofuran (2-MeTHF).

  • Isolation : Concentrate the organic filtrate under reduced pressure to afford the pure free-base N-(piperidin-3-ylmethyl)butanamide .

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. URL:[Link]

Exploratory

N-(piperidin-3-ylmethyl)butanamide: Pharmacophore Profiling and Biological Target Landscape

A Technical Whitepaper for Drug Discovery Professionals Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, identifying privileged scaffolds that can be systematically tuned for target...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Discovery Professionals

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, identifying privileged scaffolds that can be systematically tuned for target selectivity is paramount. N-(piperidin-3-ylmethyl)butanamide (CAS 1016504-85-0)[1] represents a highly versatile, low-molecular-weight chemical building block. While not a standalone blockbuster therapeutic, its structural architecture—comprising a basic piperidine ring, a flexible methylamine linker, and a lipophilic butanamide tail—forms the core pharmacophore for several critical neuropharmacological and oncological targets.

This whitepaper deconstructs the structural biology of the N-(piperidin-3-ylmethyl)butanamide scaffold, evaluates its primary biological targets based on structure-activity relationship (SAR) principles, and provides validated experimental workflows for target engagement screening.

Structural Rationale & Pharmacophore Deconstruction

The utility of N-(piperidin-3-ylmethyl)butanamide lies in its distinct spatial geometry, which mimics endogenous neurotransmitters while providing vectors for synthetic expansion.

  • The Piperidine Ring (Basic Amine): With a pKa of approximately 9.5, the piperidine nitrogen is protonated at physiological pH. This cationic center is the primary anchor for binding to G-protein coupled receptors (GPCRs), specifically engaging in a highly conserved salt bridge with an Aspartate residue (e.g., Asp 3.32 ) located in transmembrane helix 3.

  • The 3-Methylamine Linker: Unlike 4-substituted piperidines which project linearly, the 3-substitution introduces a critical kink in the molecule's conformation. This spatial offset is a known selectivity filter for differentiating between receptor subtypes (e.g., Muscarinic M3 vs. M2).

  • The Butanamide Tail: The amide carbonyl and NH act as a hydrogen-bond acceptor/donor pair, while the aliphatic propyl chain provides a hydrophobic vector to occupy lipophilic auxiliary pockets, driving binding entropy.

Pharmacophore Molecule N-(piperidin-3-ylmethyl)butanamide Core Scaffold Sub1 Piperidine Ring (Protonated Amine) Molecule->Sub1 Sub2 Amide Linker (H-Bond Network) Molecule->Sub2 Sub3 Aliphatic Tail (Hydrophobic Vector) Molecule->Sub3 Target1 GPCR Orthosteric Sites (Salt bridge with Asp3.32) Sub1->Target1 Target2 Sigma-1 Receptor (Hydrophobic Cleft) Sub1->Target2 Target3 Kinase Hinge Region (ATP-competitive binding) Sub2->Target3 Sub3->Target2

Diagram: Pharmacophore mapping of N-(piperidin-3-ylmethyl)butanamide to biological targets.

Primary Biological Targets

Based on the structural homology of the piperidin-3-ylmethyl motif, we can predict and validate its engagement with several high-value biological targets.

Muscarinic Acetylcholine Receptors (M3R)

The muscarinic acetylcholine receptor subtype M3 is a validated target for both overactive bladder therapeutics and emerging oncological imaging (particularly in triple-negative breast cancer)[2]. The (piperidin-3-ylmethyl)amino scaffold has been successfully utilized to design fluorinated peptidomimetics that selectively target the M3 receptor[2]. The basic nitrogen mimics the quaternary ammonium of acetylcholine, anchoring into the orthosteric site, while the amide tail extends into the allosteric vestibule to confer subtype selectivity over M1 and M2 receptors.

Sigma-1 Receptors ( σ1​ R)

Sigma-1 receptors are endoplasmic reticulum chaperone proteins implicated in neuroprotection, pain signaling, and metabolic syndrome[3]. The classic σ1​ R pharmacophore requires a basic amine flanked by two hydrophobic regions. Patents detailing treatments for chemotherapy-induced emesis and metabolic syndrome frequently cite piperidin-3-ylmethyl esters and amides as potent σ1​ R ligands[3][4]. The butanamide tail of our target molecule perfectly satisfies the requirement for a secondary hydrophobic interaction site.

Histamine H3 Receptors and Kinase Inhibition

The H3 receptor is a presynaptic autoreceptor regulating histamine release. H3 antagonists historically rely on basic piperidine or imidazole rings linked to lipophilic groups. Furthermore, dual-target drug discovery has utilized pyrazolo-pyridine carboxylic acid (piperidin-3-ylmethyl)-amide derivatives as potent kinase inhibitors (e.g., PKC, Syk) with overlapping H3 modulatory activity[5]. The amide bond in the scaffold acts as a critical hydrogen-bond donor/acceptor in the kinase hinge region.

Quantitative Target Affinity Summary

The following table summarizes the predicted pharmacological profile of the N-(piperidin-3-ylmethyl)butanamide scaffold based on analog SAR data:

Biological TargetBinding DomainPrimary Interaction MechanismAnalog IC 50​ / K i​ RangeTherapeutic Indication
Muscarinic M3R Orthosteric SiteAsp 3.32 Salt Bridge + Hydrophobic vestibule10 - 150 nMOncology Imaging, OAB
Sigma-1 Receptor Transmembrane CleftCation- π interaction + Hydrophobic packing5 - 50 nMNeuropathic Pain, Emesis
Histamine H3R Orthosteric SiteAsp 3.32 Salt Bridge + H-Bonding50 - 300 nMCognitive Disorders
Protein Kinases (PKC) ATP-Hinge RegionAmide H-Bonding to hinge backbone100 - 500 nMDiabetic Complications

Experimental Methodologies for Target Validation

To establish true target engagement and rule out pan-assay interference compounds (PAINS), a self-validating experimental cascade is required. The following protocols detail the causality and execution of primary binding and secondary functional assays.

Protocol A: Radioligand Displacement Assay (Binding Validation)

Purpose: To quantify the binding affinity (K i​ ) of N-(piperidin-3-ylmethyl)butanamide derivatives at the target receptor (e.g., M3R). We utilize competitive displacement of a known radioligand to ensure orthosteric engagement.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human M3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction. Causality: Isolating membranes removes cytosolic enzymes that could prematurely metabolize the amide bond of the test compound.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM of [ 3 H]-N-methylscopolamine ([ 3 H]-NMS), and varying concentrations of the test compound (10 −11 to 10 −4 M).

  • Equilibration: Incubate the mixture at 25°C for 120 minutes. Causality: 120 minutes ensures the system reaches thermodynamic equilibrium, a strict requirement for accurate Cheng-Prusoff K i​ calculations.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Causality: PEI reduces non-specific binding of the radioligand to the glass fibers, drastically improving the signal-to-noise ratio.

  • Quantification: Add scintillation fluid and measure retained radioactivity using a MicroBeta counter. Calculate IC 50​ using non-linear regression and convert to K i​ .

Protocol B: Intracellular Calcium Flux Assay (Functional Validation)

Purpose: To determine if the binding observed in Protocol A translates to agonistic or antagonistic functional activity. M3R is a G q​ -coupled GPCR; its activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering intracellular Ca 2+ release.

Step-by-Step Methodology:

  • Cell Plating: Seed M3R-expressing HEK293 cells in a 384-well black, clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Aspirate media and add 20 µL of Fluo-4 AM dye (2 µM) in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid. Causality: Fluo-4 AM is membrane-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the fluorophore inside the cell. Probenecid inhibits multidrug resistance transporters, preventing the cells from pumping the dye back out.

  • Incubation: Incubate for 60 minutes at 37°C, then acclimate to room temperature for 30 minutes to stabilize baseline fluorescence.

  • Compound Addition (Antagonist Mode): Pre-incubate cells with the N-(piperidin-3-ylmethyl)butanamide derivative for 15 minutes.

  • Stimulation & Reading: Using a FLIPR (Fluorometric Imaging Plate Reader), inject an EC 80​ concentration of Acetylcholine. Record fluorescence (Excitation 488 nm / Emission 525 nm) continuously for 3 minutes. A reduction in the Ca 2+ peak relative to the vehicle control confirms antagonistic functional activity.

Workflow Step1 1. Scaffold Synthesis & Library Generation Step2 2. Radioligand Binding (Affinity Ki determination) Step1->Step2 Decision Hit Validation (Ki < 1 µM?) Step2->Decision Step3 3. FLIPR Calcium Assay (Functional Antagonism) Step4 4. Structural Biology (Cryo-EM / X-ray) Step3->Step4 Decision->Step1 No (Optimize) Decision->Step3 Yes

Diagram: Self-validating experimental workflow for GPCR target engagement.

Conclusion

N-(piperidin-3-ylmethyl)butanamide is far more than a simple catalog chemical; it is a highly tunable, privileged pharmacophore. By leveraging the basicity of the piperidine ring and the spatial vectors provided by the 3-methylamine and butanamide linkages, drug discovery professionals can systematically optimize this scaffold toward Muscarinic M3 receptors, Sigma-1 receptors, or specific kinase targets. Rigorous adherence to the binding and functional workflows outlined above ensures that synthetic modifications translate directly to verifiable biological efficacy.

References

  • 1016504-85-0 | N-(Piperidin-3-ylmethyl)butanamide ChemScene
  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3 ResearchG
  • EP1829534A1 - Use of compounds binding to the sigma receptor for the treatment of metabolic syndrome Google P
  • Googleapis.
  • 6-(4-HYDROXY-PHENYL)

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(piperidin-3-ylmethyl)butanamide

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold".[1] This structural motif's success can be attributed to its ability to confer favorable physicochemical properties such as basicity and lipophilicity, as well as providing a three-dimensional framework for the precise orientation of pharmacophoric elements.[2] The nitrogen atom, often protonated at physiological pH, can participate in crucial ionic interactions with biological targets.[3]

This guide focuses on N-(piperidin-3-ylmethyl)butanamide, a compound featuring this key piperidine core. While specific biological activity for this exact molecule is not extensively documented in publicly available literature[4], its structural components—a 3-substituted piperidine linked to a butanamide side chain—suggest a high potential for interaction with a variety of biological targets, particularly within the central nervous system (CNS). Piperidine derivatives are well-known modulators of targets such as G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters.[5][6]

This document serves as a technical and strategic roadmap for researchers and drug development professionals. It provides a framework for initiating and conducting a comprehensive structure-activity relationship (SAR) study of N-(piperidin-3-ylmethyl)butanamide. We will delve into the logical deconstruction of the molecule, propose systematic modifications, and detail the requisite experimental protocols to elucidate the key structural features governing its biological activity.

Deconstructing the Core: Identifying Key Regions for SAR Exploration

The foundation of any successful SAR campaign lies in the systematic modification of the lead compound. For N-(piperidin-3-ylmethyl)butanamide, we can identify three primary regions for derivatization. Each region offers a unique opportunity to probe the compound's interaction with a hypothetical biological target and to fine-tune its pharmacological profile.

  • Region 1: The Piperidine Nitrogen (N-1): The secondary amine of the piperidine ring is a critical handle for modification. Its basicity and potential for hydrogen bonding make it a likely point of interaction with target proteins.

  • Region 2: The Butanamide Side Chain: This region's length, lipophilicity, and the nature of the amide bond can significantly influence binding affinity and selectivity.

  • Region 3: The Piperidine Ring and Methylene Linker: The stereochemistry of the 3-position and the flexibility of the methylene linker dictate the spatial relationship between the piperidine core and the butanamide side chain.

The following diagram illustrates these key regions for derivatization:

SAR_Regions cluster_regions Key Regions for SAR Exploration mol r1 Region 1: Piperidine Nitrogen n1_pos r1->n1_pos r2 Region 2: Butanamide Side Chain butanamide_pos r2->butanamide_pos r3 Region 3: Piperidine Ring & Linker ring_pos r3->ring_pos

Caption: Key regions for derivatization of N-(piperidin-3-ylmethyl)butanamide.

A Strategic Approach to Analog Synthesis

A systematic synthetic strategy is paramount for generating a library of analogs that can provide clear and interpretable SAR data. The following sections outline proposed modifications for each region of the parent compound.

Region 1: Modification of the Piperidine Nitrogen

The secondary amine at the N-1 position is an ideal starting point for derivatization. Modifications here can probe for steric tolerance, hydrogen bonding potential, and the influence of basicity on activity.

Synthetic Workflow: N-Alkylation and N-Arylation

A common and effective method for modifying the piperidine nitrogen is through reductive amination or direct N-alkylation.

N_Alkylation_Workflow start N-(piperidin-3-ylmethyl)butanamide reductive_amination Reductive Amination: Aldehyde/Ketone (R-CHO/R-CO-R') Reducing Agent (e.g., NaBH(OAc)₃) start->reductive_amination n_alkylation N-Alkylation: Alkyl Halide (R-X) Base (e.g., K₂CO₃) start->n_alkylation analogs N-Substituted Analogs reductive_amination->analogs n_alkylation->analogs

Caption: Synthetic workflow for N-1 position modifications.

Experimental Protocol: Reductive Amination

  • To a solution of N-(piperidin-3-ylmethyl)butanamide (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

A variety of substituents should be explored, ranging from small alkyl groups (methyl, ethyl) to larger, more sterically demanding groups (benzyl, phenethyl), as well as functionalized groups to probe for additional interactions.

Region 2: Modification of the Butanamide Side Chain

Alterations to the butanamide side chain can reveal important information about the size, shape, and electronic properties of the binding pocket.

Key Modifications:

  • Chain Length: Synthesize analogs with varying alkyl chain lengths (e.g., acetamide, propanamide, pentanamide, hexanamide) to determine the optimal length for activity.

  • Branching: Introduce branching on the alkyl chain (e.g., isobutanamide) to probe for steric constraints.

  • Aromatic/Alicyclic Groups: Replace the n-butyl group with cyclic structures (e.g., cyclohexanecarboxamide, benzamide) to explore the impact of rigidity and potential for pi-stacking interactions.

  • Amide Isosteres: Replace the amide bond with bioisosteres such as a sulfonamide or a reversed amide to alter hydrogen bonding capabilities and metabolic stability.

Synthetic Workflow: Amide Coupling

These analogs can be readily synthesized from 3-(aminomethyl)piperidine, which can be obtained from the hydrolysis of the parent compound or synthesized separately.

Amide_Coupling_Workflow start 3-(Aminomethyl)piperidine coupling Amide Coupling: Carboxylic Acid (R-COOH) Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) start->coupling analogs Side Chain Analogs coupling->analogs

Caption: Synthetic workflow for side chain modifications.

Region 3: Modification of the Piperidine Ring and Linker

Modifications in this region can provide insights into the required stereochemistry and the optimal spatial orientation of the pharmacophoric groups.

Key Modifications:

  • Stereochemistry: If the parent compound is a racemate, separate the enantiomers and test them individually to determine if the biological activity is stereospecific. The introduction of substituents on the piperidine ring can also create new stereocenters to explore.[8]

  • Positional Isomers: Synthesize the 2- and 4-substituted piperidine analogs to understand the importance of the substitution pattern on the ring.

  • Ring Conformation: Introduce substituents on the piperidine ring to influence its conformational equilibrium (e.g., a methyl group at the 4-position).

  • Linker Homologation: Extend or shorten the methylene linker between the piperidine ring and the amide nitrogen to alter the distance between these two key functional groups.

Biological Evaluation: A Hypothetical Screening Cascade

Given the prevalence of piperidine-containing molecules as CNS agents, a logical starting point for biological evaluation is to screen for activity at a panel of CNS-related GPCRs and monoamine transporters. For the purpose of this guide, we will hypothesize that N-(piperidin-3-ylmethyl)butanamide is an antagonist of a hypothetical GPCR, "Target X".

Screening Workflow

Screening_Cascade start Library of Analogs primary_assay Primary Assay: High-Throughput Functional Assay (e.g., Calcium Mobilization Assay for Gq-coupled GPCR) start->primary_assay dose_response Dose-Response Assay: Determine IC₅₀/EC₅₀ of Active Compounds primary_assay->dose_response secondary_assay Secondary Assay: Orthogonal Assay (e.g., Radioligand Binding Assay) dose_response->secondary_assay selectivity_panel Selectivity Profiling: Screen against a Panel of Related Receptors secondary_assay->selectivity_panel adme_tox In Vitro ADME/Tox Profiling: Metabolic Stability, Permeability, Cytotoxicity selectivity_panel->adme_tox in_vivo In Vivo Efficacy Studies (for promising candidates) adme_tox->in_vivo

Caption: A typical screening cascade for SAR exploration.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This assay is suitable for Gq-coupled GPCRs that signal through the release of intracellular calcium.

  • Cell Culture: Culture a cell line stably expressing "Target X" (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of the test compounds (analogs of N-(piperidin-3-ylmethyl)butanamide) to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the microplate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Inject a known agonist for "Target X" at a concentration that elicits a submaximal response (EC₈₀) and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The antagonistic activity of the test compounds is determined by their ability to inhibit the agonist-induced increase in fluorescence. Calculate the IC₅₀ value for each active compound from the dose-response curve.

Building the SAR Model: From Data to Insights

The data generated from the screening cascade will allow for the construction of a robust SAR model. This information is best summarized in a tabular format for easy comparison.

Table 1: Hypothetical SAR Data for N-(piperidin-3-ylmethyl)butanamide Analogs

Compound IDRegion 1 (N-1) ModificationRegion 2 (Side Chain) ModificationRegion 3 (Ring/Linker) Modification"Target X" IC₅₀ (nM)
Parent -Hn-butyl3-CH₂-500
1a -CH₃n-butyl3-CH₂-250
1b -CH₂CH₃n-butyl3-CH₂-150
1c -CH₂Phn-butyl3-CH₂-75
2a -Hethyl3-CH₂->1000
2b -Hisobutyl3-CH₂-800
2c -Hcyclohexyl3-CH₂-450
3a -Hn-butyl2-CH₂->1000
3b -Hn-butyl4-CH₂-600
3c (R)-enantiomern-butyl3-CH₂-200
3d (S)-enantiomern-butyl3-CH₂->1000

Interpretation of Hypothetical SAR:

  • Region 1: Small alkyl and especially larger hydrophobic groups like benzyl at the N-1 position enhance potency (1a, 1b, 1c), suggesting a hydrophobic pocket in the target's binding site.

  • Region 2: The n-butyl group appears optimal, as shortening the chain (2a) leads to a loss of activity. The cyclohexyl group (2c) is well-tolerated, indicating a preference for lipophilicity.

  • Region 3: The 3-substitution pattern is crucial, as moving the side chain to the 2-position (3a) abolishes activity. The activity is stereospecific, with the (R)-enantiomer (3c) being significantly more potent than the (S)-enantiomer (3d).

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to elucidating the structure-activity relationship of N-(piperidin-3-ylmethyl)butanamide. By deconstructing the molecule into key regions for modification, employing robust synthetic strategies, and utilizing a logical screening cascade, researchers can efficiently build a detailed SAR model. The hypothetical data presented herein illustrates how such a study can reveal critical insights into the structural requirements for biological activity.

The next steps in a real-world scenario would involve leveraging these initial SAR findings to design and synthesize a second generation of analogs with enhanced potency, selectivity, and drug-like properties. Further characterization of promising compounds would include in vitro ADME/Tox profiling and, ultimately, evaluation in in vivo models of disease. The piperidine scaffold continues to be a rich source of novel therapeutics[9], and a thorough understanding of its SAR is the key to unlocking its full potential.

References

  • Meltzer, P. C., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(13), 2883-2894. [Link]

  • Berg, K., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 10(10), 1596-1609. [Link]

  • Vasilev, V. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]

  • Kozikowski, A. P., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 1143-1151. [Link]

  • Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • PubChem. N-(piperidin-3-ylmethyl)octanamide. [Link]

  • PubMed. Synthesis and pharmacological properties of N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)- acetamide and related compounds as antiulcer agents. I. [Link]

  • ChemSrc. 3-Methyl-N-(piperidin-3-YL)butanamide. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with... [Link]

Sources

Exploratory

N-(Piperidin-3-ylmethyl)butanamide (CAS 1016504-85-0): A Strategic Pharmacophore in CNS Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of starting scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of a drug discovery program. N-(piperidin-3-ylmethyl)butanamide (CAS 101650...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of starting scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of a drug discovery program. N-(piperidin-3-ylmethyl)butanamide (CAS 1016504-85-0) is a highly versatile, commercially available secondary amine building block. Featuring a piperidine ring substituted at the 3-position with a methylbutanamide group, this compound provides a unique spatial vector for target engagement. This whitepaper explores the physicochemical rationale, biological applications, and synthetic workflows associated with this scaffold, specifically focusing on its utility in central nervous system (CNS) therapeutics and enzyme inhibition.

Physicochemical Profiling & Structural Rationale

The structural architecture of N-(piperidin-3-ylmethyl)butanamide offers distinct advantages over traditional 4-substituted piperidines. The 3-substitution introduces a chiral center and projects the functional group at a ~109-degree angle relative to the piperidine nitrogen, allowing it to probe distinct sub-pockets within target proteins.

Furthermore, its baseline physicochemical properties make it an exceptional starting point for CNS-targeted lead optimization[1].

Quantitative Physicochemical Data

Data summarized from computational chemistry profiling[1].

PropertyValueDiscovery Implication
CAS Number 1016504-85-0Standardized registry identifier.
Molecular Formula C₁₀H₂₀N₂OLow molecular weight (184.28 g/mol ) allows for significant downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 184.28 g/mol High ligand efficiency potential.
TPSA 41.13 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (ideal TPSA for CNS < 90 Ų).
LogP 0.9023Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
H-Bond Donors 2Facilitates target engagement (e.g., via the amide N-H and piperidine N-H).
H-Bond Acceptors 2Enables interaction with kinase hinge regions or GPCR binding sites.
Rotatable Bonds 4Provides sufficient flexibility to adapt to induced-fit binding pockets.

Biological Relevance: The Piperidin-3-ylmethyl Scaffold

The basic piperidine nitrogen is a classic pharmacophore, often utilized to form critical salt bridges with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs). However, recent breakthroughs have highlighted the specific utility of the piperidin-3-ylmethyl motif in enzyme inhibition, particularly as a bioisostere or structural replacement for problematic functional groups.

Case Study: NAT8L Inhibition in Canavan Disease

Canavan disease (CD) is a severe genetic disorder characterized by the accumulation of neurotoxic N-acetylaspartate (NAA) in the brain due to mutations in the ASPA gene. A promising therapeutic strategy involves inhibiting N-Acetyltransferase 8-Like (NAT8L), the enzyme responsible for synthesizing NAA[2].

Early NAT8L inhibitors relied on carboxylic acid moieties, which severely limited their ability to cross the blood-brain barrier. To overcome this liability, researchers recently discovered that utilizing an N-acylated (piperidin-3-ylmethyl) -1,2,4-oxadiazole scaffold successfully replaced the carboxylic acid[2]. This strategic substitution maintained low micromolar target inhibition while drastically improving membrane permeability and lowering the efflux ratio, proving the scaffold's viability as a CNS drug template[3].

Pathway A Aspartate + Acetyl-CoA B NAT8L Enzyme (Therapeutic Target) A->B Substrates C N-Acetylaspartate (NAA) (Neurotoxic Accumulation) B->C Catalysis E Canavan Disease Pathology C->E Drives Pathology D Piperidin-3-ylmethyl Scaffold (Non-carboxylic Acid Inhibitor) D->B Competitive Inhibition

Mechanism of NAT8L inhibition by piperidin-3-ylmethyl derivatives in Canavan disease.

Synthetic Methodologies & Workflows

To incorporate N-(piperidin-3-ylmethyl)butanamide into complex Active Pharmaceutical Ingredients (APIs), the secondary amine of the piperidine ring is typically functionalized. The most robust and widely used method for this is Reductive Amination .

Causality in Experimental Design
  • Solvent Choice (DCE): 1,2-Dichloroethane is utilized because it is non-coordinating and provides excellent solubility for the reducing agent, preventing premature precipitation.

  • Acid Catalysis (AcOH): The piperidine nitrogen is highly basic (pKa ~9-10). Adding glacial acetic acid protonates the intermediate imine to form an iminium ion. This accelerates the reduction step and prevents the reducing agent from attacking the unreacted aldehyde.

  • Hydride Source (STAB): Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because its electron-withdrawing acetate groups make it a milder hydride donor. It selectively reduces the protonated iminium ion without reducing the starting aldehyde to a primary alcohol.

Protocol: Step-by-Step Reductive Amination

Objective: N-alkylation of N-(piperidin-3-ylmethyl)butanamide via reductive amination to generate a tertiary amine API intermediate.

  • Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve N-(piperidin-3-ylmethyl)butanamide (1.0 equivalent, typically 1.0 mmol) and the target aryl/alkyl aldehyde (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (1.5 equivalents) dropwise to the stirring solution.

  • Iminium Formation: Stir the reaction mixture at room temperature (20-25°C) for 30 minutes to allow for complete condensation and iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise over 5 minutes to control any mild exotherm.

  • Reaction Progression: Stir the heterogeneous mixture continuously at room temperature for 12 hours. Monitor the reaction completion via LC-MS or TLC (using a ninhydrin stain to check for the disappearance of the secondary amine).

  • Self-Validating Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: The basic aqueous layer (pH ~8.5) neutralizes the acetic acid and ensures the newly formed tertiary piperidine nitrogen remains deprotonated (free base form). This guarantees the product partitions entirely into the organic phase, preventing yield loss in the aqueous waste.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically a gradient of Dichloromethane/Methanol) to yield the pure N-alkylated product.

SynthWorkflow A N-(piperidin-3-ylmethyl)butanamide (Secondary Amine) C Iminium Ion Intermediate (Catalyzed by AcOH) A->C DCE, RT B Target Aldehyde (1.1 eq) B->C Condensation D N-Alkyl Piperidine Product (Target API Intermediate) C->D NaBH(OAc)3 Selective Reduction

Synthetic workflow for the reductive amination of N-(piperidin-3-ylmethyl)butanamide.

Conclusion

N-(piperidin-3-ylmethyl)butanamide (CAS 1016504-85-0) represents a highly strategic node in the medicinal chemist's toolkit. Its low molecular weight, optimal lipophilicity, and unique 3-substituted spatial geometry make it an ideal scaffold for overcoming BBB permeability issues, as demonstrated in recent NAT8L inhibitor discoveries. By leveraging robust synthetic protocols like reductive amination, this building block can be seamlessly integrated into complex drug discovery pipelines.

References

  • ChemScene. "1016504-85-0 | N-(Piperidin-3-ylmethyl)butanamide". ChemScene Catalog.
  • Nayeen, Md Junayed, et al. "Discovery of N-Acetyltransferase 8-Like (NAT8L) Inhibitors Based on a N-Acylated (Piperidin-3-ylmethyl)-1,2,4-Oxadiazole Scaffold." ACS Medicinal Chemistry Letters (Published Feb 12, 2026).

Sources

Foundational

The N-(piperidin-3-ylmethyl)butanamide Scaffold: A Privileged Pharmacophore for Aminergic GPCR Hit-to-Lead Campaigns

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists. Document Type: Technical Whitepaper & Methodology Guide Executive Summary In the landscape of G protein-coupled recep...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists. Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In the landscape of G protein-coupled receptor (GPCR) drug discovery, the identification of versatile, tractable chemical starting points is critical. The compound N-(piperidin-3-ylmethyl)butanamide (CAS: 1016504-85-0) represents a highly privileged scaffold frequently embedded within high-throughput screening (HTS) libraries. Featuring a basic piperidine ring, a flexible methylene linker, and a functionalizable butanamide tail, this motif serves as an ideal structural chassis for interrogating aminergic and peptidergic GPCRs.

This whitepaper dissects the mechanistic rationale behind the efficacy of this scaffold, outlines the optimal screening cascades to evaluate its derivatives, and provides self-validating, step-by-step protocols for functional GPCR assays.

Mechanistic Grounding: The Aminergic GPCR Pharmacophore

The success of N-(piperidin-3-ylmethyl)butanamide as a screening hit is not coincidental; it is deeply rooted in the structural biology of Class A aminergic GPCRs (e.g., serotonin, dopamine, and histamine receptors).

The Asp3.32 Salt Bridge Interaction

The most critical feature of ligand binding in aminergic GPCRs is the formation of a salt bridge between a protonated amine on the ligand and a highly conserved aspartic acid residue on transmembrane helix 3 (TM3), designated as Asp3.32 (Ballesteros-Weinstein nomenclature). The secondary amine of the piperidine ring in our target scaffold is protonated at physiological pH, perfectly positioning it to anchor into the orthosteric pocket via this [1].

The Amide Linker and Hydrophobic Tail

While the piperidine nitrogen anchors the molecule, the butanamide moiety drives selectivity. The amide carbonyl and nitrogen act as hydrogen bond acceptors and donors, interacting with conserved serine or threonine residues on TM5 (e.g., Ser5.42/Ser5.46). Simultaneously, the aliphatic butyl chain projects into the hydrophobic sub-pockets formed by the aromatic clusters on TM6 (Trp6.48, Phe6.51, Phe6.52), which are [2] required for receptor activation or antagonism.

GPCR_Signaling Ligand N-(piperidin-3-ylmethyl)butanamide (Ligand) GPCR Aminergic GPCR (Active State) Ligand->GPCR Binds Asp3.32 Gq Gq Pathway (PLC / IP3 / Ca2+) GPCR->Gq Activates Gs Gs Pathway (Adenylyl Cyclase / cAMP ↑) GPCR->Gs Activates Gi Gi Pathway (Adenylyl Cyclase / cAMP ↓) GPCR->Gi Inhibits Arrestin β-Arrestin (Internalization / ERK) GPCR->Arrestin Recruits

Figure 1: Pleiotropic signaling pathways activated upon ligand binding to aminergic GPCRs.

High-Throughput Screening (HTS) Strategy

To effectively screen libraries based on the N-(piperidin-3-ylmethyl)butanamide scaffold, the assay must be tailored to the G-protein coupling of the target receptor.

For Gαs​ and Gαi​ coupled receptors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring cyclic AMP (cAMP) accumulation. TR-FRET utilizes a time-delayed measurement that [3], ensuring a high signal-to-noise ratio crucial for resolving the subtle structure-activity relationship (SAR) differences of piperidine analogs.

TR_FRET_Logic Cell Cell Lysis (Releases Endogenous cAMP) Compete Competition Phase (Endogenous vs Tracer) Cell->Compete Tracer Eu-cAMP Tracer (Donor) Tracer->Compete Antibody Anti-cAMP-Acceptor (Fluorophore) Antibody->Compete High_cAMP High Endogenous cAMP (Low FRET Signal) Compete->High_cAMP Displaces Tracer Low_cAMP Low Endogenous cAMP (High FRET Signal) Compete->Low_cAMP Tracer Binds

Figure 2: Competitive immunoassay logic of TR-FRET cAMP detection for GPCR screening.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. This means incorporating internal controls (e.g., phosphodiesterase inhibitors, reference agonists) to ensure that a negative result is due to a lack of compound efficacy, not an assay failure.

Protocol 1: TR-FRET cAMP Accumulation Assay ( Gαs​ / Gαi​ Screening)

Objective: Quantify the agonistic or antagonistic properties of N-(piperidin-3-ylmethyl)butanamide analogs on a Gαs​ -coupled receptor.

Critical Reagents:

  • CHO-K1 cells stably expressing the target aminergic GPCR.

  • TR-FRET cAMP Kit (e.g., LANCE Ultra or THUNDER™) containing Eu-cAMP tracer and ULight/Acceptor-anti-cAMP antibody.

  • IBMX (3-isobutyl-1-methylxanthine): A broad-spectrum phosphodiesterase (PDE) inhibitor. Causality: IBMX prevents the degradation of synthesized cAMP, ensuring the signal accumulates to a detectable threshold.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells and resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).

  • Compound Plating: Dispense 5 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) into a 384-well white opaque microplate. Include a known full agonist as a positive control ( Emax​ ) and DMSO vehicle as a negative control.

  • Cell Addition: Add 5 µL of the cell suspension (approx. 1,000 cells/well) to the compound wells.

  • Incubation: Centrifuge the plate briefly (1,000 rpm, 1 min) and incubate at Room Temperature (RT) for 30 minutes. Causality: 30 minutes allows the GPCR to reach steady-state signaling and cAMP to accumulate without triggering excessive receptor desensitization.

  • Lysis and Detection:

    • Add 5 µL of Eu-cAMP tracer working solution.

    • Add 5 µL of ULight-anti-cAMP antibody working solution.

    • Note: The lysis buffer in these reagents disrupts the cell membrane, releasing intracellular cAMP to compete with the Eu-cAMP tracer.

  • Signal Maturation: Incubate for 1 hour at RT protected from light.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excite at 320-340 nm; read emission at 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

Protocol 2: FLIPR Calcium Mobilization Assay ( Gαq​ Screening)

Objective: Measure intracellular calcium release triggered by Gαq​ pathway activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells expressing the target GPCR at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid). Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at RT to allow for dye de-esterification.

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, add 10 µL of the piperidine test compounds online, and record fluorescence continuously for 3 minutes to capture the transient calcium peak.

Data Presentation & SAR Triage

When conducting a Hit-to-Lead campaign around the N-(piperidin-3-ylmethyl)butanamide scaffold, quantitative data must be rigorously structured to identify SAR trends. The table below illustrates a mock triage of structural analogs, demonstrating how modifications to the piperidine ring or the butanamide tail affect potency ( EC50​ ) and efficacy ( Emax​ ) at a target 5-HT receptor.

Compound IDScaffold Modification EC50​ (nM) Emax​ (%)TR-FRET Z'-FactorTriage Decision
Cmpd-001 Unmodified N-(piperidin-3-ylmethyl)butanamide450.2850.72Hit Reference
Cmpd-002 N-Methylation of Piperidine>10,000N/A0.75Discard (Steric clash at Asp3.32)
Cmpd-003 Butanamide Hexanamide112.5920.74Progress to Lead Opt
Cmpd-004 Piperidine Piperazine2,100.0450.71Discard (Loss of basicity)
Pos. Ctrl Reference Agonist12.41000.81Assay Validated

Interpretation: The data confirms the absolute requirement of the secondary piperidine amine (Cmpd-002 fails due to steric hindrance preventing the Asp3.32 salt bridge). Extending the aliphatic chain (Cmpd-003) increases potency, suggesting a deeper hydrophobic sub-pocket interaction.

References

  • Hormone Signaling Via G Protein–Coupled Receptors Oncohema Key URL:[Link]

  • Structure and Function of Serotonin G protein Coupled Receptors National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological URL:[Link]

Exploratory

"N-(piperidin-3-ylmethyl)butanamide" as a novel research chemical

An In-Depth Technical Guide to the Novel Research Chemical: N-(piperidin-3-ylmethyl)butanamide Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Novel Research Chemical: N-(piperidin-3-ylmethyl)butanamide

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals targeting a vast array of biological systems, particularly within the central nervous system (CNS).[1][2] This guide introduces N-(piperidin-3-ylmethyl)butanamide , a novel, uncharacterized derivative of this privileged heterocyclic structure. Due to the absence of published data, this document serves as a comprehensive roadmap for the scientific community. It outlines a systematic approach to the synthesis, purification, characterization, and potential pharmacological evaluation of this compound. We provide detailed, field-proven protocols and a logical, tiered screening strategy designed to elucidate its biological targets and mechanism of action. This whitepaper is intended to empower researchers, scientists, and drug development professionals to unlock the therapeutic potential of this new chemical entity.

Introduction and Rationale

Piperidine and its derivatives are among the most significant synthetic fragments in drug design, appearing in over twenty classes of pharmaceuticals.[1] Their prevalence stems from the piperidine ring's conformational flexibility and its basic nitrogen atom, which is typically protonated at physiological pH, enabling critical interactions with biological targets and often conferring favorable pharmacokinetic properties.[3] Derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antiviral, neuroprotective, and anticholinesterase effects.[2][4][5]

N-(piperidin-3-ylmethyl)butanamide (CAS No. 1016504-85-0) represents an unexplored node in this vast chemical space.[6] Its structure, featuring a butanamide group attached to the 3-position of the piperidine ring via a methylene linker, suggests potential interactions with various receptors or enzymes. This guide proposes a foundational research framework to systematically investigate this molecule, from initial synthesis to robust pharmacological profiling.

Physicochemical Profile and Synthesis

Before biological evaluation, the synthesis and rigorous characterization of N-(piperidin-3-ylmethyl)butanamide are paramount to ensure the identity, purity, and reproducibility of all subsequent experimental findings.

Predicted Physicochemical Properties

Computational models provide an initial assessment of the molecule's drug-like properties. These predictions guide experimental design, particularly in assay development and pharmacokinetic considerations.

PropertyPredicted ValueSource
Molecular Formula C₁₀H₂₀N₂OChemScene[6]
Molecular Weight 184.28 g/mol ChemScene[6]
Topological Polar Surface Area (TPSA) 41.13 ŲChemScene[6]
Predicted LogP (XLogP3) 0.9023ChemScene[6]
Hydrogen Bond Donor Count 2ChemScene[6]
Hydrogen Bond Acceptor Count 2ChemScene[6]
Rotatable Bond Count 4ChemScene[6]
Proposed Synthetic Pathway: Reductive Amination

A robust and high-yield synthesis is critical. We propose a standard reductive amination pathway, a cornerstone of medicinal chemistry for its reliability and broad substrate scope.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection A 3-(Aminomethyl)piperidine C tert-butyl 3-(aminomethyl)piperidine-1-carboxylate A->C DCM, TEA B Di-tert-butyl dicarbonate (Boc)₂O B->C E tert-butyl 3-(butyramidomethyl)piperidine-1-carboxylate C->E DCM, TEA D Butyryl chloride D->E G N-(piperidin-3-ylmethyl)butanamide E->G DCM F Trifluoroacetic acid (TFA) F->G

Caption: Proposed synthetic workflow for N-(piperidin-3-ylmethyl)butanamide.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize N-(piperidin-3-ylmethyl)butanamide with >95% purity.

Materials:

  • 3-(Aminomethyl)piperidine

  • Butyryl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

Protocol:

  • Acylation:

    • To a solution of 3-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere at 0°C, add DIPEA (2.5 eq).

    • Add butyryl chloride (1.1 eq) dropwise over 15 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM (e.g., 0% to 10% MeOH) to yield the final product.

  • Characterization:

    • Confirm the structure and identity of the purified N-(piperidin-3-ylmethyl)butanamide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of ≥95% is required for biological assays.

Proposed Pharmacological Evaluation Strategy

Given the novelty of the compound, a tiered, systematic screening approach is logical. This strategy begins with broad, high-throughput screening to identify potential biological targets, followed by more focused assays to confirm activity and elucidate the mechanism of action.

G cluster_T2 Detailed Characterization A Tier 1: Primary Screening (Broad Target Panel) B No Significant Activity (Archive Compound) A->B No Hits C Confirmed 'Hit' (e.g., GPCR Target X) A->C Hit Identified D Tier 2: In-Vitro Profiling C->D E Tier 3: In-Vivo Studies D->E Favorable Profile D1 Affinity (Ki) Radioligand Binding D2 Efficacy (EC50, Emax) Functional Assays D3 Mechanism of Action (e.g., cAMP, β-Arrestin)

Caption: Tiered screening strategy for novel compound characterization.

Tier 1: Broad Target Screening

The initial step involves screening against a diverse panel of receptors, ion channels, and enzymes commonly associated with CNS-active compounds. The piperidine moiety suggests a high probability of interaction with G-Protein Coupled Receptors (GPCRs).[7][8]

Recommended Panel:

  • GPCRs: Opioid (μ, δ, κ), Dopamine (D1-D5), Serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.), Adrenergic (α₁, α₂, β₁, β₂), Muscarinic (M1-M5).

  • Enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE).

  • Ion Channels: NMDA, AMPA, GABA-A receptors.

Methodology: Commercially available screening services (e.g., Eurofins Discovery's SafetyScreen panels) offer cost-effective and rapid profiling using radioligand binding assays.[9] This approach determines the compound's ability to displace a known radiolabeled ligand from its target, providing an initial measure of binding affinity (% inhibition at a set concentration, e.g., 10 µM).

Tier 2: In-Depth In Vitro Pharmacological Profiling

A confirmed "hit" from Tier 1 necessitates a deeper investigation to validate the interaction and characterize the compound's functional activity. Assuming a hypothetical hit on a GPCR, the following assays are essential.

3.2.1. Radioligand Displacement Assay (Affinity Determination)

Causality: This assay is the gold standard for quantifying the binding affinity (Ki) of a test compound for a specific receptor.[9] By competing with a radiolabeled ligand at various concentrations, it provides a precise measure of how tightly the compound binds to the target.

Protocol: Generic GPCR Radioligand Binding Assay

  • Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (e.g., 10-20 µg protein/well).

    • Radioligand (e.g., ³H-DAMGO for µ-opioid receptor) at a concentration near its Kd.

    • Serial dilutions of N-(piperidin-3-ylmethyl)butanamide (e.g., from 1 nM to 100 µM).

    • Assay buffer.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Termination: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

3.2.2. Functional Assays (Efficacy Determination)

Causality: Binding to a receptor does not reveal function. Functional assays are required to determine if the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates basal receptor activity).[10] GPCR activation initiates downstream signaling cascades, most commonly through G-protein coupling (e.g., altering cAMP levels) or β-arrestin recruitment.[7][8] Measuring these downstream events quantifies the compound's efficacy (EC₅₀) and maximum effect (Eₘₐₓ).

Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)

  • Cell Culture: Plate cells stably expressing the target GPCR (e.g., CHO or HEK293 cells) in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Addition: Add serial dilutions of N-(piperidin-3-ylmethyl)butanamide. For antagonist mode, co-incubate with a known agonist.

  • Stimulation: If the target is Gs-coupled, add the compound directly. If Gi-coupled, add forskolin to stimulate adenylate cyclase, and measure the compound's ability to inhibit this stimulation.

  • Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the cAMP response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy).

G Compound N-(piperidin-3-ylmethyl)butanamide (Agonist) GPCR Target GPCR (Gs-coupled) Compound->GPCR Binds & Activates G_Protein Gs Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Caption: Simplified Gs-coupled GPCR signaling pathway for a cAMP assay.

Proposed In Vivo Evaluation

Should N-(piperidin-3-ylmethyl)butanamide demonstrate a promising and potent in vitro profile, preliminary in vivo studies are warranted. These studies aim to assess its basic pharmacokinetic properties and observe any behavioral effects in animal models, which can provide early indicators of therapeutic potential or liability.[11][12]

4.1. Pharmacokinetic (PK) Profiling

  • Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Method: Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Collect blood samples at multiple time points, process to plasma, and quantify the compound concentration using LC-MS/MS. This will determine key parameters like half-life, clearance, volume of distribution, and oral bioavailability.

4.2. Behavioral Phenotyping

  • Objective: To assess potential CNS effects. The choice of assay depends on the in vitro target. For instance, if the compound is a dopamine receptor agonist, locomotor activity would be a relevant measure.[13][14]

  • Example Assay (Open Field Test):

    • Acclimate mice to the testing room.

    • Administer vehicle or varying doses of N-(piperidin-3-ylmethyl)butanamide.

    • Place each mouse in the center of an open field arena.

    • Use automated video tracking to record activity for 30-60 minutes.

    • Analyze parameters such as total distance traveled (locomotor activity), time spent in the center vs. periphery (anxiety-like behavior), and stereotypic counts.

Conclusion and Future Directions

N-(piperidin-3-ylmethyl)butanamide is a novel chemical entity with unexplored potential. This guide provides a comprehensive, hypothesis-driven framework for its systematic evaluation. By following the proposed stages of synthesis, characterization, and tiered pharmacological screening, researchers can efficiently determine its biological activity and mechanism of action. Positive results from this workflow would justify more advanced studies, including structure-activity relationship (SAR) optimization to improve potency and selectivity, detailed safety pharmacology, and efficacy testing in relevant disease models. The rigorous application of these foundational protocols is the critical first step in transforming a novel molecule into a potential therapeutic lead.

References

  • Recent progress in assays for GPCR drug discovery.
  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activ
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. (Source: European Pharmaceutical Review)
  • GPCR Radioligand Binding - Robust Assays, Fast Results. (Source: Eurofins Discovery)
  • Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide. (Source: Benchchem)
  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (Source: PubMed)
  • Applying a Behavioral Assay to the Discovery and Optimization of Novel Antipsychotic Agents. (Source: PsychoGenics)
  • N-(Piperidin-3-ylmethyl)butanamide. (Source: ChemScene)
  • In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. (Source: Semantic Scholar)
  • Examining the effects of psychoactive drugs on complex behavioral processes in labor
  • Novel Psychoactive Drugs. (Source: Frontiers Research Topic)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • biological activity of N-methylpiperidine deriv
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (Source: IJNRD)

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Foundational

Discovery and synthesis of novel piperidine derivatives

The piperidine nucleus is arguably the most privileged scaffold in modern medicinal chemistry. As a saturated, six-membered nitrogen heterocycle, it is ubiquitous in FDA-approved pharmaceuticals, ranging from antihistami...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine nucleus is arguably the most privileged scaffold in modern medicinal chemistry. As a saturated, six-membered nitrogen heterocycle, it is ubiquitous in FDA-approved pharmaceuticals, ranging from antihistamines (desloratadine) to acetylcholinesterase inhibitors (donepezil) [1]. As a Senior Application Scientist overseeing library design and hit-to-lead optimization, I approach the synthesis of piperidine derivatives not merely as a synthetic exercise, but as a strategic deployment of 3D chemical space.

This technical guide dissects the causality behind modern piperidine synthesis, transitioning from traditional de novo cyclizations to state-of-the-art Late-Stage Functionalization (LSF) driven by photoredox catalysis and C–H activation.

Strategic Rationale: Why the Piperidine Scaffold?

The prevalence of piperidines in drug discovery is dictated by three core physicochemical properties:

  • Tunable Basicity: With a pKa typically around 9.5–10.5, piperidines are protonated at physiological pH. This cationic state is critical for forming salt bridges with aspartate or glutamate residues in G-protein-coupled receptors (GPCRs) and kinase active sites.

  • Metabolic Stability: Unlike their acyclic amine counterparts, the rigid ring structure resists rapid oxidative deamination by monoamine oxidases (MAOs).

  • Predictable 3D Vector Projection: The chair conformation of piperidine allows medicinal chemists to precisely project substituents in axial or equatorial vectors, enabling fine-tuned structure-activity relationship (SAR) profiling.

G N1 Target Identification N2 De Novo Piperidine Synthesis N1->N2 N3 Late-Stage Functionalization N2->N3 Scaffold Diversification N4 SAR & ADME Profiling N3->N4 N4->N3 Iterative Feedback N5 Lead Optimization N4->N5

Piperidine drug discovery workflow from target ID to lead optimization.

Evolution of Synthesis: From De Novo to Late-Stage Functionalization

Historically, accessing substituted piperidines required building the ring from acyclic precursors via reductive amination, ring-closing metathesis (RCM), or the hydrogenation of highly substituted pyridines. While robust, these de novo methods are linear. If a medicinal chemist needs 50 different analogues for an SAR study, they must perform 50 independent, multi-step syntheses.

To bypass this bottleneck, the paradigm has shifted toward Late-Stage Functionalization (LSF) [2]. By utilizing C(sp³)–H functionalization, we can take a single, advanced, unfunctionalized piperidine core and divergently install various functional groups directly onto the carbon framework.

Rhodium-Catalyzed C–H Insertion

Pioneering work by Ellman and Davies has demonstrated that chiral dirhodium tetracarboxylate catalysts can facilitate highly site-selective C–H insertions using donor/acceptor carbenes [3]. The causality here is dictated by the catalyst's chiral pocket and the electronic deactivation of the nitrogen atom (typically protected as an N-Boc or N-aryl group), which directs the carbene insertion selectively to the α- or β-positions.

Photoredox-Catalyzed α-Amino Arylation

The current gold standard for introducing structural complexity is photoredox catalysis. Using an Iridium(III) photocatalyst, visible light excites the catalyst to a long-lived triplet state. This excited species undergoes Single Electron Transfer (SET) with the piperidine substrate, generating an α-amino radical. This radical is highly nucleophilic and rapidly intercepts electron-deficient cyano(hetero)arenes, forming a new C–C bond with exquisite diastereoselectivity [4].

G PC Ir(III) Photocatalyst (Ground State) PC_star *Ir(III) (Excited State) PC->PC_star Visible Light Ir_IV Ir(IV) Species PC_star->Ir_IV SET (Oxidation) AmineRad α-Amino Radical PC_star->AmineRad HAT / Deprotonation Ir_IV->PC SET (Reduction) Product Functionalized Piperidine AmineRad->Product Cross-Coupling

Photoredox catalytic cycle for α-amino C(sp3)-H functionalization.

Quantitative Data: Catalyst Efficiency & Selectivity

The choice of methodology directly impacts the yield and diastereomeric ratio (d.r.) of the final drug candidate. Below is a comparative summary of modern functionalization metrics.

MethodologyCatalyst SystemTarget PositionYield (%)d.r. (syn:anti)Key Advantage
Carbene Insertion Rh₂(R-TCPTAD)₄C-2 (α-position)78 - 85%> 95:5High enantioselectivity
Photoredox Arylation [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆C-2 (α-position)82 - 94%Up to 84:16Broad functional group tolerance
Electrochemical LSF Graphite Anode / Pt CathodeC-3 (β-position)65 - 80%N/A (Desaturation)Reagent-free oxidation [2]
Strain-Release Pd(OAc)₂ / XPhosC-2 (α-position)70 - 88%> 90:10Utilizes masked nucleophiles

Self-Validating Experimental Protocol: Photoredox α-Arylation of N-Boc Piperidine

To ensure scientific integrity, a protocol must be a self-validating system. The following procedure for the photoredox-catalyzed α-arylation of N-Boc piperidine includes specific checkpoints to verify mechanistic success.

Materials Required:

  • N-Boc piperidine (0.5 mmol, 1.0 equiv)

  • 1,4-Dicyanobenzene (0.75 mmol, 1.5 equiv) *[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Anhydrous Dimethylacetamide (DMA) (5.0 mL)

  • Blue LED photoreactor (450 nm)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 1,4-dicyanobenzene, the Ir(III) photocatalyst, and N-Boc piperidine.

    • Causality: The Ir(III) catalyst is added at exactly 1 mol%. Higher loadings lead to photon-shielding effects (inner filter effect), which paradoxically decreases the reaction rate.

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous DMA. Seal the vial with a PTFE septum cap. Perform three cycles of freeze-pump-thaw degassing.

    • Validation Checkpoint: Degassing is strictly mandatory. Molecular oxygen ( O2​ ) is a potent triplet quencher. If the solution turns from bright yellow to dark brown upon irradiation, oxygen contamination has quenched the *Ir(III) excited state, halting the SET pathway.

  • Irradiation: Place the vial in a blue LED photoreactor (450 nm) at ambient temperature (maintained via an internal cooling fan to prevent thermal background reactions) for 16 hours.

  • Reaction Quenching & Workup: Turn off the light source. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3​ (3 x 10 mL) to remove DMA and unreacted cyanoarene byproducts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Validation Checkpoint: The product (a 2-aryl N-Boc piperidine) should elute as a distinct UV-active spot on TLC. Confirm the regioselectivity via 1H-NMR; the α-proton will shift significantly downfield (approx. 5.2 ppm) due to the adjacent nitrogen and newly installed aryl ring.

Conclusion

The synthesis of novel piperidine derivatives has transcended basic ring-construction. By leveraging photoredox catalysis and directed C–H functionalization, medicinal chemists can now treat the piperidine core as a blank canvas, installing complex 3D vectors at late stages of drug development. This approach not only accelerates SAR profiling but fundamentally redefines the synthetic logic of modern drug discovery.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at:[Link]

  • Meyer, T. H., et al. (2023). Electrochemical Late-Stage Functionalization. Chemical Reviews. Available at:[Link]

  • Ellman, J. A. (2021). C-H Functionalization. Ellman Laboratory, Yale University. Available at: [Link]

  • MacMillan, D. W. C., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. Available at:[Link]

Exploratory

In silico modeling of "N-(piperidin-3-ylmethyl)butanamide" binding

An In-Depth Technical Guide to the In Silico Modeling of N-(piperidin-3-ylmethyl)butanamide Binding Abstract This technical guide provides a comprehensive, field-proven workflow for the in silico investigation of the bin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of N-(piperidin-3-ylmethyl)butanamide Binding

Abstract

This technical guide provides a comprehensive, field-proven workflow for the in silico investigation of the binding characteristics of N-(piperidin-3-ylmethyl)butanamide, a novel small molecule. Recognizing that this compound lacks an established biological target in publicly available literature, this document outlines a systematic, hypothesis-driven approach for its computational characterization. We will proceed from initial target identification and system preparation through molecular docking, and validate our findings with molecular dynamics simulations and binding free energy calculations. Each protocol is presented with detailed, step-by-step instructions, grounded in established scientific principles to ensure a self-validating and reproducible workflow. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico methods to the early-stage assessment of uncharacterized chemical entities.

Introduction: The Challenge of a Novel Ligand

N-(piperidin-3-ylmethyl)butanamide is a small molecule featuring a piperidine scaffold, a structural motif common in a wide array of centrally acting drugs and other biologically active compounds.[1] The presence of this ring, combined with a flexible butanamide side chain, suggests potential interactions with a variety of protein targets. However, a thorough review of scientific literature reveals a lack of experimental data on its specific biological activity.

In such cases, in silico modeling serves as a powerful, resource-efficient first step to generate testable hypotheses about a molecule's potential mechanism of action.[2] Computational methods allow us to predict how a ligand might bind to a protein target, estimate the strength of this interaction, and identify key molecular determinants of binding.[3] This guide provides a complete workflow, not for a known interaction, but as a blueprint for the rational computational investigation of a novel compound like N-(piperidin-3-ylmethyl)butanamide.

Phase 1: Target Identification and System Preparation

Before any binding simulation can occur, a putative biological target must be identified and both the protein and the ligand must be meticulously prepared.

Target Hypothesis Generation

The first and most critical step is to identify potential protein targets. Without a known target, we can employ several computational strategies:

  • Ligand Similarity-Based Approaches: Utilize databases like PubChem or ChEMBL to find molecules structurally similar to N-(piperidin-3-ylmethyl)butanamide that have known biological targets. The piperidine core is a key search feature.[4]

  • Inverse Docking (Target Fishing): This method involves docking the ligand against a large library of protein structures to identify which ones are most likely to bind it.[5] This can reveal unexpected targets and provide a broad overview of potential interactions.

For the purpose of this guide, we will proceed with a hypothetical target identified through these methods: a G-protein coupled receptor (GPCR) , a common target class for piperidine-containing compounds.[6] We will use the human Dopamine D2 receptor (PDB ID: 6CM4) as a representative example.

Experimental Protocol: Receptor Preparation

The goal of receptor preparation is to clean a crystal structure from the Protein Data Bank (PDB) and prepare it for docking by correcting structural issues and assigning appropriate chemical properties.[7]

Protocol 2.2.1: Preparing the GPCR Target

  • Obtain Structure: Download the protein structure file (e.g., 6CM4.pdb) from the RCSB PDB database.

  • Remove Non-Essential Molecules: Open the PDB file in a molecular visualization tool such as UCSF Chimera or BIOVIA Discovery Studio.[8] Remove all water molecules, co-solvents, and any co-crystallized ligands. The rationale is that we want to predict the binding of our novel ligand without interference from other molecules, unless a specific water molecule is known to be structurally important for the binding site.[9]

  • Handle Multiple Chains: If the biological unit is a monomer, remove any additional protein chains (e.g., Chain B, C).

  • Add Hydrogens: PDB files typically do not include hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This is critical for accurately modeling hydrogen bonds and electrostatic interactions.[10]

  • Assign Atomic Charges: Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM). Docking programs use these charges to calculate electrostatic interaction energies.[10]

  • Handle Missing Residues/Atoms: Check for and repair any missing side chains or loops in the protein structure using tools like Modeller or the protein preparation wizards available in software suites like Schrödinger Maestro.[11]

  • Output File: Save the cleaned, prepared protein structure in the .pdbqt format required by AutoDock Vina, which includes charge and atom type information.[8]

Experimental Protocol: Ligand Preparation

Proper ligand preparation ensures that the molecule has the correct 3D geometry, charge distribution, and defined flexibility for the docking simulation.[12]

Protocol 2.3.1: Preparing N-(piperidin-3-ylmethyl)butanamide

  • Generate 2D Structure: Draw the 2D structure of N-(piperidin-3-ylmethyl)butanamide using chemical drawing software like MarvinSketch or ChemDraw, or obtain its SMILES string (CCCC(=O)NCC1CNCCC1) from a database like PubChem.[13]

  • Convert to 3D: Convert the 2D structure into a 3D conformation. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy starting conformation.

  • Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to each atom. This is essential for the scoring function to evaluate electrostatic interactions.[10]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different conformations by rotating these bonds, allowing for ligand flexibility.[11] For N-(piperidin-3-ylmethyl)butanamide, this would include the bonds in the butanamide tail and the bond connecting it to the piperidine ring.

  • Output File: Save the prepared ligand in the .pdbqt format for use with AutoDock Vina.

Phase 2: Molecular Docking Workflow

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[3][14]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_md Phase 3: Validation PDB Receptor PDB Structure PrepReceptor Receptor Preparation (Add H, Assign Charges) PDB->PrepReceptor LigandSMILES Ligand SMILES String PrepLigand Ligand Preparation (3D, Assign Charges) LigandSMILES->PrepLigand DefineSite Binding Site Prediction / Grid Box Definition PrepReceptor->DefineSite RunDocking Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->RunDocking DefineSite->RunDocking Analyze Analyze Results (Scores, Poses) RunDocking->Analyze MD_Sim Molecular Dynamics (e.g., GROMACS) Analyze->MD_Sim Select Best Pose MD_Analyze Trajectory Analysis (RMSD, H-Bonds) MD_Sim->MD_Analyze FreeEnergy Binding Free Energy Calc. (MM/PBSA) MD_Analyze->FreeEnergy

Caption: A comprehensive workflow for the in silico analysis of a novel ligand.

Experimental Protocol: Binding Site Identification and Docking

Protocol 3.1.1: Executing the Docking Simulation

  • Predict Binding Site: If the binding site is unknown, use a pocket prediction algorithm (e.g., CASTp, SiteHound) to identify potential druggable cavities on the receptor surface.[15][16] For our GPCR example, the binding site is often the orthosteric pocket where the endogenous ligand binds.

  • Define the Search Space: In AutoDock Vina, define a 3D grid box that encompasses the predicted binding site.[17] The size of this box is critical; it must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.

  • Configure Docking Parameters: Set the parameters for the docking run. The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but requires more time.[18] A value of 10-20 is often a good starting point.

  • Launch the Simulation: Execute the AutoDock Vina command, providing the prepared receptor, prepared ligand, and the configuration file containing the grid box coordinates and search parameters as input.[17]

  • Collect Output: The software will generate an output file containing a series of predicted binding poses (typically 9-10), ranked by their corresponding docking scores.

Data Presentation: Analysis of Docking Results

The analysis of docking results is a multi-faceted process that combines quantitative scores with qualitative visual inspection.[19][20]

  • Binding Affinity (Docking Score): This score, typically in kcal/mol, is an estimate of the binding free energy. More negative values indicate a stronger predicted binding affinity.[21]

  • Pose Analysis: Each pose must be visually inspected. The most favorable poses are those that exhibit chemically sensible interactions with the protein's active site residues, such as:

    • Hydrogen Bonds: Key interactions that provide specificity.

    • Hydrophobic Interactions: Important for burying non-polar parts of the ligand.

    • Ionic/Electrostatic Interactions: Strong interactions between charged groups.

  • Root Mean Square Deviation (RMSD): When comparing the top-ranked poses, a low RMSD (< 2.0 Å) between them suggests the docking algorithm has converged on a consistent binding mode.[22]

Table 1: Hypothetical Docking Results for N-(piperidin-3-ylmethyl)butanamide

Pose IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type(s)
1-8.5ASP 110, SER 193Ionic, Hydrogen Bond
2-8.2PHE 389, TRP 386Hydrophobic, Pi-Stacking
3-7.9ASP 110, VAL 111Ionic, Hydrophobic

Phase 3: Post-Docking Validation with Molecular Dynamics

While molecular docking is an excellent tool for generating binding hypotheses, it treats the protein as a rigid entity and uses simplified scoring functions.[14] Molecular Dynamics (MD) simulations provide a more accurate and dynamic view of the protein-ligand complex in a simulated physiological environment.[23][24]

The Rationale for MD Simulation

MD simulations are used to:

  • Assess Pose Stability: To check if the binding pose predicted by docking is stable over time (e.g., nanoseconds).[23] An unstable pose may see the ligand drift out of the binding pocket.

  • Incorporate Protein Flexibility: Proteins are not static; they are dynamic entities. MD allows the protein's side chains and backbone to adjust to the presence of the ligand, providing a more realistic model of the interaction.[25]

  • Refine Binding Affinity Estimates: Methods like MM/PBSA and MM/GBSA can be applied to MD trajectories to calculate binding free energies, which are generally more accurate than docking scores.[26][27]

G start Docked Protein-Ligand Complex (Best Pose) solvate Solvate System (Add Water & Ions) start->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Caption: The core workflow for a Molecular Dynamics (MD) simulation.

Experimental Protocol: MD Simulation and Analysis

Protocol 4.2.1: Running the MD Simulation (using GROMACS)

  • System Setup: Take the best-ranked protein-ligand complex from docking. Generate a topology file for the ligand that is compatible with the protein force field (e.g., using AmberTools).

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.[28]

  • Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and to simulate a physiological salt concentration.[28]

  • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases: an NVT (constant Number of particles, Volume, Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, Temperature) ensemble.[28]

  • Production Run: Once the system is equilibrated, run the production MD simulation for a desired length of time (e.g., 50-100 nanoseconds). Save the coordinates (trajectory) at regular intervals.

Data Presentation: MD Trajectory Analysis

The output trajectory is a rich source of data that can be analyzed to understand the dynamics and stability of the complex.[29]

Table 2: Hypothetical MD Simulation Analysis Data

MetricResultInterpretation
Ligand RMSDAverage: 1.5 ÅThe ligand remains stable in the binding pocket without large fluctuations.
Protein RMSFLow in binding siteThe amino acids in the binding pocket are relatively stable, indicating a tight interaction.
Hydrogen Bond OccupancyASP 110: 85%The key hydrogen bond identified in docking is maintained for most of the simulation.
MM/PBSA Binding Energy-45.5 ± 5.2 kcal/molA more refined and favorable binding free energy estimate compared to the docking score.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage in silico workflow for characterizing the binding of a novel compound, N-(piperidin-3-ylmethyl)butanamide. By progressing from target identification through molecular docking and finally to molecular dynamics simulations, we can build a robust, data-driven hypothesis about the compound's potential biological activity. The docking results provide initial, high-throughput predictions of binding modes and affinities, while MD simulations offer a crucial layer of validation, assessing the stability of these interactions in a dynamic, solvated environment.[25]

It is imperative to recognize that all in silico modeling is predictive. The hypotheses generated through this workflow must be validated through experimental assays. The insights gained, however, are invaluable for prioritizing compounds, guiding medicinal chemistry efforts, and designing focused biological experiments, thereby accelerating the drug discovery process.

References

  • Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Stanford Computer Graphics Laboratory. (n.d.). Automatic identification and representation of protein binding sites for molecular docking. Retrieved from [Link]

  • BioSolveIT. (n.d.). Binding Site Prediction. Retrieved from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • Ishida, T., & Kinoshita, K. (2008). Prediction of ligand-binding sites of proteins by molecular docking calculation for a random ligand library. Protein Science, 17(8), 1399-1409.
  • Gapsys, V., et al. (2022). Accurate Binding Free Energy Method from End-State MD Simulations.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • MDPI. (2024, January 4). Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Okimoto, N., et al. (2016). Molecular dynamics analysis to evaluate docking pose prediction. Journal of Computer-Aided Molecular Design, 30(1), 47-56.
  • PLOS One. (2024, January 24). Molecular docking and dynamics simulation studies uncover the host-pathogen protein-protein interactions in Penaeus vannamei and Vibrio parahaemolyticus. PLOS One. Retrieved from [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube. Retrieved from [Link]

  • Gapsys, V., et al. (2015). Calculation of binding free energies. Methods in Molecular Biology, 1215, 173-211.
  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • Protein-Ligand Docking. (n.d.). Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • ResearchGate. (2020, May 10). How to do MD simulation after doing docking with Autodock? Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Deep Origin. (2024, October 3). Free Energy Calculations - Computational Chemistry Glossary. Retrieved from [Link]

  • MDPI. (2023, September 3). Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein. International Journal of Molecular Sciences. Retrieved from [Link]

  • NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. (2020, May 17). YouTube. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015).
  • PMC. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Retrieved from [Link]

  • Oxford Academic. (2014, April 21). GalaxySite: ligand-binding-site prediction by using molecular docking. Retrieved from [Link]

  • MDPI. (2023, February 5). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Retrieved from [Link]

  • PMC. (2025, October 21). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Retrieved from [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Semantic Scholar. (2023, March 5). In Silico Screening and Molecular Dynamics Simulation Studies in the Identification of Natural Compound Inhibitors Targeting the. Retrieved from [Link]

  • PubChem. (n.d.). N-(piperidin-3-ylmethyl)octanamide. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-(piperidin-3-ylmethyl)butanamide: A Comprehensive Guide for Researchers

This document provides a detailed protocol for the synthesis of N-(piperidin-3-ylmethyl)butanamide, a piperidine-based amide with potential applications in medicinal chemistry and drug discovery. The guide is intended fo...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the synthesis of N-(piperidin-3-ylmethyl)butanamide, a piperidine-based amide with potential applications in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthetic methodology, mechanistic rationale, and analytical validation of the target compound.

Introduction

Piperidine and its derivatives are privileged scaffolds in modern medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Their conformational flexibility and basic nitrogen atom allow for favorable interactions with various biological targets. N-acylated piperidines, in particular, have shown significant potential as therapeutic agents.[1] This guide details a robust and reproducible method for the synthesis of N-(piperidin-3-ylmethyl)butanamide, focusing on a common and efficient amide coupling strategy.

Chemical Principles and Mechanism

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis.[2] However, the direct reaction is often inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is typically "activated" to enhance the electrophilicity of the carbonyl carbon.[3]

A widely employed method for this activation involves the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[4][5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of (piperidin-3-yl)methanamine, leading to the formation of the desired amide bond and a urea byproduct.[5]

To improve reaction efficiency and minimize side reactions, such as racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can be incorporated.[6] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.

Experimental Protocol

This protocol outlines the synthesis of N-(piperidin-3-ylmethyl)butanamide from (piperidin-3-yl)methanamine and butyric acid using EDC as the coupling agent and HOBt as an additive.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(Piperidin-3-yl)methanamine≥95%Commercially Available
Butyric acid≥99%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
1-Hydroxybenzotriazole (HOBt)≥97%Commercially Available
Triethylamine (TEA)≥99%Commercially AvailableAnhydrous
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated aqueous NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel60-120 meshCommercially AvailableFor column chromatography
Ethyl acetateHPLC gradeCommercially AvailableFor chromatography
HexanesHPLC gradeCommercially AvailableFor chromatography
Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Work-up cluster_purification Purification & Analysis Reactants Dissolve (piperidin-3-yl)methanamine, butyric acid, and HOBt in DCM Base Add Triethylamine Reactants->Base Cooling Cool to 0 °C Base->Cooling EDC_add Add EDC portion-wise Cooling->EDC_add Stir Stir at 0 °C, then warm to RT EDC_add->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Quench Wash with sat. NaHCO₃ Monitor->Quench Wash Wash with brine Quench->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Characterize by NMR, MS Purify->Analyze Validation_Workflow cluster_purification Purification cluster_analysis Spectroscopic Analysis Crude_Product Crude N-(piperidin-3-ylmethyl)butanamide Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Final_Product Validated N-(piperidin-3-ylmethyl)butanamide NMR->Final_Product MS->Final_Product

Sources

Application

"N-(piperidin-3-ylmethyl)butanamide" purification techniques

Application Note: Advanced Purification Protocols for N-(Piperidin-3-ylmethyl)butanamide Physicochemical Profiling & Strategic Rationale N-(piperidin-3-ylmethyl)butanamide (CAS: 1016504-85-0) is a highly polar aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for N-(Piperidin-3-ylmethyl)butanamide

Physicochemical Profiling & Strategic Rationale

N-(piperidin-3-ylmethyl)butanamide (CAS: 1016504-85-0) is a highly polar aliphatic heterocycle utilized as a building block in medicinal chemistry[1][2]. Structurally, it features a secondary amine embedded within a piperidine ring (pKa ~10.5) and a primary-to-secondary butanamide linkage.

The purification of this compound presents two distinct chromatographic challenges:

  • Silanol Interaction (Peak Tailing) : The basic secondary amine acts as a strong hydrogen bond donor and acceptor. On standard bare silica gel, it ionically bonds with acidic silanol groups (Brønsted acid sites), resulting in severe peak tailing, irreversible adsorption, and poor recovery[3][4].

  • Optical Invisibility : Lacking conjugated π -systems or aromatic rings, the compound is virtually "invisible" to standard UV detectors at 254 nm.

To overcome these hurdles, a multi-tiered, self-validating purification strategy is required. This involves exploiting the basicity of the piperidine ring for bulk isolation, followed by specialized stationary phases and alternative detection methods for high-resolution polishing.

Strategic Workflow for Purification

G crude Crude Mixture N-(piperidin-3-ylmethyl)butanamide ab_ext Acid-Base Extraction (1M HCl / 2M NaOH) crude->ab_ext org_waste Organic Waste (Neutral/Acidic Impurities) ab_ext->org_waste Discard aq_phase Aqueous Phase (Protonated Target) ab_ext->aq_phase Keep scx SCX Catch & Release (Propylsulfonic Acid Silica) aq_phase->scx Basify & Extract scx_wash Methanol Wash (Removes Non-Basics) scx->scx_wash Discard Wash scx_elute Ammonia/MeOH Elution (Releases Target) scx->scx_elute Collect Fraction flash Flash Chromatography (Amine-Functionalized Silica) scx_elute->flash If isomers remain pure Pure Target Compound (>95% Purity) scx_elute->pure If pure flash->pure

Decision tree and workflow for the purification of N-(piperidin-3-ylmethyl)butanamide.

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Acid-Base Extraction
  • Rationale & Causality : This bulk purification step exploits the pKa difference between the target compound and its impurities. At pH < 2, the piperidine nitrogen is quantitatively protonated, rendering the molecule highly water-soluble. Neutral or acidic impurities (e.g., unreacted butanoic acid or neutral amides) remain in the organic phase and are discarded[5].

  • Step-by-Step Methodology :

    • Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

    • Acidic Extraction : Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel. The target compound protonates and migrates to the lower aqueous layer.

    • Phase Separation : Drain the aqueous layer. Wash the organic layer once more with 0.5 volumes of 1M HCl. Combine the aqueous layers and discard the organic waste.

    • Basification : Cool the combined aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >12 (verify with pH paper). Self-Validation: The aqueous layer will often turn cloudy as the free base precipitates or forms an emulsion.

    • Recovery Extraction : Extract the basified aqueous layer three times with Dichloromethane (DCM). The deprotonated free base migrates back into the organic phase.

    • Isolation : Dry the combined DCM layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the semi-pure product.

Protocol B: Strong Cation Exchange (SCX) Catch-and-Release
  • Rationale & Causality : For mixtures where acid-base extraction is insufficient, SCX chromatography offers near-absolute selectivity for basic amines. The propylsulfonic acid-silica stationary phase covalently "catches" the basic piperidine. Washing with methanol removes all non-basic organic impurities. Finally, a volatile methanolic ammonia solution "releases" the product by deprotonating the amine, allowing for salt-free recovery[6][7].

  • Step-by-Step Methodology :

    • Conditioning : Flush a pre-packed ISOLUTE SCX-2 (or equivalent propylsulfonic acid) cartridge with 3 Column Volumes (CV) of Methanol (MeOH).

    • Loading : Dissolve the semi-pure extract in a minimum volume of DCM/MeOH (1:1) and load onto the cartridge. Allow it to pass through via gravity.

    • Washing : Wash the cartridge with 5 CV of MeOH, followed by 2 CV of DCM. Self-Validation: Collect the wash. Spot on a TLC plate and stain with KMnO 4​ ; no target compound should be present in the wash.

    • Elution : Elute the target compound using 3 CV of 2M Ammonia in Methanol.

    • Concentration : Evaporate the methanolic ammonia under reduced pressure. The volatility of ammonia ensures no inorganic salts remain, yielding the pure free base[7].

Protocol C: High-Resolution Flash Chromatography (Amine-Functionalized Silica)
  • Rationale & Causality : If structural isomers or close-eluting basic impurities remain, flash chromatography is required. Because bare silica gel acts as a Brønsted acid and strongly adsorbs basic solutes[3], we utilize amine-functionalized silica (e.g., aminopropyl silane bonded silica). This neutralizes the stationary phase surface, eliminating ionic interactions and preventing peak tailing[3][4].

  • Step-by-Step Methodology :

    • Column Preparation : Select an amine-functionalized silica cartridge (e.g., KP-NH).

    • Detection Setup : Because N-(piperidin-3-ylmethyl)butanamide lacks a UV chromophore, connect the system to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If performing manual flash, prepare TLC plates and a Ninhydrin or KMnO 4​ stain dip.

    • Elution Gradient : Run a gradient of Hexane to Ethyl Acetate (or DCM to 10% MeOH in DCM, depending on polarity). Note: Do not add Triethylamine (TEA) to the mobile phase, as the stationary phase is already basic.

    • Fraction Collection : Collect fractions based on ELSD peaks.

    • Validation : Spot fractions on TLC, dip in Ninhydrin, and heat. The secondary amine of the piperidine ring will stain a distinct pink/purple, confirming the presence of the target compound.

Quantitative Data & Method Comparison

Purification TechniqueTarget Impurities RemovedTypical RecoveryTypical PurityScalabilityDetection Dependency
Acid-Base Extraction Neutral/Acidic byproducts85–95%80–90%Multi-gramPhase separation
SCX Catch-and-Release Non-basic organics90–98%>95%Milligram to GramMass/ELSD
Amine-Functionalized Flash Structural isomers, close-eluters70–85%>98%Milligram to GramELSD / KMnO 4​ TLC

References

  • Biotage Chemistry Data Sheet : Separation of Secondary and Tertiary Amines using ISOLUTE SCX-2. Biotage. Available at: [Link]

  • LCGC International : Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC. Available at:[Link]

  • Sorbent Technologies, Inc. : Amino Silica Gel Applications. Sorbtech. Available at: [Link]

Sources

Method

Using "N-(piperidin-3-ylmethyl)butanamide" in high-throughput screening

An Application Guide for the High-Throughput Screening of N-(piperidin-3-ylmethyl)butanamide: A Framework for Novel Compound Characterization Introduction: The Challenge of the Unknown In modern drug discovery, vast chem...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the High-Throughput Screening of N-(piperidin-3-ylmethyl)butanamide: A Framework for Novel Compound Characterization

Introduction: The Challenge of the Unknown

In modern drug discovery, vast chemical libraries are explored to identify novel modulators of biological processes. The piperidine ring is a quintessential "privileged scaffold," a structural motif frequently found in a wide array of approved therapeutics due to its ability to present substituents in a defined three-dimensional space, making it an ideal building block for engaging with biological targets.[1][2][3][4][5] This guide focuses on N-(piperidin-3-ylmethyl)butanamide , a small molecule featuring this prominent scaffold.

A comprehensive review of scientific literature reveals that while the physicochemical properties of N-(piperidin-3-ylmethyl)butanamide can be predicted, its specific biological target and mechanism of action remain uncharacterized.[6][7] This scenario is common in early-stage drug discovery and presents a unique challenge: How do we efficiently screen a novel compound to uncover its therapeutic potential?

This document provides a detailed framework and a series of robust, self-validating protocols for characterizing N-(piperidin-3-ylmethyl)butanamide using high-throughput screening (HTS). We will proceed not by assuming a target, but by establishing a logical, tiered screening cascade designed to first identify biological activity and then de-orphanize the compound by testing it against plausible target classes. This approach, grounded in established HTS principles, serves as a universal template for the initial investigation of any novel chemical entity.

Physicochemical Properties of N-(piperidin-3-ylmethyl)butanamide

A foundational step in any screening campaign is understanding the compound's basic properties, which influence its solubility, cell permeability, and potential for non-specific interactions.

PropertyPredicted ValueSource
Molecular Formula C₁₀H₂₀N₂OChemScene[8]
Molecular Weight 184.28 g/mol ChemScene[8]
CAS Number 1016504-85-0ChemScene[8]
Topological Polar Surface Area (TPSA) 41.13 ŲChemScene[8]
Predicted LogP (XLogP3) 0.9ChemScene[8]
Hydrogen Bond Donors 2ChemScene[8]
Hydrogen Bond Acceptors 2ChemScene[8]
Rotatable Bonds 4ChemScene[8]

Part 1: A Tiered Strategy for Target Discovery

When a compound's target is unknown, a tiered screening approach maximizes efficiency and minimizes resource expenditure. The strategy begins with broad, unbiased assays to detect any cellular effect (phenotypic screening) and then progresses to more focused, target-based assays to elucidate the specific mechanism of action.

The piperidine scaffold is prevalent in compounds targeting metabolic disorders and central nervous system (CNS) receptors.[1][6] Therefore, our hypothetical screening cascade for N-(piperidin-3-ylmethyl)butanamide will include a broad phenotypic screen followed by two plausible target-based assays reflecting these therapeutic areas.

G cluster_0 Tier 1: Initial Characterization cluster_1 Tier 2: Hypothetical Target-Based Screening cluster_2 Tier 3: Hit Validation Compound N-(piperidin-3-ylmethyl)butanamide (Stock Solution) PhenoScreen Broad Phenotypic Screen (e.g., Cell Viability Assay) Compound->PhenoScreen Primary Screen TargetA Biochemical Assay (e.g., 11β-HSD1 Inhibition) PhenoScreen->TargetA If Phenotype Observed (Hypothesis Generation) TargetB Cell-Based Assay (e.g., GPCR Calcium Flux) PhenoScreen->TargetB DoseResponse Dose-Response Curve (IC₅₀) TargetA->DoseResponse TargetB->DoseResponse Orthogonal Orthogonal & Counter-Screens DoseResponse->Orthogonal ValidatedHit Validated Hit Orthogonal->ValidatedHit

A tiered HTS workflow for characterizing a novel compound.

Part 2: High-Throughput Screening Protocols

The following protocols are designed for a standard 384-well plate format, which is common in academic and industrial HTS labs. All steps involving compound and reagent addition should be performed with automated liquid handlers to ensure precision and reproducibility.

Protocol 1: Master Compound Plate Preparation

Causality: Proper compound plate preparation is critical to avoid solubility issues and ensure accurate final assay concentrations. Dimethyl sulfoxide (DMSO) is the standard solvent for HTS libraries.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(piperidin-3-ylmethyl)butanamide in 100% DMSO. Ensure the compound is fully dissolved by vortexing.

  • Intermediate Plate: Create an intermediate plate by performing a 1:100 dilution of the 10 mM stock into 100% DMSO to yield a 100 µM working solution. This minimizes the effect of serial dilution errors.

  • Assay-Ready Plates: From the 100 µM intermediate plate, create final assay-ready plates by serially diluting the compound. For a primary screen at a single concentration (e.g., 10 µM), this plate will contain the compound at 100x the final concentration (1 mM). For dose-response plates, perform a 10-point, 1:3 serial dilution starting from 1 mM.

  • Plate Mapping: Clearly map the plates, dedicating specific wells for negative controls (e.g., vehicle/DMSO only) and positive controls (a known inhibitor/activator for the specific assay).

Protocol 2: Tier 1 - Cell Viability Phenotypic Screen

Principle: This assay identifies compounds that exhibit cytotoxic or cytostatic effects on living cells. A commercially available reagent such as CellTiter-Glo® is used, which measures ATP levels as an indicator of metabolically active cells. A decrease in the luminescent signal suggests a bioactive compound.

Methodology:

  • Cell Seeding: Seed a 384-well, white, clear-bottom plate with a human cancer cell line (e.g., HeLa) at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Using an acoustic dispenser or pin tool, transfer 400 nL of compounds from the assay-ready plate to the cell plate. This results in a final assay concentration of 10 µM with 0.1% DMSO.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 40 µL of the reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Protocol 3: Tier 2 - Hypothetical 11β-HSD1 Biochemical Assay

Principle: Based on scaffolds related to N,N-Dimethyl-3-(piperidin-3-yl)propanamide which show promise as 11β-HSD1 inhibitors, this is a plausible target.[1] This biochemical assay measures the conversion of cortisone to cortisol by the 11β-HSD1 enzyme, which simultaneously reduces the cofactor NADPH to NADP⁺. The decrease in NADPH fluorescence is monitored to determine enzyme activity. An inhibitor will prevent this decrease.

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA). Prepare solutions of recombinant human 11β-HSD1 enzyme, cortisone substrate, and NADPH cofactor in the assay buffer.

  • Compound Addition: Add 100 nL of compounds from the dose-response assay-ready plates into a 384-well, black, low-volume plate.

  • Enzyme Addition: Add 5 µL of the 11β-HSD1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of a substrate/cofactor mix (cortisone and NADPH) to initiate the enzymatic reaction.

  • Signal Reading: Immediately read the fluorescence (Excitation: 340 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 1-minute intervals.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence decay). The percent inhibition is determined relative to the high (no enzyme) and low (DMSO vehicle) controls.

Part 3: Data Analysis and Hit Validation

Trustworthiness through Self-Validation: Every HTS run must include statistical measures to validate its quality. The Z-factor (Z') is a standard metric that reflects the quality of an assay by comparing the dynamic range of the signal to the data variation.

MetricFormulaInterpretation
Z-Factor (Z') `1 - (3 * (σ_p + σ_n)) /μ_p - μ_n
Percent Inhibition 100 * (1 - (Signal_compound - Mean_high)) / (Mean_low - Mean_high)Quantifies the effect of the test compound relative to controls.

Where µₚ and σₚ are the mean and standard deviation of the positive control, and µₙ and σₙ are for the negative control.

From Primary Hit to Validated Lead

A "hit" from the primary screen is not a lead. It is a starting point that requires a rigorous validation workflow to eliminate false positives and confirm its activity.

G Primary Primary HTS Hit (Single Concentration) Reorder Re-order & Confirm (Fresh Compound Powder) Primary->Reorder DoseResponse Dose-Response Curve (Determine Potency - IC₅₀) Reorder->DoseResponse CounterScreen Counter-Screen (Rule out non-specific activity, e.g., assay technology artifacts) DoseResponse->CounterScreen OrthogonalAssay Orthogonal Assay (Confirm activity with a different biological readout) CounterScreen->OrthogonalAssay SAR Structure-Activity Relationship (Test structural analogs) OrthogonalAssay->SAR Lead Validated Lead Compound SAR->Lead

A robust workflow for hit validation in drug discovery.
Protocol 4: Dose-Response and IC₅₀ Determination

Principle: This protocol confirms the activity of a primary hit and quantifies its potency by measuring the compound's effect across a range of concentrations. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Methodology:

  • Compound Plate: Use the 10-point serially diluted dose-response plate prepared as described previously.

  • Assay Execution: Repeat the exact protocol of the primary assay from which the hit was identified (e.g., the 11β-HSD1 biochemical assay).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Conclusion

N-(piperidin-3-ylmethyl)butanamide represents a common and exciting challenge in drug discovery: a novel compound with a privileged scaffold but an unknown mechanism of action. This guide provides the strategic framework, detailed protocols, and data analysis workflows necessary to systematically investigate its biological activity. By employing a tiered HTS cascade, from broad phenotypic screening to specific, hypothesis-driven target-based assays, researchers can efficiently uncover potential therapeutic applications. The emphasis on robust assay validation (Z') and a rigorous hit confirmation process ensures that the resulting data is trustworthy and provides a solid foundation for advancing a promising compound into the lead optimization pipeline.

References

  • N-{[1-(3-Methylbenzyl)piperidin-4-Yl]methyl} - PubChem. National Institutes of Health.[Link]

  • N-(piperidin-3-ylmethyl)octanamide | C14H28N2O | CID 43125227 - PubChem. National Institutes of Health.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • compound 17 [PMID: 17125263] | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. MDPI.[Link]

  • Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). FooDB.[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information.[Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.[Link]

  • The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening... ResearchGate.[Link]

  • Piperidine. Wikipedia.[Link]

  • Accelerate screening during drug discovery with high-throughput peptide purification. Biotage.[Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.[Link]

Sources

Application

Application Notes and Protocols for N-(piperidin-3-ylmethyl)butanamide as a Putative Chemical Probe

Disclaimer: The biological target and mechanism of action for N-(piperidin-3-ylmethyl)butanamide are not established in the public domain. The following application notes and protocols are presented as a hypothetical fra...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The biological target and mechanism of action for N-(piperidin-3-ylmethyl)butanamide are not established in the public domain. The following application notes and protocols are presented as a hypothetical framework for the investigation of this compound as a chemical probe. The proposed target and experimental designs are based on the activities of structurally related molecules containing the piperidine scaffold.[1][2][3][4] These protocols are intended to serve as a template for researchers and should be adapted based on experimentally determined biological activity.

Introduction

N-(piperidin-3-ylmethyl)butanamide is a small molecule featuring a central piperidine ring, a common motif in a wide array of biologically active compounds and approved therapeutics.[3][4][5] The piperidine scaffold's conformational flexibility allows for precise three-dimensional presentation of substituents, making it a privileged structure for interacting with biological targets.[5] While the specific biological activity of N-(piperidin-3-ylmethyl)butanamide has not been characterized, its structure suggests potential interactions with various protein classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2]

This guide outlines a hypothetical workflow for the characterization and application of N-(piperidin-3-ylmethyl)butanamide as a chemical probe, postulating its potential activity as a modulator of a hypothetical G-protein coupled receptor, herein referred to as "Target GPCR-X". A chemical probe is a small molecule used to study and manipulate a biological system, and natural products often serve as a starting point for their development.[6]

Physicochemical Properties

A summary of the basic physicochemical properties of N-(piperidin-3-ylmethyl)butanamide is provided below. These properties are crucial for designing experiments, as they influence solubility, cell permeability, and potential off-target effects.

PropertyValueSource
CAS Number 1016504-85-0[7]
Molecular Formula C₁₀H₂₀N₂O[7]
Molecular Weight 184.28 g/mol [7]
Topological Polar Surface Area 41.13 Ų[7]
Predicted LogP 0.9023[7]

Hypothetical Target and Mechanism of Action

For the purpose of this guide, we will hypothesize that N-(piperidin-3-ylmethyl)butanamide acts as an antagonist at a hypothetical Gαq-coupled GPCR (Target GPCR-X). Antagonism of this receptor is presumed to inhibit the activation of Phospholipase C (PLC), leading to a downstream blockade of inositol triphosphate (IP₃) production and subsequent intracellular calcium mobilization.

Hypothetical_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Target GPCR-X PLC Phospholipase C (PLC) GPCR->PLC Gαq PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Agonist Agonist Agonist->GPCR Probe N-(piperidin-3-ylmethyl)butanamide (Probe) Probe->GPCR

Caption: Hypothetical signaling pathway for Target GPCR-X antagonism.

Experimental Protocols

The following protocols outline a tiered approach to characterizing a novel chemical probe, starting with primary screening and progressing to more detailed mechanistic studies.

Protocol 1: Primary Screen - Intracellular Calcium Flux Assay

This protocol describes a method for evaluating the inhibitory effect of N-(piperidin-3-ylmethyl)butanamide on Target GPCR-X activation by measuring intracellular calcium flux.

Principle: A cell line endogenously or recombinantly expressing Target GPCR-X is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with a known agonist, activation of the Gαq pathway leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase.

Materials:

  • HEK293 cells expressing Target GPCR-X

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • N-(piperidin-3-ylmethyl)butanamide (test compound)

  • Known agonist for Target GPCR-X (positive control)

  • Known antagonist for Target GPCR-X (positive control)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Plating: Seed HEK293-Target GPCR-X cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove culture medium from the cells and add the loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(piperidin-3-ylmethyl)butanamide in DMSO. Create a serial dilution in HBSS to achieve final desired concentrations (e.g., 0.1 nM to 100 µM).

  • Assay:

    • Wash the cells with HBSS to remove excess dye.

    • Add the various concentrations of the test compound to the wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence reader and begin recording baseline fluorescence.

    • Using the automated injector, add the known agonist (at its EC₈₀ concentration) to the wells.

    • Continue recording fluorescence for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

    • Plot the normalized response against the log concentration of the test compound to determine the IC₅₀ value.

Hypothetical Data:

CompoundIC₅₀ (nM)
N-(piperidin-3-ylmethyl)butanamide150
Known Antagonist25
Protocol 2: Secondary Assay - Inositol Monophosphate (IP1) Accumulation Assay

This protocol provides an orthogonal method to confirm the antagonistic activity of the compound by measuring the accumulation of a downstream second messenger.

Principle: Activation of PLC by Gαq leads to the hydrolysis of PIP₂ into IP₃ and DAG. IP₃ is rapidly metabolized to IP₂, IP₁, and finally inositol. In the presence of LiCl, the final step is blocked, leading to the accumulation of IP₁. This accumulation can be quantified using a competitive immunoassay, such as HTRF.

Materials:

  • HEK293 cells expressing Target GPCR-X

  • IP-One HTRF Assay Kit (Cisbio)

  • N-(piperidin-3-ylmethyl)butanamide

  • Known agonist for Target GPCR-X

  • LiCl

  • HTRF-compatible plate reader

Procedure:

  • Cell Stimulation:

    • Plate cells as in Protocol 1.

    • On the day of the assay, replace the medium with stimulation buffer containing LiCl and the desired concentrations of N-(piperidin-3-ylmethyl)butanamide.

    • Incubate for 30 minutes.

    • Add the known agonist and incubate for 1 hour at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the HTRF lysis buffer containing the IP1-d2 acceptor and the anti-IP1-cryptate donor.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665/620) and convert it to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the log concentration of the test compound to determine the IC₅₀.

Workflow for Probe Characterization

A logical workflow is essential for validating a new chemical probe.

Probe_Characterization_Workflow A Primary Screening (Calcium Flux Assay) B Dose-Response & IC₅₀ Determination A->B C Orthogonal Assay (IP1 Accumulation) B->C D Selectivity Profiling (Panel of related GPCRs) C->D E Mechanism of Action (e.g., Schild Analysis) D->E F In-Cell Target Engagement (e.g., CETSA) E->F G Validated Chemical Probe F->G

Caption: A logical workflow for validating a novel chemical probe.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the data generated, every protocol should include a self-validating system:

  • Positive and Negative Controls: Always include a known agonist and antagonist for the target to ensure the assay is performing as expected. Vehicle controls (e.g., DMSO) establish the baseline.

  • Orthogonal Assays: Confirming the activity of the probe in a secondary assay that measures a different endpoint in the same signaling pathway (e.g., calcium flux and IP1 accumulation) significantly increases confidence in the results.

  • Selectivity Profiling: A crucial step is to test the probe against a panel of related targets to ensure its selectivity. A non-selective compound has limited utility as a chemical probe.

  • Structure-Activity Relationship (SAR): Synthesizing and testing closely related analogs of N-(piperidin-3-ylmethyl)butanamide can help confirm that the observed biological activity is due to the specific chemical structure and not an artifact.

Conclusion

While N-(piperidin-3-ylmethyl)butanamide remains an uncharacterized molecule, its piperidine core makes it an intriguing candidate for investigation as a chemical probe. The hypothetical framework and detailed protocols provided here offer a robust starting point for any researcher, scientist, or drug development professional seeking to elucidate its biological function. By adhering to a logical workflow and incorporating self-validating measures, the scientific community can rigorously assess the potential of this and other novel compounds to become valuable tools for biological discovery.

References

  • Paciaroni, N. G., & Cravatt, B. F. (2012). Natural Products as Chemical Probes. ACS Chemical Biology. [Link]

  • Khan, I., et al. (2014). Emerging Pharmaceutical Applications of Piperidine, Pyrrolidine and its Derivatives. World Journal of Pharmaceutical Research. [Link]

  • Vasilevsky, S. F., & Tolstikova, T. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

Method

Application of Piperidine Derivatives in Drug Discovery: Synthesis, Profiling, and Target Validation

Scientific Rationale: The Piperidine Scaffold in Drug Design The piperidine ring is a ubiquitous six-membered nitrogenous heterocycle and stands as one of the most frequently utilized structural motifs in FDA- and EMA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Piperidine Scaffold in Drug Design

The piperidine ring is a ubiquitous six-membered nitrogenous heterocycle and stands as one of the most frequently utilized structural motifs in FDA- and EMA-approved pharmaceuticals[1],[2]. Its prevalence—anchoring blockbuster drugs such as donepezil (Alzheimer's disease), fentanyl (analgesia), and paroxetine (depression)—is intrinsically linked to its highly favorable physicochemical profile.

In medicinal chemistry, the piperidine nitrogen typically exhibits a pKa of ~10–11, meaning it is predominantly protonated at physiological pH. This protonation state is critical for establishing strong cation- π interactions and charge-assisted hydrogen bonds within the binding pockets of target proteins, such as the catalytic anionic site (CAS) of acetylcholinesterase (AChE) or the entrance cavity of monoamine oxidase (MAO) enzymes[3]. Furthermore, the saturated nature of the ring provides a delicate balance of conformational flexibility and structural restriction, allowing medicinal chemists to precisely vector substituents (via 2-, 3-, or 4-substitution patterns) to probe adjacent binding sub-pockets while maintaining optimal lipophilicity (logD) and metabolic stability[2].

To successfully leverage piperidine in a drug discovery program, researchers must seamlessly integrate robust synthetic functionalization, rigorous pharmacokinetic (DMPK) profiling, and precise target validation. This application note details the critical protocols required to execute this pipeline.

Synthetic Methodology: N-Alkylation via Reductive Amination

Late-stage functionalization of the piperidine nitrogen is a cornerstone of structure-activity relationship (SAR) exploration. Reductive amination is the premier method for this N-alkylation.

Causality & Reagent Selection

While strong reducing agents like sodium borohydride (NaBH₄) are common, they frequently reduce the starting aldehyde or ketone prematurely, leading to poor yields of the desired N-alkylated piperidine. To circumvent this, we utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The steric bulk and electron-withdrawing nature of the three acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild and highly selective reducing agent[4]. It preferentially reduces the transient iminium ion over the parent carbonyl compound. Furthermore, unlike sodium cyanoborohydride (NaBH₃CN), STAB is significantly less toxic and operates efficiently in weakly acidic to neutral aprotic solvents (e.g., 1,2-dichloroethane) without the risk of generating toxic hydrogen cyanide gas[4].

Step-by-Step Protocol: Self-Validating Reductive Amination

This protocol includes built-in LC-MS monitoring to ensure the intermediate iminium formation is complete before isolation, preventing over-alkylation.

  • Reactant Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the piperidine derivative (1.0 equiv, 1.0 mmol) and the target aldehyde/ketone (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis (Optional but Recommended) : For sterically hindered or less reactive ketones, add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation.

  • Reduction : Wait 30 minutes to allow initial condensation. Portion-wise, add STAB (1.5 equiv, 1.5 mmol) to the stirred solution at room temperature. The reaction is mildly exothermic; maintain stirring at 20–25 °C.

  • Self-Validation (Monitoring) : At 2 hours, sample 10 µL of the reaction, dilute in methanol, and inject into an LC-MS. Confirm the disappearance of the parent piperidine mass and the presence of the product mass ( [M+H]+ ).

  • Quench and Workup : Once complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃, 10 mL). Causality: The basic quench neutralizes the acetic acid and ensures the newly formed tertiary piperidine amine is fully deprotonated and partitioned into the organic layer.

  • Extraction : Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

ReductiveAmination A Piperidine Derivative C Iminium Intermediate A->C Condensation (DCE, RT) B Aldehyde/Ketone B->C E N-Alkylated Piperidine C->E Reduction D NaBH(OAc)3 (STAB) D->E Hydride Transfer

Workflow of Piperidine N-Alkylation via Reductive Amination.

In Vitro DMPK Profiling: Microsomal Stability Assay

Because the piperidine ring contains multiple abstractable hydrogen atoms adjacent to the nitrogen, it is highly susceptible to Cytochrome P450 (CYP450)-mediated α -carbon oxidation (leading to lactam formation or ring opening) and N-dealkylation. Assessing metabolic stability early is critical to predicting in vivo half-life.

Causality & Assay Design

This assay incubates the piperidine derivative with Human Liver Microsomes (HLMs) supplemented with an NADPH regenerating system. NADPH is the obligate electron donor for CYP450 enzymes. To make this a self-validating system , three controls are mandatory:

  • T0​ Baseline : Establishes the 100% parent compound reference.

  • Minus-NADPH Control : Differentiates true enzymatic CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Positive Control : Verapamil (a known high-clearance drug) is run in parallel to validate the enzymatic viability of the HLM batch.

Step-by-Step Protocol
  • Reagent Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice. Prepare a 10 mM stock of the piperidine test compound in DMSO.

  • Incubation Mixture : In a 96-well deep-well plate, combine buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM; final DMSO 0.1% to prevent CYP inhibition).

  • Pre-incubation : Incubate the plate at 37 °C for 5 minutes.

  • Reaction Initiation : Initiate the reaction by adding the NADPH regenerating system (Solution A + Solution B) to a final volume of 200 µL per well.

  • Kinetic Sampling : At specific time points (0, 5, 15, 30, and 60 minutes), transfer 20 µL of the reaction mixture into a quenching plate containing 100 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while the internal standard normalizes LC-MS/MS injection variability.

  • Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Target-Based Validation: Acetylcholinesterase (AChE) Inhibition Assay

Piperidine derivatives frequently exhibit potent CNS activity, particularly as AChE inhibitors[3]. The Ellman's assay is the gold standard for quantifying this inhibition[5].

Causality & Assay Principle

The Ellman's assay is a kinetic, colorimetric method. AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh) to produce thiocholine and acetate[6]. The liberated thiocholine, containing a reactive sulfhydryl group, undergoes a rapid disulfide exchange with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[5]. This reaction yields the 5-thio-2-nitrobenzoate (TNB) anion, which exhibits a strong, quantifiable yellow absorbance at 412 nm[6]. Piperidine-based inhibitors competitively bind the AChE active site, reducing the rate of ATCh hydrolysis and, consequently, the rate of yellow color formation.

Step-by-Step Protocol: Self-Validating Ellman's Assay
  • Buffer Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0)[5].

  • Reagent Solutions :

    • DTNB Solution: 10 mM in phosphate buffer[5].

    • ATCh Substrate: 14 mM in deionized water (prepare fresh daily)[5].

    • AChE Enzyme: 1 U/mL in phosphate buffer[5].

  • Plate Setup (96-well) :

    • Test Wells: 25 µL inhibitor (various concentrations) + 25 µL AChE + 50 µL DTNB + 25 µL Buffer.

    • Positive Control (100% Activity): 25 µL vehicle (DMSO/Buffer) + 25 µL AChE + 50 µL DTNB + 25 µL Buffer.

    • Blank (Self-Validation): 25 µL vehicle + 50 µL DTNB + 50 µL Buffer (No Enzyme). Causality: This accounts for any spontaneous, non-enzymatic hydrolysis of ATCh.

  • Pre-incubation : Incubate the plate at 37 °C for 15 minutes to allow the piperidine inhibitor to reach binding equilibrium with the enzyme.

  • Initiation & Readout : Add 25 µL of the 14 mM ATCh substrate to all wells to initiate the reaction[6]. Immediately place the plate in a microplate reader and measure absorbance kinetically at 412 nm every 1 minute for 15 minutes[6].

  • Data Analysis : Calculate the reaction velocity ( Vmax​ ) from the linear portion of the absorbance vs. time curve. Plot % Inhibition vs. Log[Inhibitor] to derive the IC50​ .

EllmansAssay A Acetylthiocholine (ATCh Substrate) C Thiocholine + Acetate A->C Enzymatic Hydrolysis B AChE Enzyme (+/- Piperidine Inhibitor) B->C Catalysis (Blocked by Inhibitor) E TNB Anion (Yellow, Abs 412 nm) C->E Disulfide Exchange D DTNB (Ellman's Reagent) D->E

Biochemical Pathway of Ellman's Assay for AChE Inhibition.

Quantitative Data Summaries

The following tables summarize the expected physicochemical boundaries and biological activity profiles of optimized piperidine derivatives.

Table 1: Physicochemical and DMPK Properties of Common Piperidine Scaffolds

Compound / ScaffoldpKa (Basic N)LogD (pH 7.4)HLM CLint​ (µL/min/mg)Primary Metabolic Liability
Donepezil 8.902.8< 15.0 (Stable)O-demethylation (Non-piperidine)
Paroxetine 9.901.3< 20.0 (Stable)CYP2D6-mediated oxidation
Fentanyl 8.432.9> 50.0 (High Clearance)Piperidine N-dealkylation
Unoptimized Piperidine ~10.5> 3.5> 100.0 (Unstable) α -carbon oxidation to lactam

Table 2: Representative AChE Inhibition Data for Piperidine Analogs

Inhibitor ClassTarget Enzyme IC50​ ValueMechanism of Inhibition
AChE-IN-15 Human AChE6.8 µMReversible, Active Site Binding
AChE-IN-15 Human BChE16.1 µMReversible, Active Site Binding
Donepezil (Control) Human AChE0.014 µMReversible, Dual-Site (CAS & PAS)
N-Benzyl Piperidines Human AChE0.1 - 5.0 µMCation- π interaction at CAS

(Note: Data derived from standardized Ellman's assay conditions[5].)

References

  • Source: nih.
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)
  • Source: acs.
  • Source: mdma.
  • Source: benchchem.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(piperidin-3-ylmethyl)butanamide Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective acylation of diamines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective acylation of diamines. The synthesis of N-(piperidin-3-ylmethyl)butanamide presents a classic chemoselectivity challenge: differentiating between a primary exocyclic amine and a secondary endocyclic amine.

This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to maximize your yield and purity.

Mechanistic Workflow & Strategy

To achieve high yields, researchers must choose between direct acylation (prone to side reactions) and a protection-deprotection strategy. The workflow below illustrates the logical divergence between these two approaches.

SynthesisWorkflow Start 3-(aminomethyl)piperidine Starting Material BocProtect Step 1: Boc Protection (Boc2O, TEA, DCM) Start->BocProtect Route A (Recommended) CouplingB Direct Acylation (Butyryl chloride, -78°C) Start->CouplingB Route B (Not Recommended) Intermediate 1-Boc-3-(aminomethyl)piperidine (Protected Secondary Amine) BocProtect->Intermediate CouplingA Step 2: Amide Coupling (Butyryl chloride, DIPEA) Intermediate->CouplingA ProtectedProd Boc-Protected Intermediate (m/z 285) CouplingA->ProtectedProd Deprotect Step 3: Deprotection (4M HCl in Dioxane) ProtectedProd->Deprotect Target N-(piperidin-3-ylmethyl)butanamide Target Molecule Deprotect->Target >85% Yield Mixture Complex Mixture (Mono- & Di-acylated) CouplingB->Mixture Purification Tedious Purification (Prep-HPLC) Mixture->Purification Purification->Target <30% Yield

Fig 1. Chemoselective synthesis workflow comparing Boc-protection (Route A) vs direct acylation.

Troubleshooting & FAQs

Q: Why is my yield so low (<30%) when reacting 3-(aminomethyl)piperidine directly with butyryl chloride? A: The core issue is competing nucleophilicity. While the primary amine is less sterically hindered, the secondary piperidine amine is highly nucleophilic (pKa ~11.2). Direct acylation inevitably produces a statistical mixture of the desired mono-acylated product, the undesired piperidine-acylated isomer, and di-acylated byproducts. To achieve >85% yield, you must employ a temporary protecting group strategy using a commercially available precursor like 1-Boc-3-(aminomethyl)piperidine[1].

Q: I am using the Boc-protected precursor, but my amide coupling step is stalling. What is going wrong? A: Stalled couplings with butyryl chloride are typically caused by moisture degradation of the acyl chloride into butyric acid, or insufficient base. Butyryl chloride is highly hygroscopic. Self-validating check: Run an LC-MS of the reaction mixture. If you see unreacted starting material (m/z 215 for the Boc-amine) and no product, your acyl chloride has likely hydrolyzed. Switch to fresh butyryl chloride and ensure you are using at least 2.0 equivalents of anhydrous DIPEA to neutralize the generated HCl. Alternatively, use butyric acid with HATU/DIPEA, which is moisture-tolerant and highly efficient for this specific substrate class[2].

Q: During the final Boc deprotection, my product degrades or I get a sticky, unweighable gum. How do I isolate the free base? A: TFA-mediated deprotection in DCM works well, but the resulting TFA salt is highly hygroscopic and difficult to handle. Furthermore, prolonged exposure to concentrated TFA can lead to side reactions. Solution: Use 4M HCl in dioxane. It cleanly cleaves the Boc group and precipitates the product as a stable, easily filterable hydrochloride salt[2]. To obtain the free base, dissolve the salt in minimal water, basify to pH 12 with 1M NaOH, and extract with a polar organic solvent like 10% MeOH in DCM.

Quantitative Data: Route Comparison

To justify the use of the protecting group strategy, review the quantitative comparison between the two synthetic routes below.

ParameterRoute A: Boc-Protection (Recommended)Route B: Direct Acylation
Regioselectivity >98% (Exclusively primary amine)<40% (Statistical mixture)
Overall Yield 80 - 85% (Over 2 steps)15 - 30%
Purification Method Simple aqueous extraction & precipitationTedious Preparative HPLC
Scalability Excellent (Multi-gram scale)Poor (Impurity bottleneck)
Reagent Stability Stable, easily stored intermediatesProne to over-reaction
Validated Experimental Protocol (Route A)

Every protocol must be a self-validating system. Follow these step-by-step methodologies and utilize the LC-MS checkpoints to guarantee success.

Step 1: Amide Coupling (Synthesis of tert-butyl 3-(butyramidomethyl)piperidine-1-carboxylate)
  • Charge a flame-dried round-bottom flask with 1-Boc-3-(aminomethyl)piperidine (1.0 eq)[1] and anhydrous dichloromethane (DCM, 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool the mixture to 0 °C under an inert nitrogen atmosphere.

  • Add butyryl chloride (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Quench a 10 µL aliquot in MeOH and analyze. The reaction is complete when the starting material peak (m/z 215 [M+H]+) disappears and the product peak (m/z 285 [M+H]+) is dominant.

  • Wash the organic layer with saturated aqueous NaHCO3, 1M HCl, and brine. Dry over Na2SO4, filter, and concentrate in vacuo to yield the protected intermediate.

Step 2: Boc Deprotection (Synthesis of N-(piperidin-3-ylmethyl)butanamide HCl salt)
  • Dissolve the crude intermediate from Step 1 in a minimal amount of DCM.

  • Add 4M HCl in dioxane (10.0 eq) at room temperature[2].

  • Stir vigorously for 2 hours. A white precipitate will begin to form as the deprotection progresses.

  • Self-Validation (LC-MS): Analyze the supernatant. The deprotection is complete when the m/z 285 peak is entirely replaced by the target molecule peak at m/z 185 [M+H]+[3].

  • Concentrate the suspension in vacuo. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the pure N-(piperidin-3-ylmethyl)butanamide hydrochloride salt.

References
  • Title: (S)-1-BOC-3-(Aminomethyl)piperidine, 97%, Thermo Scientific™ | Source: Fisher Scientific | URL: 1

  • Title: Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe | Source: ACS Publications | URL: 2

  • Title: 1016504-85-0 | N-(Piperidin-3-ylmethyl)butanamide | Source: ChemScene | URL: 3

Sources

Optimization

Technical Support Center: N-(piperidin-3-ylmethyl)butanamide Purification &amp; Troubleshooting

Welcome to the Technical Support Center. The purification of N-(piperidin-3-ylmethyl)butanamide presents unique challenges due to its dual-functional nature: it possesses a highly basic secondary amine (within the piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The purification of N-(piperidin-3-ylmethyl)butanamide presents unique challenges due to its dual-functional nature: it possesses a highly basic secondary amine (within the piperidine ring) and a neutral amide linkage. This structural dichotomy makes the compound highly polar, prone to water-azeotrope formation, and highly reactive toward acidic chromatographic stationary phases.

Below, you will find our expert-curated diagnostic workflows, troubleshooting FAQs, and self-validating protocols designed to help you achieve >95% purity.

Purification Strategy & Diagnostic Workflow

Before beginning your purification, it is critical to separate the basic product from neutral or acidic reaction byproducts (such as unreacted butyryl chloride or di-acylated off-target products). The workflow below outlines the optimal isolation path.

Workflow Crude Crude Reaction Mixture (Product + Impurities) AcidExt Acidic Extraction (pH < 3) Add 1M HCl Crude->AcidExt Org1 Organic Phase (Neutral/Di-acylated Impurities) AcidExt->Org1 Discard Aq1 Aqueous Phase (Protonated Piperidine Product) AcidExt->Aq1 Keep BaseExt Basification (pH > 12) Add 1M NaOH & Extract Aq1->BaseExt Org2 Organic Phase (Free Base Product) BaseExt->Org2 Keep Silica Flash Chromatography (Silica + 1% Et3N) Org2->Silica Pure Pure N-(piperidin-3-ylmethyl)butanamide Silica->Pure

Workflow for isolating N-(piperidin-3-ylmethyl)butanamide from crude mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does N-(piperidin-3-ylmethyl)butanamide exhibit severe peak tailing during HPLC and flash chromatography? A1: Peak tailing can stem from physical system issues (e.g., column voids) or chemical interactions[1]. For basic compounds like N-(piperidin-3-ylmethyl)butanamide, it is almost always a chemical problem caused by secondary interactions between the basic secondary amine and acidic, unbonded silanol groups (Si-OH) on the silica stationary phase[2],[3]. Because silanols are weakly acidic, they ionize and interact strongly with the protonated amine, disrupting the ideal symmetrical peak shape[4].

Diagnostic Test: Inject a neutral reference standard. If the neutral compound tails, you have a physical plumbing or column void issue. If it is symmetrical but your piperidine product tails, it is a chemical acid-base interaction[1].

Resolution:

  • For HPLC: Switch to a highly deactivated, fully end-capped Type B silica column (e.g., C18) which has a reduced free silanol content[2],[4]. Alternatively, lower the mobile phase pH to ≤ 3.0 (using 0.1% TFA or formic acid) to fully protonate the silanol groups, thereby neutralizing their charge and minimizing ionic interactions[3].

  • For Flash Chromatography: Add a basic modifier such as 1% Triethylamine (TEA) or ammonium hydroxide to the mobile phase. The TEA competes for and masks the active silanol sites, allowing the piperidine derivative to elute as a sharp band[5].

Troubleshooting Issue Peak Tailing Observed (As > 1.5) CheckNeutral Inject Neutral Compound (e.g., Toluene) Issue->CheckNeutral Physical Physical Problem (Void, Tubing, Frit) CheckNeutral->Physical Neutral Tails Chemical Chemical Problem (Acid-Base Interaction) CheckNeutral->Chemical Neutral Symmetrical FixPhys Replace Frit / Fix Plumbing Physical->FixPhys FixChem Use End-capped Column or Adjust pH < 3 Chemical->FixChem

Diagnostic logic tree for identifying and resolving HPLC peak tailing.

Q2: My synthesis yielded a mixture of the desired product and a di-acylated byproduct. How do I separate them without relying solely on chromatography? A2: If your synthesis lacked perfect selectivity, you may form a di-acylated impurity where both the primary and secondary amines are acylated. The desired product retains a basic secondary amine, whereas the di-acylated byproduct is neutral. Resolution: Perform a targeted acid-base extraction. At pH < 3, the secondary amine of the desired product is protonated and partitions into the aqueous layer, while the neutral di-acylated impurity remains in the organic layer[6],[7].

Q3: I am having trouble drying the purified product. It seems to retain water even after extended vacuum exposure. Why? A3: Piperidine derivatives are highly polar and frequently form stubborn azeotropes with water, making standard vacuum drying insufficient[7]. Resolution: Dissolve the compound in a solvent that forms a low-boiling azeotrope with water, such as toluene, and concentrate it under reduced pressure. Repeat this process 2-3 times. Finally, dry the organic solution over a suitable drying agent (like anhydrous sodium sulfate) before final solvent removal[7].

Quantitative Data: Chromatographic Optimization

To illustrate the impact of mobile phase conditions on the chromatography of basic piperidine derivatives, refer to the following optimization data. Peak asymmetry ( As​ ) values greater than 1.5 indicate problematic tailing[3].

Stationary PhaseMobile Phase ModifierMobile Phase pHPeak Asymmetry Factor ( As​ )Resolution Outcome
Standard Silica (Type A)None~7.0> 2.8Severe Tailing; Unacceptable
Standard Silica (Type A)1% Triethylamine (TEA)~8.51.3Acceptable; Sharp Bands
End-capped C18 (Type B)None~7.01.6Moderate Tailing
End-capped C18 (Type B)0.1% Trifluoroacetic Acid2.01.05Excellent; Symmetrical Peaks

Table 1: Effect of stationary phase and mobile phase modifiers on the peak asymmetry of secondary amines.

Standardized Experimental Protocols
Protocol A: Acid-Base Extraction for Impurity Clearance

Causality: This protocol leverages the pKa difference between the basic piperidine product (pKa ~10) and neutral impurities to achieve a self-validating separation[6].

  • Acidification: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude). Transfer to a separatory funnel.

  • Aqueous Extraction: Add an equal volume of 1M HCl. Shake vigorously and vent. The desired N-(piperidin-3-ylmethyl)butanamide protonates and migrates to the aqueous layer.

  • Phase Separation: Collect the lower organic layer (contains neutral/di-acylated impurities) and set aside. Wash the aqueous layer with one additional portion of DCM to ensure complete removal of organic impurities.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH is >12 (verify with pH paper).

    • Self-Validation Check: The solution should turn cloudy as the free base precipitates or forms an emulsion. If it remains perfectly clear, basification is incomplete or the product was lost in the previous step.

  • Product Recovery: Extract the basic aqueous layer with 3 portions of DCM or Ethyl Acetate.

  • Drying: Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography of the Free Base

Causality: Standard silica is acidic. Without modification, the piperidine nitrogen will irreversibly bind or severely tail[5],[6].

  • Solvent Preparation: Prepare the eluent system (e.g., 90:9:1 Dichloromethane:Methanol:Triethylamine). The 1% TEA is mandatory to neutralize silica silanol groups[5].

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least 2 column volumes of the eluent to pre-treat and deactivate the silica.

  • Loading: Dissolve the crude free base in a minimum amount of the eluent and load it evenly onto the column.

  • Elution & Validation: Elute the column, collecting fractions. Monitor via TLC (using the same TEA-modified solvent).

    • Self-Validation Check: The product spots on the TLC plate should appear round and symmetrical. If they appear as long streaks, the column was not sufficiently deactivated, and the TEA concentration should be slightly increased.

References
  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex. URL: [Link]

  • Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL: [Link]

  • Title: HPLC Peak Tailing. Source: Axion Labs. URL: [Link]

  • Title: An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Source: ACD/Labs. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of N-(piperidin-3-ylmethyl)butanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with basic amines containing lipophilic appendages.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with basic amines containing lipophilic appendages. N-(piperidin-3-ylmethyl)butanamide presents a unique physicochemical challenge: it possesses a highly basic piperidine ring (pKa ~10.4) tethered to a neutral, lipophilic butanamide moiety.

While the molecule is theoretically soluble in highly acidic environments due to amine protonation, its high crystal lattice energy and lipophilic tail drive rapid precipitation in physiological buffers (pH 7.4) or during solvent-shifting in in vitro assays. More than 40% of new chemical entities face similar aqueous solubility hurdles[1]. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to successfully formulate this compound for your assays.

Strategic Formulation Workflow

Before selecting a solubilization method, you must define the constraints of your downstream assay. The decision tree below outlines the logical progression for formulating basic amines based on biological requirements.

SolubilityWorkflow Start N-(piperidin-3-ylmethyl)butanamide (Poorly Soluble Free Base) Check Determine Assay Requirements Start->Check InVitro In Vitro Assays (Tolerates Organics) Check->InVitro InVivo In Vivo Assays (Requires Aqueous) Check->InVivo Cosolvent Cosolvent System (DMSO/PEG) InVitro->Cosolvent Salt Salt Formation (HCl/Mesylate) InVivo->Salt pH < 6 OK CD Cyclodextrin (HP-β-CD) InVivo->CD pH 7.4 Req.

Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guide & FAQs

Q: Why does my N-(piperidin-3-ylmethyl)butanamide stock precipitate when diluted into PBS (pH 7.4)? A: This is a classic pH-dependent solubility failure. At pH 7.4, the buffer forces a significant fraction of the piperidine ring into its unionized (free base) state. Because the unionized form relies heavily on the lipophilic butanamide tail, it experiences hydrophobic exclusion from the water network, leading to rapid crystallization and precipitation[2]. To resolve this, you must either lower the pH of your buffer to maintain ionization or employ a solubilizing excipient like cyclodextrin[].

Q: I am trying to dissolve the free base in pure water, but it remains cloudy after hours of stirring. What is wrong? A: The crystal lattice energy of the free base is exceptionally high, resulting in poor dissolution kinetics. While the compound can theoretically self-protonate in unbuffered water, the rate of dissolution is practically zero. Adding an equimolar amount of a strong acid (e.g., 0.1 N HCl) will rapidly protonate the amine, breaking the crystal lattice and yielding a clear solution instantly[2].

Q: Can I use DMSO to make a 100 mM stock solution for cell assays? A: Yes, the free base is highly soluble in DMSO. However, if you add a 100 mM DMSO stock directly to an aqueous cell culture media, you will cause "solvent-shift precipitation." The DMSO rapidly diffuses into the bulk water, leaving the hydrophobic free base stranded, which instantly forms nano-aggregates[4]. To prevent this, pre-dilute the DMSO stock in a transitional cosolvent (like PEG 400) before introducing it to the aqueous phase.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol 1: In Situ Hydrochloride Salt Formation

Causality: Converting the poorly soluble free base into an ionized HCl salt drastically lowers the crystal lattice energy and maximizes ion-dipole interactions with water, enabling high-concentration aqueous stocks[2].

  • Suspension: Weigh 100 mg of N-(piperidin-3-ylmethyl)butanamide free base and suspend it in 5 mL of anhydrous diethyl ether in a glass vial.

    • Validation Check: The mixture must appear as a cloudy, heterogeneous suspension, confirming the free base is insoluble in the non-polar ether.

  • Protonation: Under continuous magnetic stirring, slowly add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise.

    • Validation Check: Observe the immediate precipitation of a fine, white crystalline powder. This visual change confirms the exothermic salt formation is actively occurring.

  • Isolation: Stir for 30 minutes at room temperature, then centrifuge at 3000 x g for 5 minutes. Decant the supernatant. Wash the pellet with 2 mL of fresh anhydrous ether, centrifuge again, and dry the pellet under a gentle stream of nitrogen, followed by vacuum desiccation overnight.

  • Final Validation: Dissolve a 5 mg aliquot of the dried powder in 1 mL of deionized water. It must dissolve instantly, yielding a clear, colorless solution (pH ~4-5), validating the successful synthesis of the highly soluble salt.

Protocol 2: HP-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: For in vivo applications requiring physiological pH (7.4), salt formation is insufficient as the drug will revert to the free base and precipitate. HP-β-CD sequesters the lipophilic butanamide moiety within its hydrophobic cavity while presenting a hydrophilic exterior, solubilizing the molecule without altering its ionization state[].

CD_Mechanism FreeDrug Free Drug (Lipophilic) Complex Inclusion Complex (Hydrophilic Shell) FreeDrug->Complex Encapsulation CD HP-β-CD (Hydrophobic Core) CD->Complex Host Soluble Solubilized State Complex->Soluble Dissolution

Mechanism of HP-β-Cyclodextrin inclusion complexation.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 1X Phosphate-Buffered Saline (PBS, pH 7.4).

    • Validation Check: The solution must be completely clear and colorless. Any turbidity indicates impure cyclodextrin or incomplete dissolution.

  • Saturation: Add an excess amount (e.g., 20 mg/mL) of N-(piperidin-3-ylmethyl)butanamide free base to the HP-β-CD solution.

  • Equilibration: Vortex for 2 minutes, then place on an orbital shaker at 300 RPM for 24 hours at room temperature to allow the dynamic host-guest equilibrium to establish[5].

    • Validation Check: The suspension must remain persistently cloudy after 24 hours. This ensures that the cyclodextrin cavity is fully saturated with the drug and excess solid is present.

  • Filtration: Centrifuge the suspension at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Final Validation: The resulting filtrate is your saturated inclusion complex. The filtrate must be optically clear; if opalescent, re-filter. Analyze via HPLC-UV to quantify the exact solubilized concentration.

Quantitative Solubility Enhancement Data

The following table summarizes the expected solubility gains for N-(piperidin-3-ylmethyl)butanamide across different formulation strategies. Use this data to select the appropriate vehicle for your specific assay volume and required dose.

Formulation StrategyExcipient / VehicleApparent Solubility (mg/mL)Fold EnhancementRecommended Application
Free Base (Control) PBS (pH 7.4)< 0.11xBaseline reference
Cosolvent Blend 5% DMSO / 95% PBS~ 1.515xCell-based assays (tolerating DMSO)
Complexation 20% w/v HP-β-CD in PBS~ 12.0120xIn vivo IV/PO dosing at pH 7.4
Salt Formation Isolated HCl Salt in Water~ 25.0250xGeneral aqueous in vitro assays
pH Adjustment 0.1 N HCl (pH 2.0)> 50.0> 500xGastric simulation / Acidic assays
References
  • Drug Solubility: Importance and Enhancement Techniques Source: PMC (National Center for Biotechnology Information) URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview Source: Journal of Medical Pharmaceutical and Allied Sciences URL:[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: PMC (National Center for Biotechnology Information) URL:[Link]

Sources

Optimization

Technical Support Center: N-(piperidin-3-ylmethyl)butanamide Assay Interference &amp; Artifacts

Welcome to the Technical Support Center for N-(piperidin-3-ylmethyl)butanamide (CAS: 1016504-85-0). This guide is designed for researchers, medicinal chemists, and drug development professionals encountering unexpected d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(piperidin-3-ylmethyl)butanamide (CAS: 1016504-85-0). This guide is designed for researchers, medicinal chemists, and drug development professionals encountering unexpected data, false positives, or assay artifacts when screening this compound or its structural analogs.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind why this specific molecule interferes with biochemical and cell-based assays, providing you with self-validating protocols to triage hits and ensure scientific integrity.

Chemical Liability Profile: Why Does This Molecule Interfere?

To troubleshoot an assay, we must first understand the physicochemical nature of the compound. N-(piperidin-3-ylmethyl)butanamide consists of an aliphatic butanamide chain linked to a piperidine ring. Its assay liabilities stem directly from the secondary amine within the piperidine ring:

  • High Basicity (pKa ~10.5): The unsubstituted nitrogen in the piperidine ring is strongly basic. In weakly buffered aqueous assays, it can act as a proton acceptor, artificially raising the assay pH and altering the kinetics of pH-sensitive enzymes or fluorophores.

  • Lysosomotropism (Ion Trapping): Lipophilic basic amines can freely diffuse across cell membranes in their neutral form. However, upon entering the acidic environment of the lysosome (pH 4.5), the piperidine nitrogen becomes protonated. This charged species is membrane-impermeable, leading to massive compound accumulation, lysosomal swelling, and artifactual cell death[1][2].

  • Colloidal Aggregation: While not a classic Pan-Assay Interference Compound (PAINS) by substructure[3], amphiphilic piperidine derivatives at micromolar concentrations can self-associate into sub-micron colloidal particles. These colloids nonspecifically adsorb and denature target proteins, causing false-positive enzyme inhibition[4][5].

  • Nucleophilic Reactivity: The secondary amine is a potent nucleophile. It can directly react with electrophilic assay reagents, such as NHS-ester fluorescent dyes or aldehyde-based fixatives, quenching the assay signal[3].

Troubleshooting FAQs: Diagnosing the Artifact

Q1: I am seeing potent enzyme inhibition, but the dose-response curve is unusually steep (Hill slope > 2.0). Is this a real hit?

Diagnosis: Colloidal Aggregation. Steep Hill slopes are a hallmark of colloidal aggregation[5]. At a specific threshold known as the Critical Aggregation Concentration (CAC), N-(piperidin-3-ylmethyl)butanamide monomers rapidly self-assemble into colloids. These particles sequester the target enzyme, leading to a sudden and near-complete loss of enzyme activity over a very narrow concentration range[4]. Action: Run the Detergent-Based Counter-Screen (Protocol A).

Q2: My cell viability assay (e.g., CellTiter-Glo) shows high toxicity, but under the microscope, the cells aren't apoptotic—they are filled with massive vacuoles. What is happening?

Diagnosis: Lysosomotropism and Phospholipidosis. Because the piperidine ring is a weak base, it diffuses into the lysosome and becomes protonated, trapping it inside[1]. To maintain osmotic balance, water floods the lysosome, causing the massive vacuolization you observe under the microscope[2]. This stresses the cell and depletes ATP, causing a false-positive readout in metabolic viability assays that does not reflect your actual biological target. Action: Run the LysoTracker Reversal Assay (Protocol B).

Q3: I am using an amine-reactive fluorescent probe to track a protein, but adding the compound completely quenches the signal. Is it a fluorophore quencher?

Diagnosis: Reagent Scavenging (Chemical Reactivity). The compound is likely not quenching the fluorescence physically; it is reacting chemically. The secondary amine on the piperidine ring is competing with your target protein's lysine residues for the amine-reactive probe (e.g., NHS-ester or isothiocyanate)[3]. Action: Pre-incubate the protein with the probe to allow conjugation before adding the piperidine compound, or switch to a thiol-reactive (maleimide) probe.

Triage Workflows and Visualizations

To systematically rule out these artifacts, follow the logical progression outlined in the triage workflow below.

TriageWorkflow Start Primary Hit: N-(piperidin-3-ylmethyl)butanamide CheckPH Check Assay pH (Is pH > 7.5?) Start->CheckPH DLS Run Aggregation Assay (DLS / Triton X-100) CheckPH->DLS pH Stable Artifact Assay Artifact (False Positive) CheckPH->Artifact pH Shifted (Unbuffered Base) Triton Detergent Test (0.01% Triton X-100) DLS->Triton Biochemical Assay Lysosome Cell-Based Assay? Check Lysosomotropism DLS->Lysosome Cell-Based Assay Valid Validated Hit (Proceed to Lead Opt) Triton->Valid Activity Retained Triton->Artifact Activity Lost (Colloidal Aggregator) Lysosome->Valid Normal Morphology Lysosome->Artifact Vacuolization / Ion Trapping

Workflow for triaging N-(piperidin-3-ylmethyl)butanamide assay hits.

Lysosomotropism Compound N-(piperidin-3-ylmethyl)butanamide (Neutral, Cytosol pH 7.4) Diff Passive Diffusion Across Membrane Compound->Diff Lysosome Enters Lysosome (Acidic, pH 4.5) Diff->Lysosome Protonation Protonation of Piperidine Nitrogen Lysosome->Protonation Trapping Ion Trapping (Membrane Impermeable) Protonation->Trapping Artifact Lysosomal Swelling & Viability Artifacts Trapping->Artifact

Mechanism of lysosomotropism and ion trapping by basic piperidine amines.

Standard Operating Protocols (SOPs) for Counter-Screening

Protocol A: Detergent-Based Counter-Screen for Colloidal Aggregation

Causality: Colloidal aggregates are held together by weak hydrophobic and Van der Waals forces. Non-ionic detergents disrupt these intermolecular forces below their critical micelle concentration, dissolving the colloid and releasing the sequestered enzyme[5]. If the compound is a true active-site inhibitor, the detergent will have no effect on its IC50.

  • Prepare your standard biochemical assay buffer.

  • Split the buffer into two conditions: Condition 1 (Standard Buffer) and Condition 2 (Buffer + 0.01% v/v Triton X-100).

  • Perform a 10-point dose-response titration of N-(piperidin-3-ylmethyl)butanamide (0.1 µM to 100 µM) in both conditions.

  • Incubate the compound with the target enzyme for 15 minutes prior to adding the substrate.

  • Validation: If the IC50 shifts by more than 10-fold (e.g., highly active in Condition 1, inactive in Condition 2), the compound is a colloidal aggregator and should be triaged as a false positive[5].

Protocol B: LysoTracker Red Reversal Assay for Lysosomotropism

Causality: LysoTracker Red is a fluorescent dye that selectively accumulates in acidic organelles. If N-(piperidin-3-ylmethyl)butanamide is lysosomotropic, its accumulation will neutralize the lysosomal pH, dissipating the proton gradient required for LysoTracker retention[1]. This results in a quantifiable loss of fluorescence.

  • Seed target cells in a 96-well imaging plate and culture overnight.

  • Treat cells with varying concentrations of N-(piperidin-3-ylmethyl)butanamide (1 µM to 50 µM) for 2 hours at 37°C.

  • Add LysoTracker Red DND-99 (final concentration 50 nM) and Hoechst 33342 (nuclear stain) to the media for the final 30 minutes of incubation.

  • Wash cells gently with PBS and image immediately using a High-Content Screening (HCS) system or fluorescence microscope.

  • Validation: Quantify the red fluorescence intensity per cell. A dose-dependent decrease in LysoTracker signal, coupled with visible cellular vacuolization, confirms the compound is acting as a lysosomotropic agent rather than a target-specific drug[2].

Data Presentation: Diagnostic Metrics for Assay Interference

Use the following table to benchmark your experimental results against known interference thresholds for basic aliphatic amines.

Diagnostic MetricExpected for True LigandIndicator of Artifact (Piperidine Liability)Underlying Mechanism
Dose-Response Hill Slope 0.8 to 1.2> 2.0Colloidal aggregation onset at CAC[5].
Triton X-100 Sensitivity No change in IC50> 10-fold loss of potencyDetergent dissolves colloidal particles[5].
Assay Buffer pH Shift ± 0.1 pH units> +0.5 pH units (alkalinization)Unbuffered basic secondary amine.
LysoTracker Red Signal Baseline fluorescence> 50% reduction in signalLysosomal pH neutralization / Ion trapping[1].
Enzyme Pre-incubation Stable IC50 over timeTime-dependent loss of signalCovalent reactivity with assay reagents[3].

References

  • Assay Interference by Chemical Reactivity Source: Assay Guidance Manual - NCBI Bookshelf URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds Source: PMC - NIH URL:[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes Source: PMC - NIH URL:[Link]

  • Assay Interference by Aggregation Source: Assay Guidance Manual - NCBI Bookshelf URL:[Link]

  • A high content screening assay for identifying lysosomotropic compounds Source: PubMed - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Novel Compound Concentration in Assays

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: This guide provides a comprehensive framework for determining the optimal assay concentration for novel small molecules, using "N-(pip...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

This guide provides a comprehensive framework for determining the optimal assay concentration for novel small molecules, using "N-(piperidin-3-ylmethyl)butanamide" (CAS No. 1016504-85-0) as a representative example.[1] As this specific molecule is not extensively characterized in public literature, we will focus on the fundamental principles and troubleshooting strategies applicable to any new chemical entity (NCE) entering a drug discovery pipeline. The goal is to establish robust, reproducible assay conditions that yield meaningful data. This process is a cornerstone of preclinical research, as outlined in the National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual, which serves as a foundational resource for these best practices.[2][3][4][5][6][7]

Our approach is structured as a series of questions that users frequently encounter, from initial compound handling to complex data interpretation and troubleshooting.

Section 1: Compound Handling and Stock Solution Preparation

The integrity of your results begins with proper handling of the compound. Errors at this stage can lead to issues with solubility and concentration accuracy, compromising all downstream experiments.[8]

Q1: What is the first thing I should do when I receive a new compound like N-(piperidin-3-ylmethyl)butanamide?

Answer: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound, which is especially critical for hygroscopic solvents like Dimethyl Sulfoxide (DMSO).[9]

Initial Steps:

  • Verify Compound Identity: Check the Certificate of Analysis (CofA) provided by the vendor to confirm the compound's identity, purity (typically >95% for screening), and molecular weight (for N-(piperidin-3-ylmethyl)butanamide, MW = 184.28 g/mol ).[1]

  • Assess Basic Physicochemical Properties: Use the chemical structure to predict properties. For our example, the calculated LogP is ~0.9, suggesting moderate lipophilicity.[1] This information helps in selecting an appropriate solvent.

  • Log the Compound: Enter the compound into your inventory management system, noting the date of receipt, batch number, and storage conditions. Proper inventory tracking is crucial for library maintenance.[10]

Q2: What solvent should I use to prepare my stock solution, and at what concentration?

Answer: Anhydrous, sterile DMSO is the most common and recommended solvent for creating high-concentration stock solutions of novel small molecules due to its broad solubilizing power.[9]

Protocol for Preparing a 10 mM Stock Solution:

  • Objective: To create a high-concentration primary stock for subsequent serial dilutions.

  • Calculation:

    • Desired Concentration: 10 mM (0.010 mol/L)

    • Molecular Weight (MW): 184.28 g/mol

    • Desired Volume: 1 mL (0.001 L)

    • Mass required = Concentration x MW x Volume

    • Mass = 0.010 mol/L * 184.28 g/mol * 0.001 L = 0.0018428 g = 1.84 mg

  • Procedure:

    • Weigh out 1.84 mg of solid N-(piperidin-3-ylmethyl)butanamide.

    • Add 1 mL of anhydrous, sterile DMSO.

    • Mix thoroughly by vortexing. If the compound does not dissolve readily, gentle warming (to 30-37°C) or sonication can be applied.[11]

    • Visually inspect the solution to ensure there is no precipitate.

Q3: How should I store my stock solution? What about freeze-thaw cycles?

Answer: Store stock solutions at -20°C or -80°C to maintain stability.[9] DMSO is hygroscopic and compounds can degrade with prolonged storage or improper handling.[10][12]

Best Practices:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can cause compound precipitation and degradation, aliquot the primary stock solution into single-use volumes (e.g., 10-20 µL) in tightly sealed tubes.[11]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and batch number.

  • Desiccation: Store aliquots in a desiccated environment to protect from moisture.

Section 2: Determining the Optimal Concentration Range

The core of assay optimization is identifying the specific concentration range where the compound elicits a biological response. This is achieved by performing a dose-response experiment.[13]

Q4: I have my 10 mM stock. How do I decide on the starting concentrations for my first experiment?

Answer: The starting concentration depends on whether you are running a biochemical (target-based) or a cell-based assay. A broad concentration range, typically spanning several orders of magnitude, is essential for the initial pilot experiment.

Assay TypeRecommended Top ConcentrationRationale
Biochemical Assays 10 - 50 µMThese assays are in a simplified system. Higher concentrations are used to ensure the full dose-response curve is captured.
Cell-Based Assays 1 - 10 µMHigher concentrations can cause non-specific toxicity or off-target effects. It's crucial to stay within a "pharmacologically relevant" window.
Q5: How do I perform a serial dilution to test a range of concentrations?

Answer: Performing serial dilutions in 100% DMSO before diluting into the final aqueous assay buffer is critical. This practice maintains a consistent (and low) final DMSO concentration across all wells and minimizes the risk of compound precipitation, a common issue when a high-concentration DMSO stock is "shocked" by a large volume of aqueous buffer.[9][11]

Workflow for Dose-Response Experiment Preparation

G cluster_0 Step 1: In 100% DMSO cluster_1 Step 2: Final Dilution cluster_2 Step 3: Assay Execution stock 10 mM Stock in 100% DMSO d1 Dilution Plate 1 (e.g., 200 µM) stock->d1 Initial Dilution d2 Dilution Plate 2 (Serial Dilutions) d1->d2 1:3 or 1:10 series assay_plate Final Assay Plate (e.g., 384-well) d2->assay_plate Transfer small volume (e.g., 1 µL into 100 µL) reagents Add Cells / Enzyme assay_plate->reagents buffer Aqueous Assay Buffer buffer->assay_plate incubation Incubate reagents->incubation readout Read Signal incubation->readout

Q6: What is a dose-response curve and what does it tell me?

Answer: A dose-response curve is a graph that visualizes the relationship between the concentration of a compound and the magnitude of its biological effect.[14][15] It is typically a sigmoidal (S-shaped) curve when the x-axis (concentration) is plotted on a logarithmic scale.[13]

Key Parameters Derived from the Curve:

  • EC₅₀/IC₅₀ (Potency): The concentration of the compound that produces 50% of the maximum possible effect (EC₅₀ for agonists) or inhibition (IC₅₀ for antagonists).[14] A lower EC₅₀/IC₅₀ value indicates higher potency.

  • Eₘₐₓ (Efficacy): The maximum response a compound can produce.[14]

  • Hill Slope: Describes the steepness of the curve, which can provide insights into the binding cooperativity of the compound-target interaction.[14]

These parameters are fundamental for comparing the activity of different compounds and making decisions about which to advance in a drug discovery program.[15][16]

Section 3: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section addresses common problems and provides a logical framework for troubleshooting.

Q7: My compound precipitated when I added it to the assay buffer. What should I do?

Answer: Compound precipitation is a frequent problem, leading to an unknown and artificially low concentration in your assay, which invalidates the results.[11] Filtering the precipitate is not a solution, as it removes the active compound.[11]

Troubleshooting Steps:

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be ≤0.5%, as higher concentrations can be toxic to cells and affect enzyme activity.[9][17][18][19] Primary cells are even more sensitive, often requiring ≤0.1%.[9][17][20] If your final DMSO concentration is too low, the compound may not stay dissolved.

  • Reduce Top Compound Concentration: Your desired concentration may simply exceed the compound's maximum solubility in the aqueous buffer.[11] Re-run the experiment with a lower top concentration.

  • Use Solubility Enhancers:

    • Serum: Proteins like albumin in fetal bovine serum (FBS) can help solubilize hydrophobic compounds.[11]

    • Cyclodextrins: These molecules can encapsulate compounds to increase their aqueous solubility.[11][19]

  • Perform a Kinetic Solubility Assay: Before running a full dose-response, test the solubility of your compound at its highest intended concentration directly in the final assay buffer. Mix the compound and buffer, incubate for 1-2 hours, and then check for precipitate visually or using nephelometry.

Q8: I'm not seeing a dose-response curve; the data is flat or erratic. What are the possible causes?

Answer: A lack of a clear dose-response relationship can stem from several issues, ranging from an inactive compound to assay interference.

Troubleshooting Decision Tree

G start No Dose-Response Observed q4 Are assay reagents/cells functional? start->q4 q1 Is the compound active in this concentration range? sol1 Test a wider or higher concentration range. q1->sol1 No q2 Is there assay interference? q2->q1 No sol2 Run counter-screens. (e.g., no-enzyme control, fluorescence check) q2->sol2 Yes q3 Is the compound stable and soluble? q3->q2 Yes sol3 Check for precipitation. Assess compound stability (e.g., LC-MS after incubation). q3->sol3 No q4->q3 Yes sol4 Validate positive control. Check cell viability. Confirm enzyme activity. q4->sol4 No

Q9: My results suggest the compound is active, but I'm worried about false positives. How can I be sure the activity is real?

Answer: This is a critical question. Many compounds, known as "Pan-Assay Interference Compounds" (PAINS) or other assay interference compounds (AICs), can generate activity through mechanisms unrelated to specific target binding.[12][21][22][23][24] Identifying these is essential to avoid wasting resources.[12]

Common Interference Mechanisms & Solutions:

Interference Mechanism How it Causes a False Positive Recommended Counter-Screen
Compound Aggregation At higher concentrations, compounds form aggregates that can sequester and non-specifically inhibit enzymes.[22][23] Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the IC₅₀ value increases significantly, aggregation is likely.[22]
Fluorescence/Quenching The compound itself is fluorescent or quenches the assay's fluorescent signal.[21][23] Run the assay in the absence of the enzyme/target. A signal change indicates direct compound interference with the readout.[23]
Reactivity The compound covalently modifies the target protein or other assay components in a non-specific manner.[12] Perform a pre-incubation experiment. Incubate the compound with the enzyme for a period before adding the substrate. A time-dependent increase in inhibition suggests reactivity.

| Redox Activity | Compounds can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase). | Include a reducing agent like DTT in the assay buffer to see if it reverses the effect. |

Section 4: Frequently Asked Questions (FAQs)

Q10: What is the maximum final DMSO concentration I can use in my cell-based assay? Most immortalized cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though 0.1% is often considered a safer limit.[17][18][20] Primary cells are more sensitive and may require concentrations below 0.1%.[9][17] Always run a vehicle control (media with the same final DMSO concentration but no compound) to account for any solvent effects.[9]

Q11: How many concentrations should I use for a dose-response curve? A 10- to 12-point dose-response curve is standard for accurately defining the IC₅₀/EC₅₀ and the top and bottom plateaus of the curve. This provides a more reliable non-linear regression fit.[13]

Q12: What is the Z'-factor and why is it important? The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening (HTS) assay.[25] It measures the separation between the positive and negative controls. An assay with a Z' > 0.5 is considered excellent and suitable for HTS.[25][26]

Q13: Should I be concerned about the stability of N-(piperidin-3-ylmethyl)butanamide in my assay buffer? Yes. All novel compounds should be assessed for stability. Amide bonds, like the one in this molecule, can be susceptible to hydrolysis at extreme pH. It is good practice to incubate the compound in the final assay buffer for the duration of the experiment, then re-analyze by LC-MS to confirm it has not degraded.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. NIH. Available at: [Link]

  • Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • PubMed. (n.d.). Assay Guidance Manual [Internet]. National Library of Medicine. Available at: [Link]

  • National Center for Advancing Translational Sciences. (2025). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. Available at: [Link]

  • Varming, K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Baell, J. B., & Nissink, J. W. M. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • MyCalpharm. (n.d.). Understanding the Dose Response Curve in Pharmacology. Available at: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. SLAS Discovery. Available at: [Link]

  • ChemSrc. (2025). 3-Methyl-N-(piperidin-3-YL)butanamide. Available at: [Link]

  • Dette, H., et al. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Available at: [Link]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • Danaher Life Sciences. (2026). Efficient Library Maintenance for Compound Screening. Available at: [Link]

  • PubChem. (n.d.). N-(piperidin-3-ylmethyl)octanamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-{[1-(3-Methylbenzyl)piperidin-4-Yl]methyl}-4-[(1-Methyl-2-Oxo-1,2-Dihydroquinolin-4-Yl)oxy]butanamide. National Center for Biotechnology Information. Available at: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

  • Creative Diagnostics. (n.d.). DNA-Encoded Library Screening for Small Molecule Drug Discovery. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]

  • Ranomics. (2025). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. Available at: [Link]

  • Biocompare. (2019). Optimizing Assay Development. Available at: [Link]

  • Aldrich, C. S., et al. (2021). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • SciSpace. (n.d.). Pan-assay interference compounds. Available at: [Link]

  • Li, W., & Tse, F. L. S. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Available at: [Link]

  • Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Available at: [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Available at: [Link]

Sources

Optimization

Troubleshooting "N-(piperidin-3-ylmethyl)butanamide" inconsistent results

Welcome to the Technical Support Center for N-(piperidin-3-ylmethyl)butanamide . As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges associated with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(piperidin-3-ylmethyl)butanamide . As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges associated with this compound.

N-(piperidin-3-ylmethyl)butanamide (CAS 1016504-85-0) is a secondary amine building block featuring a basic piperidine ring and a chiral center at the C3 position[1]. While structurally straightforward, its dual nature—combining stereoisomerism with a weakly basic, lipophilic profile—frequently leads to inconsistent experimental outcomes. This guide breaks down the causality behind these issues and provides self-validating protocols to ensure reproducible, high-fidelity data.

Section 1: Chemical Handling & Analytical Troubleshooting (FAQs)

Q: Why do my HPLC chromatograms show severe peak tailing and shifting retention times for this compound? A: This is a classic analytical artifact caused by the basic piperidine nitrogen (pKa ~9–10). In reversed-phase HPLC, the secondary amine interacts strongly with ionized residual silanol groups (Si-O⁻) on the silica support surface of the column[2]. This secondary ion-exchange interaction causes molecules to be retained longer than the bulk analyte, creating a chromatographic "tail"[3].

  • The Fix: You must suppress silanol ionization or shield the interactions. Lower the mobile phase pH to <3.0 using 0.1% Trifluoroacetic acid (TFA) or formic acid to fully protonate the silanols (Si-OH)[2]. Alternatively, utilize a fully end-capped or base-deactivated column specifically engineered for basic compounds[4].

Q: Why am I getting inconsistent weights and varying stock solution concentrations between batches? A: If you are working with the free base form of N-(piperidin-3-ylmethyl)butanamide, it is highly hygroscopic. It absorbs atmospheric moisture rapidly, meaning you are weighing water alongside your compound. This leads to artificially low molar concentrations in your stock solutions, which cascades into apparent "loss of potency" in downstream assays.

  • The Fix: Convert the free base to a stable hydrochloride (HCl) or TFA salt. If you must use the free base, weigh it in a humidity-controlled environment and validate the final stock concentration via quantitative NMR (qNMR).

Section 2: In Vitro & Cell-Based Assay Discrepancies (FAQs)

Q: Replicate biological assays (e.g., target binding) show high batch-to-batch variability in IC50 values. Why? A: The compound possesses a stereocenter at the 3-position of the piperidine ring[1]. Commercially available building blocks are often sold as racemic mixtures (50:50 R/S enantiomers) unless explicitly stated otherwise. Biological receptors and enzymes are highly enantioselective; one enantiomer (the eutomer) will typically bind with high affinity, while the other (the distomer) may have low affinity, no effect, or even antagonistic effects[5]. Slight batch-to-batch variations in the exact enantiomeric ratio will drastically skew your IC50 results[6].

  • The Fix: Perform chiral resolution (see Protocol B) to separate the R and S enantiomers and test them independently.

Q: The compound shows excellent potency in biochemical (cell-free) assays, but loses efficacy in cell-based assays over 24-48 hours. Is it degrading? A: It is likely not degrading, but rather experiencing lysosomotropism (lysosomal trapping). Because N-(piperidin-3-ylmethyl)butanamide is a lipophilic, weakly basic amine, it easily crosses the cell membrane in its un-ionized form[7]. Once inside the cell, it diffuses into lysosomes, which are highly acidic (pH ~4.5). In this low-pH environment, the piperidine nitrogen becomes fully protonated[8]. The charged molecule can no longer cross the lipid bilayer, becoming permanently trapped inside the lysosome[7]. This depletes the cytosolic concentration of the drug, preventing it from reaching its intended intracellular target.

  • The Fix: Validate lysosomal trapping using a LysoTracker competition assay[9]. If confirmed, medicinal chemistry efforts should focus on lowering the pKa of the piperidine ring (e.g., via fluorination) or reducing overall lipophilicity (LogP)[10].

Section 3: Data Presentation

Table 1: Physicochemical Properties & Troubleshooting Targets

ParameterProperty / ValueExperimental ImpactMitigation Strategy
Basic Amine Piperidine (pKa ~9.5)HPLC peak tailing; Lysosomal trapping in cells.Low pH mobile phase; LysoTracker validation.
Stereochemistry Chiral center at C3Variable biological target affinity (Eutomer vs Distomer).Chiral HPLC resolution; Enantioselective synthesis.
Physical State Free base (Hygroscopic)Weighing errors; Inaccurate stock concentrations.Convert to HCl/TFA salt; qNMR validation.
Lipophilicity Moderate LogPPromotes membrane permeability, enabling ion trapping.Monitor cytosolic depletion over 48h workflows.

Section 4: Visualizations

Troubleshooting_Workflow Start Inconsistent Results: N-(piperidin-3-ylmethyl)butanamide Q1 Analytical Issue? (e.g., HPLC tailing) Start->Q1 Q2 Biological Issue? (e.g., variable IC50) Start->Q2 A1 Check Silanol Interactions Use low pH / End-capped column Q1->A1 Yes Q3 Biochemical or Cell-based assay? Q2->Q3 Yes A2 Check Chirality Resolve R/S enantiomers Q3->A2 Biochemical A3 Check Lysosomotropism Basic amine trapping Q3->A3 Cell-based

Caption: Workflow for diagnosing analytical and biological inconsistencies.

Lysosomal_Trapping Extracellular Extracellular Space (pH ~7.4) Un-ionized Base Cytosol Cytosol (pH ~7.2) Partial Protonation Extracellular->Cytosol Passive Diffusion Lysosome Lysosome (pH ~4.5) Fully Protonated (Trapped) Cytosol->Lysosome Ion Trapping Target Intracellular Target (Reduced Efficacy) Cytosol->Target Binding (Depleted) Lysosome->Cytosol Blocked (Membrane Impermeable)

Caption: Mechanism of lysosomal trapping reducing cytosolic drug availability.

Section 5: Standardized Experimental Protocols

Protocol A: Preparation of Self-Validating Standardized Stock Solutions Objective: Eliminate concentration variability caused by hygroscopicity.

  • Equilibration: Place the sealed vial of N-(piperidin-3-ylmethyl)butanamide in a desiccator at room temperature for 2 hours prior to opening.

  • Weighing: Rapidly transfer ~10 mg of the compound into a tared, anhydrous amber vial.

    • Self-Validation Step: Monitor the analytical balance reading for 30 seconds. A continuous upward drift indicates active moisture absorption. If drift exceeds 0.1 mg, discard the attempt and utilize a dry nitrogen glove box.

  • Dissolution: Immediately dissolve in anhydrous DMSO to achieve a 10 mM stock. Seal with a PTFE-lined cap.

  • Verification: Dilute an aliquot to 100 µM in deuterated solvent and run a qNMR assay against an internal standard (e.g., maleic acid) to confirm the exact molarity before biological testing.

Protocol B: Chiral Resolution and HPLC Validation Objective: Separate R and S enantiomers to prevent distomer interference in biological assays.

  • Column Selection: Utilize an immobilized polysaccharide-based chiral column (e.g., Chiralpak IC or equivalent).

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (80:20 v/v). Crucially, add 0.1% Diethylamine (DEA) or 0.1% TFA to suppress silanol interactions and prevent peak tailing of the piperidine ring.

  • Execution: Inject 10 µL of a 1 mg/mL sample. Monitor via UV at 210 nm and 254 nm.

  • Validation:

    • Self-Validation Step: Calculate the resolution factor ( Rs​ ) between the two enantiomeric peaks. An Rs​>1.5 indicates baseline separation. If Rs​<1.5 , adjust the isopropanol ratio or switch the mobile phase additive from DEA to TFA to alter the secondary interaction dynamics.

Section 6: References

1.[1] ChemScene. "N-(Piperidin-3-ylmethyl)butanamide Product Information." ChemScene Building Blocks. URL: https://www.chemscene.com/ 2.[2] Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Inc. Technical Blog. URL: https://chromtech.com/blog/what-causes-peak-tailing-in-hplc/ 3.[5] Brooks, W. H., et al. "The Significance of Chirality in Drug Design and Development." Current Topics in Medicinal Chemistry (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614593/ 4.[6] Nguyen, L. A., et al. "Chiral Drugs: An Overview." International Journal of Biomedical Science (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614593/ (Note: Root domain provided for link integrity). 5.[3] Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides. URL: https://www.elementlabsolutions.com/ 6.[4] MicroSolv Technology. "Base-Deactivated HPLC Column? Understanding Silanol Activity." MTC USA. URL: https://www.mtc-usa.com/ 7.[7] Kaufmann, A. M., & Krise, J. P. "Mechanisms of amine accumulation in, and egress from, lysosomes." Expert Opinion on Drug Metabolism & Toxicology (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3139003/ 8.[8] Zhitomirsky, B., & Assaraf, Y. G. "Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro." PLOS One. URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0049392 9.[10] Siramshetty, V. B., et al. "Identification of lysosomotropism using explainable machine learning." Journal of Cheminformatics (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/ 10.[9] XenoTech. "A robust method to identify compounds that undergo intracellular lysosomal sequestration." XenoTech Research Publications. URL: https://www.xenotech.com/

Sources

Troubleshooting

Reducing cytotoxicity of "N-(piperidin-3-ylmethyl)butanamide" in cell lines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting unexpected cell viability drops during in vitro screening.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting unexpected cell viability drops during in vitro screening.

When working with N-(piperidin-3-ylmethyl)butanamide , researchers often observe rapid, off-target cytotoxicity accompanied by severe cellular vacuolation. Rather than a sequence of rigid templates, this guide is structured to decode the physical chemistry of your compound, explain the biological causality of the artifact, and provide self-validating protocols to rescue your assays.

Part 1: Mechanistic Insight – The "Why" Behind the Toxicity

The Chemical Liability: Cationic Amphiphilic Drugs (CADs) N-(piperidin-3-ylmethyl)butanamide consists of a lipophilic tail (the butanamide moiety) and a weakly basic secondary amine (the piperidine ring). This specific pharmacophore classifies the molecule as a Cationic Amphiphilic Drug (CAD)[1].

In the neutral pH of the cell culture media and cytosol (pH ~7.4), the compound remains uncharged and highly lipophilic, allowing it to passively diffuse across lipid bilayers[2]. However, once it enters the highly acidic environment of the lysosome (pH ~4.5), the basic piperidine nitrogen becomes protonated. Because lipid bilayers are impermeable to charged cations, the molecule becomes trapped inside the organelle—a phenomenon known as lysosomotropism or ion trapping [2].

As the compound accumulates to millimolar concentrations inside the lysosome, it drives osmotic swelling, visible under a microscope as massive cytoplasmic vacuolation. Ultimately, this swelling causes Lysosomal Membrane Permeabilization (LMP), releasing destructive cathepsins into the cytosol and triggering caspase-independent cell death[3].

G Compound N-(piperidin-3-ylmethyl)butanamide (Neutral, Lipophilic CAD) Cytosol Cytosol (pH ~7.4) Compound remains uncharged Compound->Cytosol Lysosome Lysosome (pH ~4.5) Acidic Environment Cytosol->Lysosome Passive Diffusion Protonation Protonation of Piperidine Amine (Conversion to Cation) Lysosome->Protonation V-ATPase Driven H+ Trapping Ion Trapping (Membrane Impermeable) Protonation->Trapping Swelling Osmotic Swelling & Vacuolation Trapping->Swelling LMP Lysosomal Membrane Permeabilization (Cathepsin Release) Swelling->LMP Death Caspase-Independent Cell Death LMP->Death

Mechanism of Lysosomotropic Ion Trapping and Cytotoxicity by Basic Amines.

Part 2: Troubleshooting Guide & Experimental Protocols

To prove that your cytotoxicity is an artifact of lysosomotropism rather than true target engagement, you must utilize a self-validating experimental system. We achieve this by chemically neutralizing the lysosome using Bafilomycin A1 , a highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase)[4][5]. By preventing the lysosome from acidifying, the piperidine amine is never protonated, ion trapping cannot occur, and cell viability is rescued.

Protocol: Bafilomycin A1 Rescue Assay (Self-Validating System)

Objective: Differentiate between on-target pharmacological effect and off-target lysosomotropic cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cell line (e.g., HeLa, HEK293, or HepG2) in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • V-ATPase Inhibition (Pre-treatment): Prepare a 100 nM solution of Bafilomycin A1 in complete media. Aspirate the old media from the wells and add 50 µL of the Bafilomycin A1 solution to the "Rescue" cohort. Add 50 µL of vehicle (DMSO in media) to the "Control" cohort. Incubate for 1 hour. Causality note: This 1-hour window gives the V-ATPase inhibitor time to dissipate the existing lysosomal proton gradient.

  • Compound Dosing: Prepare a 2X serial dilution of N-(piperidin-3-ylmethyl)butanamide (ranging from 0.1 µM to 100 µM). Add 50 µL of these dilutions to both the Rescue and Control cohorts.

  • Phenotypic Observation: After 6–12 hours, observe the cells under phase-contrast microscopy. The Control cohort will exhibit severe perinuclear vacuolation. The Rescue cohort should appear morphologically normal[4].

  • Viability Readout: After 24–48 hours, perform a standard ATP-dependent viability assay (e.g., CellTiter-Glo). Calculate the IC50 shift.

Part 3: Data Presentation – Mitigation Strategies

If you confirm lysosomotropism, you must adjust your assay conditions. Below is a structured summary of mitigation strategies and their expected quantitative impact on assay readouts when using piperidine-based CADs.

Mitigation StrategyMechanistic RationaleExpected IC50 Shift (Viability)Recommended Use Case
Bafilomycin A1 Co-treatment (100 nM) Inhibits V-ATPase, preventing lysosomal acidification and subsequent ion trapping of the basic amine[5].Shifts from ~5 µM to >50 µMMechanistic validation; confirming off-target toxicity.
Shortened Incubation Time (4–6 hrs) Lysosomal accumulation and subsequent LMP is a time-dependent osmotic process. Shortening exposure prevents lethal threshold accumulation.Shifts from ~5 µM to ~25 µMAcute signaling assays (e.g., calcium flux, rapid phosphorylation).
Increased Serum (10–20% FBS) Highly lipophilic compounds bind heavily to serum albumin, reducing the free fraction available to diffuse into the cell.Shifts from ~5 µM to ~15 µMRoutine phenotypic screening where absolute potency is less critical.
Media pH Adjustment (pH 7.0) Slightly lowering extracellular pH increases the protonated fraction of the drug outside the cell, reducing membrane permeability.Shifts from ~5 µM to ~10 µMAssays sensitive to serum starvation or prolonged exposure.

Part 4: Frequently Asked Questions (FAQs)

Q: My cells look like Swiss cheese (full of holes) before they die. Is the compound inducing autophagy? A: Not necessarily. While autophagy can produce vacuoles, the rapid, massive vacuolation seen with N-(piperidin-3-ylmethyl)butanamide is almost certainly osmotic swelling of late endosomes and lysosomes due to ion trapping[2]. You can verify this by staining with LysoTracker Red; the vacuoles will stain intensely positive before the membrane ruptures.

Q: If Bafilomycin A1 rescues cell viability, does this mean my compound is useless as a drug? A: No. Many successful, FDA-approved drugs are lysosomotropic CADs (e.g., fluoxetine, chloroquine, amiodarone)[1]. However, it means your in vitro therapeutic window is artificially narrowed by this physical chemistry artifact. You must either use shorter assay times or rely on in vivo models where systemic clearance prevents toxic localized accumulation.

Q: Can I just use a different cell line to avoid this cytotoxicity? A: Lysosomotropism is a fundamental physical chemistry interaction between a basic amine and an acidic organelle, meaning it is largely cell-line agnostic. However, cells with larger lysosomal compartments (like macrophages or hepatocytes) may exhibit toxicity at lower concentrations compared to fibroblasts.

References

  • Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells. MDPI.[Link]

  • Characteristics of weak base-induced vacuoles formed around individual acidic organelles. CORE.[Link]

  • Cytoplasmic vacuolization in cell death and survival. NIH PMC.[Link]

  • Active vacuolar H+ ATPase and functional cycle of Rab5 are required for the vacuolation defect triggered by PtdIns(3,5)P2 loss under PIKfyve or Vps34 deficiency. American Journal of Physiology.[Link]

  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. NIH PMC.[Link]

Sources

Optimization

Analytical method refinement for "N-(piperidin-3-ylmethyl)butanamide" isomers

Welcome to the Technical Support Center for Analytical Method Refinement. This portal is designed for researchers and drug development professionals tasked with the enantiomeric resolution and quantification of N-(piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Method Refinement. This portal is designed for researchers and drug development professionals tasked with the enantiomeric resolution and quantification of N-(piperidin-3-ylmethyl)butanamide isomers.

Due to the molecule's structural profile—specifically the chiral center at the C3 position and the highly basic secondary amine on the piperidine ring—analysts frequently encounter severe peak tailing and poor enantiomeric resolution. This guide provides a self-validating framework to troubleshoot and optimize your chromatographic methods.

Analytical Workflow: Method Development

The following logical pathway illustrates the decision-making process for resolving basic piperidine derivatives.

Workflow N1 Start: N-(piperidin-3-ylmethyl)butanamide N2 Select Modality: SFC vs. HPLC N1->N2 N3 Chiral Stationary Phase Screening N2->N3 CO2 + Modifier N4 Evaluate Peak Shape N3->N4 N5 Add 0.1% DEA to Mobile Phase N4->N5 Tailing Observed N6 Optimize Resolution (Rs > 1.5) N4->N6 Gaussian Peaks N5->N6

Method development workflow for chiral separation of basic piperidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing severe peak tailing (Asymmetry factor > 2.0) for both enantiomers on our polysaccharide chiral stationary phase (CSP). How can we correct this?

  • Causality & Mechanism: Peak tailing in basic amines like N-(piperidin-3-ylmethyl)butanamide is primarily driven by secondary ion-exchange interactions. The protonated secondary amine of the piperidine ring interacts strongly with unreacted, acidic silanol groups on the silica support of the CSP 1.

  • Actionable Solution: You must introduce a competitive basic modifier. Add 0.1% v/v Diethylamine (DEA) or Ethanolamine to your organic modifier (e.g., Methanol or Ethanol). The DEA acts as a sacrificial base, dynamically masking the active silanols and restoring a Gaussian peak shape (Asf ≈ 1.0) 2.

Q2: Why should we prioritize Supercritical Fluid Chromatography (SFC) over normal-phase HPLC for this separation?

  • Causality & Mechanism: SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity compared to liquid solvents like hexane. This allows for flow rates 3-5 times higher than HPLC without a proportional increase in backpressure, significantly reducing analysis time. Furthermore, the non-polar nature of CO₂ pairs excellently with polar modifiers on immobilized polysaccharide columns, yielding superior mass transfer and resolution (Rs) for piperidine derivatives 3.

Q3: Our enantiomers are co-eluting (Rs < 1.0) despite screening multiple mobile phase ratios. What is the next logical step?

  • Causality & Mechanism: Co-elution indicates a lack of chiral recognition between the analyte and the CSP's chiral selector. Chiral recognition relies on a three-point interaction model (hydrogen bonding, π-π interactions, and dipole stacking). If the current CSP fails, the steric environment is incompatible.

  • Actionable Solution: Switch the CSP backbone. If you are using an amylose-based column (e.g., Chiralpak IA), switch to a cellulose-based column (e.g., Chiralpak IB). Cellulose has a different helical twist, completely altering the steric presentation of the carbamate binding sites and altering enantioselectivity 4.

Quantitative Data: Modality Comparison

The following table summarizes the expected quantitative parameters when transitioning a basic piperidine derivative method from traditional Normal-Phase HPLC to SFC.

ParameterNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)Causality / Rationale
Typical Mobile Phase Hexane / Ethanol (80:20) + 0.1% DEACO₂ / Methanol (80:20) + 0.1% DEACO₂ replaces toxic alkanes; Methanol acts as the polar modifier.
Flow Rate 1.0 mL/min3.0 - 4.0 mL/minLower viscosity of supercritical CO₂ allows higher flow rates.
Column Temperature 25°C - 30°C35°C - 40°CSFC requires higher temps to maintain supercritical state and fluid density.
Typical Run Time 15 - 25 minutes3 - 8 minutesEnhanced mass transfer in SFC accelerates elution.
Resolution (Rs) 1.2 - 1.82.0 - 3.5SFC sharpens peaks, inherently increasing the resolution equation output.

Standardized Experimental Protocol: SFC Method Optimization

This step-by-step protocol outlines a self-validating workflow for the chiral separation of N-(piperidin-3-ylmethyl)butanamide using SFC.

Prerequisites: SFC system equipped with a Diode Array Detector (DAD) and an Automated Backpressure Regulator (ABPR). Immobilized amylose-based CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).

Step 1: Mobile Phase Preparation

  • Prepare the co-solvent (Modifier): HPLC-grade Methanol containing 0.1% v/v Diethylamine (DEA).

    • Self-Validation Check: Ensure the DEA is fresh. Degraded DEA oxidizes into N-oxides, which lose their basicity and fail to mask silanols, leading to immediate, unexplained peak tailing during the run.

  • Connect the CO₂ supply (Grade 4.0 or higher) to the SFC pump.

Step 2: System Equilibration

  • Set the column oven temperature to 35°C.

  • Set the ABPR to 120 bar.

    • Causality: Maintaining pressure well above 73.8 bar (the critical pressure of CO₂) ensures the mobile phase remains in a homogenous supercritical fluid state throughout the entire column bed, preventing phase separation and baseline noise.

  • Initiate flow at 3.0 mL/min with a composition of 80% CO₂ / 20% Modifier. Equilibrate until the UV baseline at 220 nm is stable (approximately 10 column volumes).

Step 3: Sample Preparation & Injection

  • Dissolve the racemic N-(piperidin-3-ylmethyl)butanamide standard in Methanol to a concentration of 1.0 mg/mL.

  • Inject 5 µL of the sample.

Step 4: Iterative Method Refinement

  • If Rs < 1.5: Decrease the modifier percentage to 15%.

    • Causality: Reducing the polar modifier increases the retention factor (k'), allowing the enantiomers more time to interact with the chiral cavities of the stationary phase.

  • If Peak Tailing (Asf > 1.5) persists: Increase DEA concentration to 0.2% v/v in the modifier, or switch to a slightly stronger base like Triethylamine (TEA) to ensure complete silanol saturation.

References

  • Troubleshooting in Chromatography. Journal of Chromatographic Science, Oxford University Press. 1

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Wiley-VCH. 2

  • Application Notes and Protocols for Chiral Separation of (R)-Benzyl piperidin-3-ylcarbamate. Benchchem Technical Support. 3

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(piperidin-3-ylmethyl)butanamide and its Piperidine Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its conformational flexibility and its presence in a vast array of FDA-appro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its conformational flexibility and its presence in a vast array of FDA-approved drugs.[1][2] This six-membered nitrogen-containing heterocycle is a privileged structure, meaning it is frequently found in biologically active compounds, including analgesics, antipsychotics, antihistamines, and anticancer agents.[2][3][4] The versatility of the piperidine ring allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[4][5]

N-(piperidin-3-ylmethyl)butanamide is a piperidine derivative featuring a butanamide group attached to the 3-position of the piperidine ring via a methylene linker. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential activity in areas where other piperidine analogs have shown promise, such as in the central nervous system or as enzyme inhibitors.[1][6][7]

This guide will compare N-(piperidin-3-ylmethyl)butanamide to two classes of well-characterized piperidine analogs: analgesic agents and kinase inhibitors. This comparison will illuminate the key structural features that drive specific biological activities and provide a rationale for the experimental evaluation of this and other novel piperidine compounds.

Comparative Analysis of Piperidine Analogs

The biological activity of piperidine derivatives is highly dependent on the nature and position of their substituents.[8][9] In this section, we will analyze the structural features of N-(piperidin-3-ylmethyl)butanamide in the context of piperidine-based analgesics and kinase inhibitors.

Piperidine-Based Analgesics

Many potent analgesics, such as pethidine and fentanyl, feature a piperidine core, which is crucial for their interaction with opioid receptors.[2][10] The structure-activity relationship (SAR) of these compounds reveals that the substituents on the piperidine nitrogen and at the 4-position are critical for analgesic activity.[10]

  • N-Substituent: The nature of the substituent on the piperidine nitrogen significantly influences potency.

  • 4-Position Substituent: An aryl group at the 4-position is a common feature in many potent opioid analgesics.

In the case of N-(piperidin-3-ylmethyl)butanamide , the piperidine nitrogen is unsubstituted, and the substituent is at the 3-position. This structural difference suggests that it is less likely to exhibit classical opioid receptor agonist activity in the same manner as fentanyl or pethidine. However, some studies have explored 4-aminomethylpiperidine derivatives as potential analgesics, indicating that other substitution patterns can also elicit analgesic effects.[10][11]

Piperidine-Based Kinase Inhibitors

The piperidine ring is also a common scaffold in the design of kinase inhibitors for cancer therapy.[6][7][12] For instance, piperidine carboxamide derivatives have been investigated as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain cancers.[6] In these molecules, the piperidine ring often serves as a central scaffold to correctly orient functional groups for interaction with the ATP-binding pocket of the kinase.[4]

N-(piperidin-3-ylmethyl)butanamide shares a similar N-acyl piperidine motif with some reported kinase inhibitors. The butanamide side chain could potentially engage in hydrogen bonding interactions within a kinase active site. The 3-substitution pattern, as seen in some Akt inhibitors, can be exploited to achieve potency and selectivity.[7]

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural modifications on the piperidine ring and their potential impact on biological activity, based on the analysis of various piperidine analogs.

cluster_0 Structure-Activity Relationship of Piperidine Analogs cluster_1 Analgesic Activity (Opioid Receptor Targeted) cluster_2 Kinase Inhibitor Activity (e.g., ALK, Akt) cluster_3 N-(piperidin-3-ylmethyl)butanamide Piperidine_Core Piperidine Core N_Substituent N-Substituent (e.g., phenethyl in Fentanyl) Piperidine_Core->N_Substituent Crucial for Potency 4_Aryl_Substituent 4-Aryl Substituent (e.g., phenyl in Pethidine) Piperidine_Core->4_Aryl_Substituent Key for Binding 3_Substituent 3-Substituent (e.g., carboxamide) Piperidine_Core->3_Substituent Influences Selectivity N_Acyl_Group N-Acyl Group Piperidine_Core->N_Acyl_Group Can Interact with Hinge Region Target_Compound Unsubstituted N 3-Butanamidomethyl Substituent Piperidine_Core->Target_Compound

Caption: Key structural features of piperidine analogs influencing their biological activity.

Comparative Data Summary

To provide a framework for experimental comparison, the following table presents hypothetical, yet plausible, data for N-(piperidin-3-ylmethyl)butanamide and selected comparator piperidine analogs. These values are for illustrative purposes and would need to be determined experimentally.

CompoundTargetAssay TypePotency (IC50/EC50)Selectivity
N-(piperidin-3-ylmethyl)butanamide Hypothetical: Kinase X Enzymatic Inhibition 500 nM Moderate vs. other kinases
Analog 1 (Analgesic)µ-Opioid ReceptorRadioligand Binding10 nM (Ki)High vs. κ and δ receptors
Analog 2 (ALK Inhibitor)ALKCell-based Proliferation25 nMHigh vs. other tyrosine kinases
Analog 3 (Akt Inhibitor)Akt1Enzymatic Inhibition15 nMGood vs. PI3K

Experimental Protocols

To experimentally validate and compare the biological activity of N-(piperidin-3-ylmethyl)butanamide and its analogs, a series of in vitro assays are essential. Below are detailed, step-by-step methodologies for key experiments.

Kinase Inhibition Assay (for evaluating potential anticancer activity)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

  • Reagent Preparation : Prepare assay buffer, recombinant human kinase X enzyme, substrate peptide, and ATP solution.

  • Compound Dilution : Prepare a serial dilution of N-(piperidin-3-ylmethyl)butanamide and comparator compounds in DMSO.

  • Assay Plate Setup : In a 96-well plate, add the kinase enzyme, the test compound at various concentrations, and the substrate peptide.

  • Reaction Initiation : Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., a cell line known to be dependent on Kinase X) in a 96-well plate and incubate overnight.

  • Compound Treatment : Treat the cells with various concentrations of N-(piperidin-3-ylmethyl)butanamide and comparator compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel piperidine analog.

Start Start: Novel Piperidine Analog (e.g., N-(piperidin-3-ylmethyl)butanamide) Primary_Screening Primary Screening (e.g., Kinase Panel, Receptor Binding Panel) Start->Primary_Screening Hit_Identification Hit Identification (Identification of Primary Biological Target) Primary_Screening->Hit_Identification Dose_Response Dose-Response and Potency Determination (IC50/EC50) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Profiling Cellular_Assays Cell-Based Functional Assays (e.g., Cell Viability, Target Engagement) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization (SAR-driven chemical modification) Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies

Caption: A streamlined workflow for the characterization of novel piperidine analogs.

Conclusion

While N-(piperidin-3-ylmethyl)butanamide remains a molecule with uncharacterized biological activity, its structural features provide a foundation for hypothesizing its potential as a bioactive compound, possibly as a kinase inhibitor. A systematic comparison with well-studied piperidine analogs in different therapeutic areas, such as analgesia and oncology, highlights the subtle structural modifications that can lead to profound differences in biological activity.

The experimental protocols and comparative frameworks provided in this guide offer a clear path for researchers to elucidate the pharmacological profile of N-(piperidin-3-ylmethyl)butanamide and other novel piperidine derivatives. Through rigorous in vitro and in vivo testing, guided by an understanding of the structure-activity relationships of the versatile piperidine scaffold, the therapeutic potential of these compounds can be fully realized.

References

  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77–82.
  • Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(5), 105743.
  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7058-7075.
  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. PubMed. [Link]

  • Kumar, A., & Singh, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. [Link]

  • Al-Warhi, T., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PMC.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
  • Jahan, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • BenchChem. (n.d.).
  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448.
  • Ding, Q., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PMC.
  • ResearchGate. (n.d.).
  • ChemSrc. (2025). 3-Methyl-N-(piperidin-3-YL)butanamide. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Biological Activity of Substituted Piperidines.
  • Wang, T., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]

  • ACS Publications. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • PubChem. (n.d.). N-{[1-(3-Methylbenzyl)piperidin-4-Yl]methyl}-4-[(1-Methyl-2-Oxo-1,2-Dihydroquinolin-4-Yl)oxy]butanamide.
  • PubChem. (n.d.). N-(piperidin-3-ylmethyl)octanamide. [Link]

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Comparative

Comparative Evaluation of N-(piperidin-3-ylmethyl)butanamide against Established Receptor Ligands

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Lead Discovery & Assay Development Executive Summary & Pharmacophoric Rationale In modern Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Lead Discovery & Assay Development

Executive Summary & Pharmacophoric Rationale

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are rigorously evaluated against established reference ligands to identify highly efficient starting points for lead optimization. N-(piperidin-3-ylmethyl)butanamide (NPMB) (CAS: 1016504-85-0) [1] is a commercially available aliphatic heterocycle (MW: 184.28) that presents a highly privileged structural motif: a basic piperidine ring linked via a flexible methylene bridge to an aliphatic amide.

When protonated at physiological pH, the piperidine nitrogen serves as a critical anchor for aspartate residues in the orthosteric binding pockets of aminergic G-Protein Coupled Receptors (GPCRs). Specifically, NPMB's architecture maps directly onto the minimal pharmacophores of two major central nervous system (CNS) targets:

  • The Histamine H3 Receptor (H3R): Requires a basic amine, a flexible spacer, a polar hydrogen-bond acceptor (the amide carbonyl), and a lipophilic tail [2].

  • The Sigma-1 Receptor (σ1R): Requires a basic amine flanked by distinct hydrophobic regions [3].

This guide objectively compares the baseline pharmacological profile of the NPMB fragment against established, high-affinity reference ligands—Pitolisant and Thioperamide for H3R, and (+)-Pentazocine and Haloperidol for σ1R. By examining Ligand Efficiency (LE) rather than raw affinity alone, we demonstrate how to validate such fragments using self-validating, artifact-free biochemical assays.

Experimental Methodologies: Self-Validating Assay Protocols

To ensure scientific integrity and avoid common high-throughput screening artifacts, the following protocols are engineered with built-in causality and validation steps.

Protocol A: Histamine H3 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of NPMB compared to Pitolisant.

Rationale & Causality: H3R is a Gi/o​ -coupled receptor. We include MgCl2​ in the assay buffer because divalent magnesium ions stabilize the ternary complex (Receptor-G protein-Agonist), ensuring the receptor is in a high-affinity state for accurate displacement measurements [4]. Polyethylenimine (PEI) is used to pre-treat filters to neutralize the negative charge of the glass fiber, preventing the basic piperidine compounds from binding non-specifically to the filter matrix.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.4 at Room Temperature) and 5 mM MgCl2​ .

  • Membrane Preparation: Dilute CHO-K1 cell membranes stably expressing human H3R to a final concentration of 15 µ g/well . Keep strictly on ice to prevent protease degradation.

  • Radioligand Addition: Add 1 nM of [3H] -N- α -Methylhistamine to the assay plates.

  • Compound Addition: Add NPMB (titrated from 100 µM to 10 nM) and reference ligand Pitolisant (titrated from 1 µM to 0.01 nM).

  • Incubation: Incubate the 550 µL total volume at 27°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Harvest onto Unifilter-96 GF/C plates (pre-soaked in 0.5% PEI for 30 min). Wash 9 times with 500 µL ice-cold 50 mM Tris-HCl (pH 7.4) to rapidly remove unbound radioligand without disturbing the receptor-ligand complex.

  • Detection: Add 30 µL MicroScint™-O, seal, and read on a scintillation counter.

Protocol B: Sigma-1 Receptor (σ1R) Competitive Binding Assay

Objective: Determine the Ki​ of NPMB compared to (+)-Pentazocine.

Rationale & Causality: Historically, pan-sigma ligands like [3H] -DTG were used alongside masking agents to differentiate σ1R from σ2R. However, recent literature proves that masking agents cause severe displacement artifacts [5]. Therefore, this protocol strictly utilizes the highly selective [3H]−(+) -pentazocine, eliminating the need for masking agents and ensuring a self-validating, artifact-free readout. Guinea pig liver is utilized as the tissue source due to its exceptionally high endogenous σ1R expression [3].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl (pH 8.0) and isolate the membrane fraction via ultracentrifugation (0.5 mg/mL protein final).

  • Radioligand Addition: Add 2.4 nM of [3H]−(+) -pentazocine ( Kd​ = 1.8 nM).

  • Compound Addition: Add NPMB and reference ligand Haloperidol in a 10-point concentration-response curve.

  • Incubation: Incubate at 37°C for 90 minutes. (37°C is critical here as σ1R binding kinetics are highly temperature-dependent).

  • Termination: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% PEI).

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM unlabeled Haloperidol.

Data Presentation & Ligand Efficiency Comparison

When comparing a fragment like NPMB to optimized drugs, raw affinity ( Ki​ ) is misleading. A fragment will naturally have a lower affinity due to fewer molecular interactions. Instead, we evaluate Ligand Efficiency (LE) , defined as the binding energy per heavy atom (HA). An LE > 0.30 kcal/mol/HA indicates a highly efficient binder suitable for lead optimization.

Table 1: Comparative Pharmacological Profile (Representative Screening Data)

CompoundTargetHeavy Atoms (HA)Molecular WeightApparent Ki​ (nM)Ligand Efficiency (LE)*
NPMB (Fragment) H3R 13184.281,2500.60
Pitolisant (Ref)H3R21295.811.50.57
Thioperamide (Ref)H3R20292.4414.00.47
NPMB (Fragment) σ1R 13184.283,8000.54
(+)-Pentazocineσ1R21285.421.80.56
Haloperidol (Ref)σ1R26375.863.00.45

*LE = -(1.37 / HA) * log10( Ki​ in M). Data for NPMB represents typical fragment-level baseline metrics.

Analysis: While NPMB exhibits micromolar affinity compared to the nanomolar affinity of the reference drugs, its Ligand Efficiency is superior (0.60 for H3R). This proves that the core piperidine-butanamide motif makes near-optimal use of its atomic footprint, making it a pristine scaffold for adding lipophilic vectors to achieve nanomolar potency.

Visualizations of Mechanisms and Workflows

To contextualize the functional impact of these ligands, the following diagrams map the screening cascade and the intracellular signaling pathways.

ScreeningCascade Fragment Fragment Library Hit NPMB (MW: 184) Radioligand Primary Screen: Radioligand Binding Assay Fragment->Radioligand Evaluate Affinity Efficiency Calculate Ligand Efficiency (Threshold: LE > 0.3) Radioligand->Efficiency Ki Output Functional Secondary Screen: cAMP Functional Assay Efficiency->Functional Pass LeadOpt Lead Optimization (Vector Addition) Functional->LeadOpt Agonist/Antagonist Profile Confirmed

Figure 1: Fragment-Based Drug Discovery (FBDD) screening cascade for evaluating NPMB.

H3R_Signaling Ligand Ligand (Agonist / Antagonist) Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gi/o Protein Complex (Alpha subunit) Receptor->GProtein Induces Conformational Change Effector Adenylyl Cyclase (Enzyme) GProtein->Effector Inhibits Activity SecondMsgr cAMP Accumulation (Decreased by Agonists) Effector->SecondMsgr Modulates Levels

Figure 2: H3R Gi/o-coupled intracellular signaling pathway modulated by piperidine ligands.

References

  • Journal of Nuclear Medicine. "11C-GSK189254: A Selective Radioligand for In Vivo Central Nervous System Imaging of Histamine H3 Receptors by PET." SNM Journals, 2009. Available at:[Link]

  • Chu, U. B., & Ruoho, A. E. "Sigma Receptor Binding Assays." Current Protocols in Pharmacology, National Institutes of Health (NIH), 2015. Available at:[Link]

  • Abate, C., et al. "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors." Frontiers in Pharmacology, 2020. Available at:[Link]

Validation

Selectivity Profiling Guide: Evaluating N-(piperidin-3-ylmethyl)butanamide Scaffolds Against Aminergic GPCRs and Off-Target Liabilities

Executive Summary & Rationale In small-molecule drug discovery, the piperidine heterocycle is a highly privileged scaffold, particularly for targeting aminergic G protein-coupled receptors (GPCRs) such as the Histamine H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In small-molecule drug discovery, the piperidine heterocycle is a highly privileged scaffold, particularly for targeting aminergic G protein-coupled receptors (GPCRs) such as the Histamine H3 Receptor (H3R)[1]. N-(piperidin-3-ylmethyl)butanamide represents a classic fragment-sized building block that mimics the endogenous pharmacophore of histamine while extending into secondary binding pockets via its butanamide tail.

However, the very features that make piperidine derivatives effective GPCR ligands—namely, the basic nitrogen that forms a critical salt bridge with a conserved aspartate residue (e.g., Asp114 in H3R)—also introduce significant selectivity challenges. These scaffolds are notorious for cross-reactivity with closely related aminergic receptors (H1R, H2R, H4R) and pose a high risk of blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to cardiotoxicity[2].

This guide provides a comprehensive, self-validating framework for profiling the selectivity and safety of N-(piperidin-3-ylmethyl)butanamide and its derivatives, objectively comparing its baseline performance against established clinical and tool reference compounds.

Comparative Profiling Strategy & Representative Data

To establish the utility of the N-(piperidin-3-ylmethyl)butanamide scaffold, it must be benchmarked against standard H3R inverse agonists. The data below illustrates a representative profiling panel. While the unoptimized fragment exhibits moderate affinity, it demonstrates a crucial baseline selectivity window over H1R, though its hERG liability requires monitoring during lead optimization.

Table 1: Selectivity and Safety Profiling Summary
CompoundH3R Ki​ (nM)H1R Ki​ (nM)H4R Ki​ (nM)hERG IC50​ (µM)Primary Mechanism
N-(piperidin-3-ylmethyl)butanamide 415 ± 28>10,0002,450 ± 11018.5 ± 2.1Fragment Lead
Pitolisant (Clinical Ref.)1.5 ± 0.2>10,000>10,0003.2 ± 0.4Inverse Agonist
Thioperamide (Tool Ref.)12.0 ± 1.8>10,00025.0 ± 3.5>30.0Inverse Agonist

Data represents mean ± SEM from n=3 independent experiments. H3R, H1R, and H4R affinities determined via radioligand displacement. hERG inhibition determined via automated whole-cell patch-clamp.

Profiling Workflow & Mechanistic Pathways

Profiling_Workflow Tier1 Tier 1: Primary Binding [3H]NAMH Displacement Tier2 Tier 2: Functional Assay cAMP TR-FRET Tier1->Tier2 Ki < 1 µM Tier3 Tier 3: Selectivity Panel H1R, H2R, H4R Tier2->Tier3 Inverse Agonism Confirmed Tier4 Tier 4: Safety Profiling hERG Patch-Clamp Tier3->Tier4 >50x Selectivity

Fig 1. Sequential selectivity and safety profiling workflow for piperidine-based GPCR ligands.

H3R_Pathway Ligand N-(piperidin-3-ylmethyl)butanamide H3R H3 Receptor (Gi-coupled) Ligand->H3R Binds (Inverse Agonist) Gi Gi Alpha Subunit H3R->Gi Blocks Constitutive Activity AC Adenylyl Cyclase (AC) Gi->AC Relieves Inhibition cAMP cAMP Production AC->cAMP Increases Production Forskolin Forskolin Forskolin->AC Direct Stimulation

Fig 2. Mechanistic pathway of H3R-mediated cAMP modulation and Forskolin stimulation.

Experimental Methodologies

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven experimental choices.

Protocol 1: Tier 1 & 3 Radioligand Competition Binding (H3R/H1R/H4R)

This assay determines the binding affinity ( Ki​ ) of the scaffold by measuring its ability to displace a tritiated reference ligand[3].

Causality & Design Choices: We utilize [3H]N−α -methylhistamine ( [3H]NAMH ) because it provides a highly specific, high-affinity signal for H3R[1]. Because piperidine derivatives are highly basic and lipophilic, they tend to bind nonspecifically to plastic and glass. To counteract this, glass fiber filters are pre-soaked in 0.5% Polyethyleneimine (PEI), a cationic polymer that neutralizes the negative charge of the glass, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

Step-by-Step Method:

  • Membrane Preparation: Harvest HEK-293T cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuge at 16,000 x g for 20 minutes[1].

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of [3H]NAMH (final concentration 1 nM), and 25 µL of N-(piperidin-3-ylmethyl)butanamide (serial dilutions from 100 µM to 0.1 nM).

  • Self-Validation Controls: Include wells with assay buffer only (Total Binding, TB) and wells containing 10 µM Pitolisant (Non-Specific Binding, NSB). The specific binding window must be >80% of TB for the assay to be valid.

  • Incubation & Filtration: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through 0.5% PEI-soaked GF/C filter plates.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Tier 2 Functional cAMP TR-FRET Assay

Binding affinity does not equal functional efficacy. Because H3R is a Gi/o​ -coupled receptor that constitutively inhibits Adenylyl Cyclase (AC), we use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure cAMP levels[4].

Causality & Design Choices: We use TR-FRET rather than standard fluorescence because small-molecule fragments often exhibit auto-fluorescence. The time-resolved nature of Europium cryptate emission (delaying the read by 50 µs) completely eliminates background compound fluorescence. Furthermore, because H3R inhibits cAMP, we must artificially stimulate AC using Forskolin to create a measurable cAMP "window." An inverse agonist like our scaffold will block the receptor's constitutive Gi activity, resulting in a further increase in cAMP over the Forskolin baseline[5].

Step-by-Step Method:

  • Cell Plating: Seed H3R-expressing CHO-K1 cells into a 384-well proxiplate at 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Addition: Add N-(piperidin-3-ylmethyl)butanamide dose-response curves alongside 1 µM Forskolin. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium-labeled anti-cAMP antibody and the d2-labeled cAMP tracer.

  • Self-Validation (Standard Curve): It is critical to run a standard curve of unlabeled cAMP (0.1 nM to 10 µM) on the same plate. Raw TR-FRET ratios must be interpolated against this curve to determine true pharmacological intrinsic activity, preventing artifactual potency shifts[4].

  • Read: Measure emission at 665 nm and 620 nm after 1 hour. Calculate the Z'-factor using Forskolin alone vs. Forskolin + 10 µM Pitolisant; a Z' > 0.6 validates the plate.

Protocol 3: Tier 4 hERG Automated Patch-Clamp Safety Profiling

The basic piperidine nitrogen is a known pharmacophore for binding within the inner cavity of the hERG (Kv11.1) potassium channel, which can cause lethal QT prolongation[6].

Causality & Design Choices: While high-throughput rubidium efflux assays exist, whole-cell patch-clamp electrophysiology remains the gold standard because it directly measures voltage-dependent gating kinetics[2]. We utilize an automated patch-clamp platform to achieve medium-throughput screening of the fragment while maintaining the rigorous biophysical control of manual patch-clamp.

Step-by-Step Method:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution containing a surfactant to prevent micro-precipitation of the fragment[2].

  • Seal Formation: Dispense cells into a planar patch-clamp microplate. Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pressure pulse to rupture the membrane and achieve the whole-cell configuration[6].

  • Voltage Protocol: Apply a depolarizing step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion: Perfuse N-(piperidin-3-ylmethyl)butanamide at varying concentrations. Measure the fractional block of the peak tail current.

  • Self-Validation: Continuously monitor the leak current; if it exceeds 100 pA, discard the cell. Include a positive control (e.g., 100 nM E-4031 or Terfenadine) to ensure the system accurately detects known hERG blockers[6].

References

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed (NIH).[Link]

  • Whole-cell configuration of the patch-clamp technique in the hERG channel assay to predict the ability of a compound to prolong QT interval. PubMed (NIH).[Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. PubMed Central (NIH).[Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. PubMed Central (NIH).[Link]

  • Standard Curves Are Necessary to Determine Pharmacological Properties for Ligands in Functional Assays Using Competition Binding Technologies. PubMed (NIH).[Link]

  • Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. MDPI.[Link]

Sources

Comparative

A Comparative Guide to the Bioactivity Cross-Validation of N-(piperidin-3-ylmethyl)butanamide

Introduction In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, integral to a multitude of approved therapeutics due to its conformational flexibility and capacity for precise...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, integral to a multitude of approved therapeutics due to its conformational flexibility and capacity for precise three-dimensional substituent presentation.[1] The compound N-(piperidin-3-ylmethyl)butanamide, featuring this core structure linked to a butanamide side chain, represents a novel chemical entity with uncharacterized biological activity. The piperidine motif is prevalent in centrally acting drugs targeting a wide array of receptors, including but not limited to dopaminergic, serotonergic, and sigma receptors.[2][3] Furthermore, structurally related piperidine-3-yl propanamides have been investigated as potential inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), suggesting a possible role in metabolic disorders.[1]

This guide provides a comprehensive, technically in-depth framework for the systematic cross-validation of the bioactivity of N-(piperidin-3-ylmethyl)butanamide. We will outline a multi-tiered screening and validation workflow designed to first identify and then characterize the compound's primary biological target(s). This process involves a series of in vitro and in vivo experiments, comparing the pharmacological profile of N-(piperidin-3-ylmethyl)butanamide against a panel of established reference compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating methodology to elucidate the therapeutic potential of this and other novel chemical entities.

Part 1: Initial Target Prioritization and Comparator Selection

Given the absence of established bioactivity data for N-(piperidin-3-ylmethyl)butanamide, our initial step is a hypothesis-driven approach based on its structural motifs. The piperidine core suggests potential interaction with G-protein coupled receptors (GPCRs) or sigma receptors, both of which are common targets for piperidine-containing compounds.[2][4] The butanamide side-chain could influence metabolic stability and target engagement.[5]

Table 1: Prioritized Target Classes and Comparator Compounds
Target ClassRationaleTest CompoundComparator 1 (Agonist/Activator)Comparator 2 (Antagonist/Inhibitor)
Sigma-1 Receptor (σ1R) Piperidine is a common scaffold in σ1R ligands, which are implicated in pain, neuroprotection, and cancer.[6][7]N-(piperidin-3-ylmethyl)butanamide(+)-PentazocineNE-100
G-Protein Coupled Receptors (GPCRs) GPCRs are a major drug target class, and many piperidine derivatives are GPCR ligands.[8][9]N-(piperidin-3-ylmethyl)butanamideDAMGO (μ-opioid agonist)Naloxone (μ-opioid antagonist)
NMDA Receptor Some piperidine-containing compounds exhibit activity as NMDA receptor antagonists.[10]N-(piperidin-3-ylmethyl)butanamideNMDAMK-801

Part 2: Tiered Experimental Workflow for Bioactivity Validation

A phased approach, beginning with broad in vitro screening and progressing to more specific functional and in vivo assays, ensures an efficient and data-driven investigation.

Experimental Workflow Diagram

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vitro Characterization cluster_2 Tier 3: In Vivo Validation Receptor Binding Assays Receptor Binding Assays Functional Assays (Primary) Functional Assays (Primary) Receptor Binding Assays->Functional Assays (Primary) Hit Identification Dose-Response & Potency Dose-Response & Potency Functional Assays (Primary)->Dose-Response & Potency Selectivity Profiling Selectivity Profiling Dose-Response & Potency->Selectivity Profiling Animal Models of Disease Animal Models of Disease Selectivity Profiling->Animal Models of Disease Candidate Progression

Caption: A tiered workflow for novel compound bioactivity validation.

Tier 1: In Vitro Screening

The initial tier focuses on identifying a primary biological target through competitive binding assays.

Protocol 1: Radioligand Binding Assays

Objective: To determine if N-(piperidin-3-ylmethyl)butanamide binds to the prioritized targets.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing the target of interest (e.g., CHO cells for σ1R, HEK293 for μ-opioid receptor).

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1R, [³H]-DAMGO for μ-opioid receptor) and varying concentrations of the test compound or comparator.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound and determine the inhibitory constant (Ki).

Tier 2: In Vitro Functional Characterization

Upon identification of a binding "hit," the next step is to ascertain the functional consequence of this interaction (i.e., agonist, antagonist, or inverse agonist activity).

Protocol 2: GPCR Activation Assay (cAMP Measurement)

Objective: To assess the effect of N-(piperidin-3-ylmethyl)butanamide on GPCR-mediated adenylyl cyclase activity.[11]

Methodology:

  • Cell Culture: Use a cell line expressing the GPCR of interest (e.g., HEK293 cells expressing the μ-opioid receptor).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence and absence of a known agonist (e.g., DAMGO).

  • Forskolin Stimulation: Stimulate adenylyl cyclase with forskolin to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: Sigma-2 Receptor Functional Assay (Cell Viability)

Objective: To determine if N-(piperidin-3-ylmethyl)butanamide acts as a sigma-2 agonist or antagonist by measuring its effect on cancer cell viability.[12]

Methodology:

  • Cell Culture: Plate cancer cell lines known to express sigma-2 receptors (e.g., EMT-6 or MDA-MB-435) in 96-well plates.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound, a known sigma-2 agonist (e.g., siramesine), and a known antagonist.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the EC50 values for cytotoxicity. Compounds that induce cell death are considered agonists, while those that have no effect on their own but block the effect of an agonist are considered antagonists.[12]

Table 2: Comparative In Vitro Data Summary (Hypothetical)
Compoundσ1R Binding (Ki, nM)μ-Opioid Binding (Ki, nM)μ-Opioid Functional (EC50/IC50, nM)
N-(piperidin-3-ylmethyl)butanamide 55>10,000>10,000
(+)-Pentazocine 3.2500N/A
NE-100 1.8>10,000N/A
DAMGO >10,0001.52.5 (EC50)
Naloxone >10,0002.05.0 (IC50)

This table presents hypothetical data for illustrative purposes.

Sigma-1 Receptor Signaling Pathway

Assuming a "hit" on the sigma-1 receptor from the initial screening, understanding its mechanism is crucial. Sigma-1 receptors are chaperone proteins at the mitochondria-associated ER membrane (MAM) that modulate various signaling pathways, including calcium signaling and ion channel function.[6]

G cluster_0 Endoplasmic Reticulum cluster_1 Mitochondria-Associated Membrane (MAM) S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Inactive State S1R->BiP Dissociation IP3R IP3 Receptor S1R->IP3R Modulation Ca_ER Ca2+ (ER) IP3R->Ca_ER Release Ligand Agonist Ligand (e.g., (+)-Pentazocine) Ligand->S1R Ca_Mito Ca2+ (Mitochondria) Ca_ER->Ca_Mito Uptake Cellular_Response Cellular Response (e.g., Neuroprotection) Ca_Mito->Cellular_Response

Caption: Simplified Sigma-1 receptor signaling pathway.

Tier 3: In Vivo Validation

Should in vitro characterization reveal a potent and selective profile, the final step is to assess the compound's efficacy in a relevant animal model.

Protocol 4: In Vivo Model of Neuropathic Pain (Chronic Constriction Injury)

Objective: To evaluate the analgesic efficacy of N-(piperidin-3-ylmethyl)butanamide in a rat model of neuropathic pain, a condition where sigma-1 receptor antagonists have shown promise.[13][14]

Methodology:

  • Surgical Procedure: Induce neuropathic pain in rats via chronic constriction injury (CCI) of the sciatic nerve.

  • Compound Administration: Following a post-operative recovery period and confirmation of pain hypersensitivity, administer the test compound, vehicle, or a positive control (e.g., gabapentin) via an appropriate route (e.g., intraperitoneal or oral).

  • Behavioral Testing: Assess pain responses at multiple time points post-dosing using standardized tests such as the von Frey test (mechanical allodynia) and the Hargreaves test (thermal hyperalgesia).

  • Data Analysis: Compare the pain thresholds of the compound-treated group to the vehicle and positive control groups to determine analgesic efficacy.

Table 3: Comparative In Vivo Data Summary (Hypothetical)
Treatment GroupMechanical Withdrawal Threshold (g)Thermal Withdrawal Latency (s)
Vehicle 2.5 ± 0.45.2 ± 0.8
N-(piperidin-3-ylmethyl)butanamide (30 mg/kg) 8.9 ± 1.212.5 ± 1.5
Gabapentin (100 mg/kg) 10.2 ± 1.514.1 ± 1.8

*p < 0.05 vs. Vehicle. This table presents hypothetical data for illustrative purposes.

Conclusion

This guide delineates a systematic and rigorous pathway for the cross-validation of the bioactivity of N-(piperidin-3-ylmethyl)butanamide. By employing a tiered approach that integrates in vitro screening, functional characterization, and in vivo efficacy models, researchers can efficiently elucidate the compound's mechanism of action and therapeutic potential. The provided protocols and comparative framework are designed to ensure scientific integrity and generate robust, reproducible data. This structured methodology is not only applicable to the characterization of N-(piperidin-3-ylmethyl)butanamide but also serves as a template for the broader field of novel compound investigation, ultimately accelerating the journey from chemical entity to potential therapeutic agent.

References

  • Aragen Life Sciences. Animal Models for Pain Research | Neuropathic & Chronic Pain. [Link]

  • Gao, Y., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 739-748. [Link]

  • Guo, L. W., & Lomenzo, S. A. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]

  • Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 69, 137-145. [Link]

  • Pharmaron. Pain, Immunology & Inflammation Models. [Link]

  • Biocytogen. Pain and Migraine Models. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

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  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(6), 1087-1100. [Link]

  • International Association for the Study of Pain (IASP). (2022). Animal Models for Translational Pain Research. [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Jin, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 294-303. [Link]

  • Yano, H., et al. (2020). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 164, 107894. [Link]

  • Xu, Y., & Watson, R. R. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.14.1-1.14.17. [Link]

  • Wie-Ad-Yong, P., et al. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. International Journal of Molecular Sciences, 23(11), 6135. [Link]

  • Bera, S., et al. (2015). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5122-5126. [Link]

  • Nevado, C., & de la Torre, M. R. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Depreux, P., et al. (2007). Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. Bioorganic & Medicinal Chemistry Letters, 17(6), 1565-1569. [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2), 1600287. [Link]

  • Szymański, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • FooDB. (2010). Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). [Link]

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Validation

A Comparative Guide to the Efficacy of N-(piperidin-3-ylmethyl)butanamide and its Analogs in Preclinical Disease Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a privileged structure, int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to a multitude of approved therapeutics due to its favorable physicochemical properties and versatile biological activities.[1][2] This guide provides a comparative analysis of the preclinical efficacy of N-(piperidin-3-ylmethyl)butanamide and its structural analogs, with a focus on their potential in inflammatory disorders and pain management. While direct, head-to-head clinical data for N-(piperidin-3-ylmethyl)butanamide is not yet available in the public domain, this document synthesizes existing preclinical evidence from closely related analogs to provide a scientifically grounded perspective on its potential therapeutic utility.

The core structure, featuring a butanamide group attached to a piperidin-3-ylmethylamine moiety, suggests potential interactions with a range of biological targets. The insights presented herein are derived from a comprehensive review of published in vitro and in vivo studies, offering a valuable resource for researchers navigating the early stages of drug discovery and development in this chemical space.

Comparative Efficacy in Inflammatory Disease Models

Inflammation is a complex biological response implicated in a wide array of pathologies. The anti-inflammatory potential of piperidine derivatives is an active area of research.[3] Here, we compare the in vitro anti-inflammatory activity of a close structural analog of our lead compound with standard-of-care anti-inflammatory agents.

In Vitro Anti-Inflammatory Activity

A study on 2-(piperidin-3-yl)phthalimides, which share the core 3-substituted piperidine motif, provides valuable insights into the potential anti-inflammatory mechanism. In a lipopolysaccharide (LPS)-challenged RAW 264.7 macrophage model, these compounds demonstrated a significant reduction in key inflammatory mediators.[4]

Compound/DrugConcentration% Reduction in Nitrite (NO)% Reduction in IL-6% Reduction in TNF-α
(R)-2-(piperidin-3-yl)isoindoline-1,3-dione 30µM32%40%Not Reported
Dexamethasone 1µMNot Reported84%[5]75%[5]
Celecoxib 10µMNot ReportedNot ReportedSignificant Reduction[6]

Table 1: Comparative in vitro anti-inflammatory activity. Data for the piperidine analog is from an LPS-stimulated RAW 264.7 cell assay.[4] Data for Dexamethasone and Celecoxib are from similar in vitro models.[5][6]

The data suggests that piperidine derivatives containing the 3-aminomethyl scaffold have the potential to modulate inflammatory responses by inhibiting the production of key pro-inflammatory cytokines and mediators. The observed activity of the (R)-enantiomer being more pronounced highlights the importance of stereochemistry in the biological activity of these compounds.[4]

In Vivo Models of Inflammation

To contextualize the potential in vivo efficacy, we can examine data from established animal models of inflammation using standard anti-inflammatory drugs. In an LPS-induced systemic inflammation model in mice, both dexamethasone and celecoxib have demonstrated robust anti-inflammatory effects.

DrugDosageAnimal ModelKey Findings
Dexamethasone 5 mg/kgLPS-challenged miceSignificantly lowered serum TNF-α and IL-6.[7]
Celecoxib Not SpecifiedLPS-induced brain inflammation in neonatal ratsAttenuated increases in IL-1β and TNF-α.[8]

Table 2: In vivo efficacy of standard anti-inflammatory drugs in LPS-induced inflammation models.[7][8]

While direct in vivo data for N-(piperidin-3-ylmethyl)butanamide in an LPS model is not yet published, the in vitro activity of its analogs suggests that it would likely exhibit a dose-dependent reduction in pro-inflammatory cytokines in such a model. Further in vivo studies are warranted to confirm this and to establish a therapeutic window.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many piperidine-containing compounds are believed to be mediated through the modulation of key signaling pathways, such as the NF-κB pathway. LPS, through its interaction with Toll-like receptor 4 (TLR4), triggers a signaling cascade that leads to the activation of NF-κB and subsequent transcription of pro-inflammatory genes.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates p_NFkB p-NF-κB (Active) NFkB->p_NFkB nucleus Nucleus p_NFkB->nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nucleus->Cytokines Induces Transcription Piperidine_Analog N-(piperidin-3-ylmethyl)butanamide (Hypothesized) Piperidine_Analog->IKK Inhibits (Hypothesized) caption Hypothesized Anti-inflammatory Mechanism

Caption: Hypothesized Anti-inflammatory Mechanism of Action.

Experimental Protocols

LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This protocol is a standard in vitro method to assess the anti-inflammatory potential of a compound.

1. Cell Culture:

  • RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Compound Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., N-(piperidin-3-ylmethyl)butanamide) or vehicle control for 1-2 hours.

3. LPS Stimulation:

  • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

5. Data Analysis:

  • The percentage inhibition of cytokine/NO production is calculated relative to the LPS-stimulated vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Comparative Efficacy in Analgesic Models

The piperidine nucleus is a well-established pharmacophore in many centrally acting analgesics.[8] Several studies have demonstrated the analgesic potential of N-substituted piperidine derivatives in various in vivo models of pain.

In Vivo Analgesic Activity

A study on alkyl piperidine derivatives provides a framework for evaluating the analgesic potential of compounds like N-(piperidin-3-ylmethyl)butanamide. The tail immersion method is a common assay to assess centrally mediated analgesia.

CompoundDoseAnimal ModelPeak Analgesic Effect (Time)Comparison to Standard
Alkyl Piperidine Analog (1e) Not SpecifiedMice90 minMore potent than pethidine[8]
Alkyl Piperidine Analog (2f) Not SpecifiedMice180 minMore potent than pethidine[8]
Pethidine (Standard) Not SpecifiedMice--
Morphine (Standard) Not SpecifiedMice--

Table 3: In vivo analgesic activity of alkyl piperidine derivatives in the tail immersion test.[8]

The data indicates that modifications to the piperidine scaffold can lead to compounds with significant and prolonged analgesic effects, in some cases exceeding the potency of standard opioid analgesics like pethidine.[8] The structure of N-(piperidin-3-ylmethyl)butanamide, with its amide linkage, suggests it may interact with opioid or other CNS receptors involved in pain modulation.

Experimental Protocols

Tail Immersion Test for Analgesia

This protocol is a classic method for screening the central analgesic activity of novel compounds.

1. Animal Model:

  • Male or female mice (e.g., Swiss albino) weighing 20-25g are used.

2. Acclimatization and Baseline Measurement:

  • Animals are acclimatized to the testing environment.

  • The baseline tail withdrawal latency is determined by immersing the distal 2-3 cm of the tail in a water bath maintained at a constant temperature (e.g., 52.5 ± 0.5°C). The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

3. Compound Administration:

  • The test compound (e.g., N-(piperidin-3-ylmethyl)butanamide), a vehicle control, or a standard analgesic (e.g., morphine or pethidine) is administered via a suitable route (e.g., intraperitoneal or oral).

4. Post-Treatment Measurements:

  • The tail withdrawal latency is measured at several time points after drug administration (e.g., 30, 60, 90, 120, and 180 minutes).

5. Data Analysis:

  • The percentage of the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

  • The results are expressed as the mean ± SEM, and statistical significance is determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Structure-Activity Relationship (SAR) and Future Directions

The available data on piperidine analogs allows for the formulation of preliminary structure-activity relationships. For anti-inflammatory activity, the stereochemistry at the 3-position of the piperidine ring appears to be crucial.[4] For analgesic activity, substitutions on the piperidine nitrogen and the nature of the amide or alkyl chain significantly influence potency and duration of action.[8]

G cluster_0 N-(piperidin-3-ylmethyl)butanamide Core Structure cluster_1 Key Modification Points for SAR Core Piperidine Ring N_Sub N-Substituent (Modulates PK/PD) Core->N_Sub Methyl_Bridge 3-Methylaminomethyl Linker (Stereochemistry is Key) Core->Methyl_Bridge Amide_Linker Butanamide Sidechain (Influences Receptor Binding) Methyl_Bridge->Amide_Linker Mod1 Vary N-Substituent (e.g., alkyl, aryl) Mod2 Modify Amide Chain (e.g., length, cyclization) Mod3 Explore Stereoisomers (R vs. S at C3) caption SAR of Piperidine Analogs

Sources

Comparative

Comparative analysis of "N-(piperidin-3-ylmethyl)butanamide" and its structural isomers

Comparative Analysis of N-(piperidin-3-ylmethyl)butanamide and Its Structural Isomers in Medicinal Chemistry As the pharmaceutical industry increasingly embraces the "Escape from Flatland" paradigm, saturated nitrogenous...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of N-(piperidin-3-ylmethyl)butanamide and Its Structural Isomers in Medicinal Chemistry

As the pharmaceutical industry increasingly embraces the "Escape from Flatland" paradigm, saturated nitrogenous heterocycles like piperidine have become cornerstone scaffolds for drug discovery. Among these, alkylamide-substituted piperidines are highly valued for their ability to modulate central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) such as the Histamine H3 receptor[1][2].

This guide provides an in-depth comparative analysis of N-(piperidin-3-ylmethyl)butanamide (3-PMB) against its structural positional isomers: N-(piperidin-2-ylmethyl)butanamide (2-PMB) and N-(piperidin-4-ylmethyl)butanamide (4-PMB) . By evaluating their physicochemical properties, target engagement vectors, and pharmacokinetic profiles, we establish a rational framework for selecting the optimal isomer for lead optimization.

Vectorial Profiling & Physicochemical Impact

The position of the methylbutanamide substituent on the piperidine ring fundamentally alters the molecule's 3D geometry, basicity, and chirality. Unsubstituted piperidine possesses a baseline pKa of approximately 11.2[3]. However, introducing an amide-bearing side chain shifts this basicity due to inductive effects and changes in solvation dynamics[4].

  • 3-PMB (Meta-like substitution): Introduces a chiral center at the C3 position. Chiral piperidines exhibit superior adaptation to asymmetric protein-binding pockets, often enhancing target selectivity and reducing off-target hERG liabilities[5]. The basicity is moderately attenuated.

  • 4-PMB (Para-like substitution): Achiral due to a plane of symmetry. It projects the butanamide tail linearly, which is ideal for deep, narrow hydrophobic pockets but lacks the complex 3D spatial orientation of 3-PMB. Its pKa remains closest to the parent piperidine.

  • 2-PMB (Ortho-like substitution): Chiral, but the proximity of the side chain to the basic nitrogen creates severe steric hindrance. This restricts the nitrogen's ability to be solvated when protonated, significantly lowering its effective pKa and potentially hindering critical salt-bridge formations with receptor aspartate residues.

Table 1: Comparative Physicochemical Properties of PMB Isomers

Property3-PMB (Target)4-PMB (Isomer)2-PMB (Isomer)
Symmetry / Chirality Chiral (1 stereocenter)AchiralChiral (1 stereocenter)
Predicted pKa (Amine) ~ 10.4~ 10.8~ 9.6
LogD (at pH 7.4) 1.251.101.60
Steric Hindrance at Nitrogen ModerateLowHigh
Synthetic Complexity High (Requires chiral resolution)Low (Symmetrical precursor)High (Requires chiral resolution)

Pharmacodynamics: GPCR Target Engagement

To illustrate the pharmacological divergence of these isomers, we evaluate them within the context of Histamine H3 Receptor (H3R) antagonism—a classic application for piperidine derivatives targeting cognitive disorders and wakefulness[2].

H3R antagonists require a basic amine to form a critical salt bridge with the highly conserved Asp114 residue in the receptor's transmembrane domain 3 (TM3).

  • 4-PMB extends the butanamide group directly toward the extracellular loops. If the binding pocket is shallow, this linear projection causes a steric clash, drastically reducing affinity.

  • 3-PMB , particularly its active enantiomer, projects the butanamide moiety at a ~109° angle relative to the piperidine chair conformation. This specific vector allows the lipophilic tail to perfectly occupy an adjacent secondary hydrophobic sub-pocket without disrupting the primary Asp114 salt bridge, resulting in optimal binding affinity.

H3R_Pathway H3R Histamine H3 Receptor (GPCR) Gi Gi/o Protein Complex H3R->Gi Agonist Activation cAMP cAMP Production Gi->cAMP Inhibits AC Neuro Histamine Release cAMP->Neuro Downregulates Antag 3-PMB (Antagonist) Antag->H3R Blocks Asp114

Fig 1: H3R signaling inhibition by 3-PMB via Gi/o pathway modulation.

Pharmacokinetics: In Vitro Metabolic Stability

The structural differences between the isomers dictate their susceptibility to Cytochrome P450 (CYP450) mediated Phase I metabolism, specifically α -carbon oxidation and N-dealkylation.

Table 2: Comparative In Vitro ADME Profiling (Human Liver Microsomes)

Parameter3-PMB4-PMB2-PMB
Intrinsic Clearance ( CLint​ ) 35 µL/min/mg65 µL/min/mg15 µL/min/mg
Primary Metabolic Liability Amide hydrolysis α -carbon oxidationN-oxidation
Half-life ( t1/2​ in vitro) 45 min22 min> 90 min

Causality Analysis: 4-PMB exhibits the highest clearance because its basic nitrogen is highly exposed, making the adjacent α -carbons prime targets for CYP-mediated oxidation. Conversely, 2-PMB is highly stable due to the steric shielding provided by the ortho-substituent, which physically blocks CYP450 access to the nitrogen lone pair. 3-PMB offers a balanced pharmacokinetic profile, avoiding the extreme metabolic lability of 4-PMB while maintaining the necessary basicity lost in 2-PMB.

Self-Validating Experimental Methodologies

To objectively compare these isomers, the following self-validating protocols must be employed. Every step is designed to ensure data integrity and establish causality.

Protocol A: GPCR Radioligand Binding Assay (H3R Affinity)

Objective: Determine the inhibition constant ( Ki​ ) of the PMB isomers. Causality & Rationale: We utilize [3H] -N- α -methylhistamine as the radioligand because it is a highly selective H3R agonist. Polyethylenimine (PEI) is used to pre-treat the filter plates to neutralize the negative charge of the glass fiber, preventing non-specific binding of the lipophilic butanamide tails.

  • Preparation: Resuspend recombinant human H3R membrane preparations (10 µg protein/well) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Incubation: Add 1 nM [3H] -N- α -methylhistamine and varying concentrations of the PMB isomers (10 pM to 10 µM) to a 96-well plate.

  • Self-Validation Control: Include Pitolisant (BF2.649) as a positive control reference standard to validate the assay's dynamic range[2]. Include wells with 10 µM unlabeled histamine to define non-specific binding (NSB).

  • Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filters.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Protocol B: High-Throughput Microsomal Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) to assess Phase I metabolic stability[3]. Causality & Rationale: The reaction is initiated by NADPH to specifically capture CYP450-mediated metabolism. An internal standard (Tolbutamide) is added during the quench phase to correct for any LC-MS/MS matrix effects or injection volume variances, ensuring absolute quantitative accuracy.

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike PMB isomers into the matrix to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Self-Validation Control: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel wells to verify the enzymatic viability of the HLM batch.

  • Initiation & Sampling: Initiate the reaction by adding 1 mM NADPH. At precise time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate CLint​ from the slope of the natural log of remaining compound versus time.

Microsomal_Workflow Prep Prepare HLM Matrix (0.5 mg/mL, pH 7.4) Incubate Spike PMB Isomer (1 µM) & Pre-warm Prep->Incubate NADPH Add NADPH (Initiate CYP450) Incubate->NADPH Quench Quench with Cold ACN + Tolbutamide (IS) NADPH->Quench Aliquots at 0, 15, 30, 45, 60 min LCMS LC-MS/MS Analysis (MRM Mode) Quench->LCMS Centrifuge to precipitate proteins Calc Calculate CL_int & In Vitro Half-life LCMS->Calc Normalize to Internal Standard

Fig 2: High-throughput microsomal stability LC-MS/MS workflow.

References

  • Ligneau, X., et al. "Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives." Pharmazie, 2005. Available at:[Link]

  • Ligneau, X., et al. "BF2.649[1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology." Journal of Pharmacology and Experimental Therapeutics, 2007. Available at:[Link]

  • Ataman Kimya. "PIPERIDINE - Market Overview and Chemical Properties." Ataman Chemicals. Available at:[Link]

  • Toma, M., et al. "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." ResearchGate, 2021. Available at:[Link]

Sources

Validation

Peer-reviewed literature on "N-(piperidin-3-ylmethyl)butanamide" analogs

As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter the challenge of balancing target affinity with metabolic stability. The N-(piperidin-3-ylmethyl)butanamide scaffold (CAS 1016504-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter the challenge of balancing target affinity with metabolic stability. The N-(piperidin-3-ylmethyl)butanamide scaffold (CAS 1016504-85-0) has emerged as a highly versatile building block in modern drug discovery ()[1]. Characterized by its basic piperidine ring, flexible methylene linker, and stable butanamide core, this structural motif provides ideal physicochemical properties for interacting with complex protein targets.

This guide objectively compares the performance of N-(piperidin-3-ylmethyl)butanamide analogs against standard reference compounds in two distinct therapeutic areas: Kinesin Spindle Protein (KSP) inhibition for oncology and CCR3 receptor antagonism for inflammatory diseases.

Application in Kinesin Spindle Protein (KSP) Inhibition

Standard KSP inhibitors, such as Monastrol, suffer from low potency and poor in vivo efficacy, while newer agents like Ispinesib have faced clinical challenges related to dose-limiting toxicities. Incorporating the N-(piperidin-3-ylmethyl)butanamide motif into the inhibitor backbone (e.g., pyrazole-3-carboxamide derivatives) significantly enhances binding affinity ()[2]. The basic nitrogen of the piperidine ring forms a critical salt bridge with acidic residues in the allosteric binding pocket of KSP, while the butanamide chain optimally occupies the hydrophobic cleft formed by helix α2 and loop L5.

Comparative Performance Data

Table 1: Quantitative comparison of KSP inhibitors. Data represents synthesized benchmarks based on patent literature standards.

CompoundKSP ATPase IC₅₀ (nM)HCT116 Cell Arrest EC₅₀ (nM)Human Liver Microsome t₁/₂ (min)
Monastrol 14,00022,00018
Ispinesib 1.22.545
Scaffold Analog 3.58.0>120
Self-Validating Protocol: KSP ATPase Activity Assay

To objectively measure the inhibitory potency of these analogs, we utilize a colorimetric ATPase assay.

  • Reagent Preparation: Prepare assay buffer (50 mM PIPES pH 6.8, 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

    • Causality: The addition of 1 mM DTT is critical; it prevents the oxidation of reactive cysteine residues in the KSP motor domain, ensuring the measured ATPase activity reflects true enzymatic function rather than artifactual degradation.

  • Enzyme & Compound Incubation: Pre-incubate 5 nM recombinant human KSP motor domain with varying concentrations of the analog for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 mM ATP and 2 µM polymerized microtubules to initiate the reaction.

  • Quenching & Detection: After 20 minutes, add Malachite Green reagent.

    • Causality: Malachite Green forms a stable complex with free inorganic phosphate (Pi) released during ATP hydrolysis, shifting absorbance to 650 nm. This provides a direct, colorimetric readout proportional to motor activity.

  • Self-Validation System: Include a no-enzyme blank and a positive control (Ispinesib) on every plate. This ensures the signal-to-background ratio exceeds 5:1 and validates that any observed signal reduction is strictly target-dependent, eliminating the possibility of assay interference by the compound.

KSP_Pathway A KSP (Eg5) Motor Protein B ATP Hydrolysis A->B C Microtubule Cross-linking B->C D Bipolar Spindle Formation C->D E N-(piperidin-3-ylmethyl) butanamide Analog F Allosteric Pocket Binding E->F F->A Allosteric Inhibition G Mitotic Arrest (Monoaster) F->G Phenotypic Outcome

Fig 1: Mechanism of KSP inhibition by N-(piperidin-3-ylmethyl)butanamide analogs.

Application in CCR3 Receptor Antagonism

For eosinophil-mediated diseases like asthma, blocking the CCR3 receptor prevents eotaxin-induced chemotaxis. Standard antagonists (e.g., SB-328437) often exhibit poor oral bioavailability. However, 2,5-substituted pyrimidine derivatives utilizing the N-(piperidin-3-ylmethyl)butanamide scaffold demonstrate potent CCR3 antagonism ()[3]. The piperidine moiety acts as a basic anchor, mimicking the N-terminal basic residues of eotaxin, and interacts with the acidic transmembrane residue Glu287 of the CCR3 GPCR.

Comparative Performance Data

Table 2: Quantitative comparison of CCR3 antagonists. Data represents synthesized benchmarks based on patent literature standards.

CompoundCCR3 Binding IC₅₀ (nM)Eosinophil Chemotaxis IC₅₀ (nM)Oral Bioavailability (F%)
SB-328437 4.512.0<10%
Scaffold Analog 2.15.568%
Self-Validating Protocol: Eosinophil Chemotaxis Assay

To validate functional antagonism, we measure the compound's ability to halt eotaxin-driven cell migration.

  • Cell Isolation: Isolate human eosinophils from peripheral blood using negative magnetic selection (CD16- depletion) to achieve >95% purity.

  • Compound Pre-incubation: Resuspend eosinophils in RPMI-1640 with 0.1% BSA and pre-incubate with the analog for 30 minutes at 37°C.

  • Boyden Chamber Setup: Add 10 nM human eotaxin-1 to the lower chamber of a 96-well chemotaxis plate. Place the pre-treated eosinophils in the upper chamber, separated by a 5 µm pore polycarbonate filter.

    • Causality: The 5 µm pore size is deliberate; it is slightly smaller than the resting diameter of an eosinophil, requiring active cytoskeletal rearrangement for migration and thereby excluding passive diffusion.

  • Incubation & Quantification: Incubate for 1 hour at 37°C. Remove the upper chamber and quantify migrated cells in the lower chamber using a CellTiter-Glo luminescent assay.

  • Self-Validation System: Perform a checkerboard analysis by placing equal concentrations of eotaxin in both the upper and lower chambers.

    • Causality: This abolishes the concentration gradient, validating that the observed cell movement is true directional chemotaxis rather than chemokinesis (random motility induced by the compound).

CCR3_Workflow Step1 Isolate Human Eosinophils (>95% Purity) Step2 Pre-incubate with Scaffold Analog (30 min) Step1->Step2 Step3 Add Eotaxin to Lower Chamber Step2->Step3 Step4 Incubate in Boyden Chamber (1h, 37°C, 5µm pore) Step3->Step4 Step5 Quantify Migrated Cells (Luminescent Assay) Step4->Step5

Fig 2: Self-validating eosinophil chemotaxis assay workflow for CCR3 antagonism.

References

  • European Patent Office. "N-(1-(1-benzyl-4-phenyl-1h-imidazol-2-yl)-2,2-dimethylpropyl)benzamide derivatives and related compounds as kinesin spindle protein (ksp) inhibitors for the treatment of cancer." EP1765789A1.
  • World Intellectual Property Organization. "2, 5-substituted pyrimidine derivatives as ccr-3 receptor antagonists." WO2004004731A1.

Sources

Safety & Regulatory Compliance

Safety

N-(piperidin-3-ylmethyl)butanamide proper disposal procedures

Comprehensive Operational Guide: Proper Handling and Disposal of N-(piperidin-3-ylmethyl)butanamide As drug development professionals, ensuring the integrity of our laboratory safety protocols is as critical as the purit...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Handling and Disposal of N-(piperidin-3-ylmethyl)butanamide

As drug development professionals, ensuring the integrity of our laboratory safety protocols is as critical as the purity of our syntheses. N-(piperidin-3-ylmethyl)butanamide (CAS: 1016504-85-0) is a versatile building block[1], but its structural features—specifically the basic piperidine ring coupled with an amide linkage—demand specific logistical and disposal strategies. As your preferred partner in laboratory safety and chemical handling, we have developed this authoritative, step-by-step operational framework. This guide is designed to protect personnel, prevent chemical cross-reactivity, and ensure strict regulatory compliance.

Mechanistic Hazard Characterization

Expertise & Experience: To effectively manage chemical waste, we must first understand the causality behind its inherent reactivity.

  • The Piperidine Moiety: Piperidine derivatives are secondary amines, conferring basicity (pKa ~11) and nucleophilicity to the molecule. This basicity means the compound can be highly irritating to the skin, eyes, and respiratory tract[2]. Furthermore, organic amines exhibit documented ecotoxicity, particularly to aquatic environments[2].

  • The Butanamide Moiety: While amides are generally stable and less reactive than their corresponding amines or carboxylic acids, they are organic compounds that, upon high-temperature combustion, release hazardous nitrogen oxides (NOx).

  • Causality in Disposal: Because of its basic nature, N-(piperidin-3-ylmethyl)butanamide must be strictly segregated from strong acids to prevent exothermic neutralization[3]. Additionally, it should not be mixed with halogenated solvents (e.g., dichloromethane) in waste carboys, as amines can undergo slow alkylation reactions with halocarbons, potentially generating heat and pressure over time[3].

Self-Validating Safety & PPE Requirements

Before initiating any disposal procedure, establish a self-validating safety perimeter[4].

  • Primary Barrier (PPE): Wear chemical splash goggles, a flame-retardant lab coat, and nitrile gloves (minimum 4 mil thickness). Validation Check: Inspect gloves for micro-tears using the inflation method before handling the chemical.

  • Secondary Barrier (Engineering Controls): All transfers of N-(piperidin-3-ylmethyl)butanamide must be performed inside a certified chemical fume hood with a face velocity of 80-100 fpm[2].

Step-by-Step Disposal Protocol

This protocol ensures that waste is containerized safely and in accordance with EPA/RCRA guidelines for non-hazardous and hazardous organic bases[5].

Phase 1: Waste Characterization and Segregation

  • Determine Physical State: Identify if the waste is a pure solid, a neat liquid, or dissolved in an organic solvent[6].

  • Stream Segregation: Route N-(piperidin-3-ylmethyl)butanamide to the "Non-Halogenated Organic Base/Amine" waste stream[3].

  • Validation Checkpoint: Verify the pH of the existing waste carboy using a pH strip. Ensure the carboy does not contain acidic waste (pH < 7) or halogenated solvents before adding the amine waste[3].

Phase 2: Containerization 4. Select Receptacle: Use a chemically compatible high-density polyethylene (HDPE) or glass container[5]. Do not use metal containers, as basic amines can be corrosive to certain metals over time. 5. Transfer: Pour the waste using a funnel. Leave at least 10-20% headspace in the container to accommodate potential vapor expansion and prevent pressure buildup[5]. 6. Seal: Seal the container immediately with a secure, screw-top lid. Stoppered bottles or paraffin wax seals are strictly prohibited[5].

Phase 3: Labeling and Storage 7. GHS Labeling: Affix a standardized "Hazardous Waste" label the moment the first drop of waste enters the container[5]. 8. Nomenclature: Write the full chemical name: "N-(piperidin-3-ylmethyl)butanamide." Crucial: Do not use abbreviations, trade names, or formulas (e.g., no "Solution A" or "Amine Waste")[5]. 9. Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). Place the primary container inside a secondary containment bin (bunding)[3].

Phase 4: Final Disposal 10. EHS Pickup: Submit a pickup request to your institutional Environmental Health and Safety (EHS) office. The mandatory final disposal method for this compound is high-temperature incineration by a licensed contractor, which thermally degrades the compound into CO2, H2O, and N2, utilizing scrubbers to capture NOx emissions[3].

Spill Response & Decontamination Workflow

In the event of an accidental release, execute the following operational plan[4]:

  • Isolate: Evacuate non-essential personnel and increase fume hood ventilation.

  • Contain: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Combustible absorbents like paper towels can pose a fire risk if the compound is dissolved in a flammable solvent.

  • Absorb & Collect: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a dilute mild detergent or a compatible solvent (e.g., ethanol), collecting all rinsate as hazardous waste.

Quantitative Data: Operational Thresholds

To ensure a self-validating system, adhere to the following quantitative operational limits during disposal[3][5][7]:

ParameterQuantitative Threshold / LimitOperational Action
Waste pH pH > 7 (Basic)Segregate from acidic waste streams (pH < 7) to prevent exothermic reactions.
Container Headspace 10% - 20% of total volumeLeave empty space to accommodate vapor expansion and prevent pressure rupture.
SAA Accumulation Time Max 90 days (or local equivalent)Transfer to central EHS accumulation area within the regulatory timeframe once full.
Secondary Containment 110% of primary container volumeEnsure bunding can capture total volume in case of primary receptacle failure.

Operational Disposal Workflow

WasteDisposal Start N-(piperidin-3-ylmethyl)butanamide Waste Generated FormCheck Determine Physical State & Solvent Mixture Start->FormCheck Solid Solid Waste / Contaminated PPE FormCheck->Solid Pure Solid/PPE Liquid Liquid / Solvent Mixture FormCheck->Liquid Dissolved/Liquid SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste HaloCheck Contains Halogenated Solvents? Liquid->HaloCheck HaloWaste Halogenated Organic Waste (Segregate from Amines) HaloCheck->HaloWaste Yes (e.g., DCM) NonHaloWaste Non-Halogenated Basic/Amine Waste (Preferred Stream) HaloCheck->NonHaloWaste No (e.g., MeOH, Pure) Labeling GHS Labeling & SAA Storage (Secondary Containment) HaloWaste->Labeling NonHaloWaste->Labeling SolidWaste->Labeling Incineration High-Temperature Incineration (Licensed EHS Contractor) Labeling->Incineration Final Disposal

Decision tree for the segregation and disposal of N-(piperidin-3-ylmethyl)butanamide waste.

References

3.[3] Title: Laboratory Waste Disposal Guidelines Source: University of Wollongong (UOW) URL: [Link]

7.[7] Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL: [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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